molecular formula C15H18O8 B1233622 Melilotoside CAS No. 618-67-7

Melilotoside

货号: B1233622
CAS 编号: 618-67-7
分子量: 326.30 g/mol
InChI 键: GVRIYIMNJGULCZ-ZMKUSUEASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Melilotoside, also known as trans-β-D-glucosyl-2-hydroxycinnamate, is a phenolic glycoside compound (CAS 618-67-7, Molecular Formula: C15H18O8) found in several plants within the Melilotus genus, such as Melilotus officinalis . This compound serves as a biochemical precursor to coumarin; when the plant withers, enzymatic hydrolysis of this compound occurs, leading to the formation of coumarin, which gives dried Melilotus its characteristic sweet odor . Research into this compound is primarily focused on its significant bioactive potential. Studies indicate that extracts of Melilotus officinalis , which contain this compound, exhibit notable anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in stimulated macrophages . Furthermore, related research on Melilotus officinalis extracts highlights strong antioxidant activity, which is associated with cardioprotective effects, as demonstrated by reduced oxidative stress and improved cardiac injury markers in vivo . These properties make this compound a compound of high interest for investigations in pharmacology, natural product chemistry, and the development of therapeutic agents for inflammation, oxidative stress, and cardiovascular conditions . This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(E)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid
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InChI

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-5+/t10-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRIYIMNJGULCZ-ZMKUSUEASA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
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Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H18O8
Source PubChem
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DSSTOX Substance ID

DTXSID101024266
Record name Melilotoside
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Molecular Weight

326.30 g/mol
Source PubChem
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CAS No.

618-67-7
Record name Melilotoside
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Foundational & Exploratory

Melilotoside Biosynthesis in Melilotus officinalis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melilotoside, a key secondary metabolite in yellow sweet clover (Melilotus officinalis), is the direct precursor to the pharmacologically significant compound coumarin. The biosynthesis of this compound is a specialized branch of the phenylpropanoid pathway, involving a series of enzymatic conversions commencing with the amino acid L-phenylalanine. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the enzymes, intermediates, and regulatory mechanisms. It includes structured quantitative data, comprehensive experimental protocols, and visual diagrams of the biochemical and signaling pathways to serve as a resource for researchers in phytochemistry, drug discovery, and plant biochemistry.

The this compound Biosynthesis Pathway

The synthesis of this compound in Melilotus officinalis begins with the general phenylpropanoid pathway, which converts L-phenylalanine into trans-cinnamic acid. This is followed by a series of hydroxylation, isomerization, and glycosylation steps to yield this compound (trans-β-D-glucosyl-2-hydroxycinnamate) and its cis-isomer, which is the direct precursor to coumarin.

The core enzymatic steps are:

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, the entry point into the phenylpropanoid pathway.

  • Cinnamate 2-Hydroxylase (C2H): This enzyme, a cytochrome P450 monooxygenase, is responsible for the ortho-hydroxylation of trans-cinnamic acid to produce trans-2-hydroxycinnamic acid (o-coumaric acid). This is a critical step that directs the metabolic flow towards coumarin biosynthesis.

  • 2-Coumarate O-β-Glucosyltransferase (EC 2.4.1.114): This glucosyltransferase utilizes UDP-glucose as a sugar donor to glycosylate the hydroxyl group of trans-2-hydroxycinnamic acid, forming this compound.

  • Isomerization: this compound (trans-isomer) can be converted to its cis-isomer, the direct precursor of coumarin, through a light-induced or enzymatic process.

  • β-Glucosidase: In response to tissue damage, this enzyme hydrolyzes the glucose moiety from the cis-isomer of this compound, releasing cis-2-hydroxycinnamic acid (coumarinic acid), which spontaneously lactonizes to form coumarin.

Diagram of the this compound Biosynthesis Pathway

Melilotoside_Biosynthesis Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL oCou trans-2-Hydroxycinnamic Acid (o-Coumaric Acid) Cin->oCou C2H Mel This compound (trans-o-Coumaric Acid Glucoside) oCou->Mel 2-Coumarate O-β-Glucosyltransferase cMel cis-o-Coumaric Acid Glucoside Mel->cMel Isomerization Coumarinic cis-2-Hydroxycinnamic Acid (Coumarinic Acid) cMel->Coumarinic β-Glucosidase Cou Coumarin Coumarinic->Cou Spontaneous Lactonization Hormonal_Regulation cluster_JA Jasmonate Signaling cluster_SA Salicylate Signaling JA Jasmonic Acid COI1 COI1 Receptor JA->COI1 JAZ JAZ Repressors COI1->JAZ Degradation TFs_JA MYC/MYB/bHLH Transcription Factors JAZ->TFs_JA Biosynthesis This compound Biosynthesis Genes (PAL, C2H, etc.) TFs_JA->Biosynthesis Upregulation SA Salicylic Acid NPR1 NPR1 SA->NPR1 Activation TFs_SA TGA Transcription Factors NPR1->TFs_SA TFs_SA->Biosynthesis Upregulation Experimental_Workflow Start Plant Material (*Melilotus officinalis*) Treatment Elicitor Treatment (e.g., MeJA, SA) Start->Treatment Metabolite Metabolite Analysis (HPLC, LC-MS) Treatment->Metabolite Transcript Transcriptome Analysis (RNA-seq) Treatment->Transcript Enzyme Enzyme Assays Treatment->Enzyme Data Data Integration and Pathway Modeling Metabolite->Data Transcript->Data Enzyme->Data Validation Gene Function Validation (VIGS, CRISPR) Data->Validation End Elucidation of Biosynthesis and Regulation Validation->End

The Discovery and Isolation of Melilotoside from Sweet Clover: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and isolation of Melilotoside from sweet clover (Melilotus species). While the history of phytochemical research on sweet clover is dominated by the discovery of dicoumarol and the subsequent development of warfarin, this document focuses on the glycoside this compound. It details modern experimental protocols for its extraction, purification, and characterization. Quantitative data from various analytical techniques are summarized, and a putative signaling pathway related to its potential anti-inflammatory activity is presented. This guide serves as a comprehensive resource for researchers interested in the natural products chemistry and therapeutic potential of compounds derived from Melilotus species.

Historical Context: A Tale of Sweet Clover and Anticoagulants

The scientific investigation into the chemical constituents of sweet clover was largely driven by a veterinary mystery in the early 20th century. Farmers in the northern United States and Canada observed a fatal hemorrhagic condition in cattle that had consumed spoiled sweet clover hay[1][2]. This "sweet clover disease" prompted extensive research to identify the causative agent.

The breakthrough came in the 1930s and early 1940s through the work of Karl Paul Link and his team at the University of Wisconsin[1][2][3]. They successfully isolated and crystallized the hemorrhagic agent from spoiled sweet clover hay in 1941, identifying it as 3,3'-methylenebis(4-hydroxycoumarin), which they named dicoumarol[1][2][3]. This discovery laid the foundation for the development of the widely used anticoagulant drug, warfarin[1][2].

While the discovery of dicoumarol is well-documented, the initial isolation and characterization of this compound, a naturally occurring coumarin glycoside in fresh, unspoiled sweet clover, is less clearly chronicled in readily available literature. It is understood that this compound is a precursor to coumarin, which, in spoiled hay, is converted to dicoumarol by microbial action[4]. Modern phytochemical studies have since extensively characterized this compound, particularly its cis-isomer, from various Melilotus species[5].

Physicochemical Properties of this compound

This compound is the glycoside of 2-hydroxycinnamic acid. It exists as both trans- and cis-isomers, with the cis-isomer often being the focus of isolation studies from Melilotus officinalis[5].

PropertyValueReference
Molecular Formula C₁₅H₁₈O₈[6][7]
Molecular Weight 326.30 g/mol [6][7]
IUPAC Name (2E)-3-[2-(β-D-glucopyranosyloxy)phenyl]prop-2-enoic acid (trans-isomer)[6]
CAS Number 618-67-7[6]
Appearance White crystals[5]
Melting Point 126-127 °C (cis-isomer)[5]

Experimental Protocols for the Isolation and Characterization of cis-Melilotoside

The following protocols are synthesized from modern phytochemical literature for the isolation and characterization of cis-Melilotoside from the seeds of Melilotus officinalis.

Extraction
  • Plant Material Preparation: Dried and ground seeds of Melilotus officinalis (100 g) are used as the starting material.

  • Soxhlet Extraction (Defatting): The ground seeds are first extracted with n-hexane (300 mL) for 8 hours using a Soxhlet apparatus to remove nonpolar compounds, primarily lipids. The n-hexane extract is then concentrated under reduced pressure to yield a yellow oil.

  • Methanolic Extraction: The defatted seed residue is subsequently extracted with methanol (300 mL) for 8 hours in a Soxhlet apparatus. The methanol is then removed under reduced pressure to yield a brown residue containing the polar and semi-polar compounds, including this compound.

Purification
  • Solvent Precipitation: The crude methanol extract (2 g) is dissolved in acetone (100 mL). The resulting acetone-insoluble fraction, which is enriched in glycosides, is collected.

  • Sephadex LH-20 Column Chromatography: The acetone-insoluble material (50 mg) is subjected to column chromatography on Sephadex LH-20. The column is eluted with a chloroform:methanol (2:1) solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative Thin-Layer Chromatography (PTLC): Fractions containing the target compound are further purified by PTLC using a petroleum ether:ethyl acetate (9:1) mobile phase to yield purified cis-Melilotoside[5].

experimental_workflow start Dried & Ground Melilotus officinalis Seeds soxhlet_hexane Soxhlet Extraction (n-hexane, 8h) start->soxhlet_hexane defatted_residue Defatted Seed Residue soxhlet_hexane->defatted_residue lipid_extract Lipid Extract (discarded) soxhlet_hexane->lipid_extract soxhlet_methanol Soxhlet Extraction (Methanol, 8h) defatted_residue->soxhlet_methanol crude_extract Crude Methanol Extract soxhlet_methanol->crude_extract solvent_precipitation Acetone Precipitation crude_extract->solvent_precipitation acetone_insoluble Acetone-Insoluble Fraction solvent_precipitation->acetone_insoluble column_chromatography Sephadex LH-20 Column (CHCl3:MeOH 2:1) acetone_insoluble->column_chromatography ptlc Preparative TLC (Petroleum ether:EtOAc 9:1) column_chromatography->ptlc final_product Purified cis-Melilotoside ptlc->final_product

Figure 1: Experimental workflow for the isolation of cis-Melilotoside.
Characterization

The structure of the isolated compound is confirmed using various spectroscopic techniques.

  • UV-Vis Spectroscopy: The UV spectrum in methanol shows an absorption maximum (λmax) at 261 nm, characteristic of the coumaric acid chromophore[5].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum (KBr) exhibits characteristic absorption bands for hydroxyl groups (~3391 cm⁻¹), C-H stretching (~2926 cm⁻¹), and a carbonyl group (~1729 cm⁻¹)[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are crucial for the structural elucidation of the glycoside and the stereochemistry of the double bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula.

Quantitative Data

The following tables summarize quantitative data obtained from the analysis of cis-Melilotoside.

Table 1: Extraction Yields from Melilotus officinalis Seeds

Extraction StepYieldReference
n-Hexane Extract2.12 g (from 100 g seeds)[5]
Methanol Extract9.32 g (from 100 g defatted seeds)[5]
Purified cis-Melilotoside12 mg (from 2 g methanol extract)[5]

Table 2: Spectroscopic Data for cis-Melilotoside

TechniqueKey Data PointsReference
UV-Vis (MeOH) λmax: 261 nm[5]
FTIR (KBr, cm⁻¹) 3391 (O-H), 2926 (C-H), 1729 (C=O)[5]
¹H NMR (400 MHz, D₂O) Signals corresponding to an ortho-substituted benzene ring, olefinic protons in cis configuration, and a β-D-glucopyranoside moiety.[5]
¹³C NMR (100.6 MHz, D₂O) Carbonyl carbon at δ 171.74, six aromatic carbons, two olefinic carbons, and signals for the glucose unit.[5]

Biological Activity and Putative Signaling Pathway

Extracts of Melilotus officinalis and their constituent compounds, including coumarins and flavonoids, have been reported to possess various biological activities, notably anti-inflammatory effects. While specific studies on the signaling pathways modulated by purified this compound are limited, a putative mechanism for its anti-inflammatory action can be proposed based on the known activities of related phenolic compounds.

Many phenolic compounds exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.

The diagram below illustrates a generalized inflammatory signaling cascade that could potentially be modulated by this compound. An inflammatory stimulus, such as lipopolysaccharide (LPS), activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling molecules that ultimately result in the activation of NF-κB and MAPK pathways. This, in turn, upregulates the expression of pro-inflammatory mediators. It is hypothesized that this compound may interfere with one or more steps in this cascade, leading to a reduction in the inflammatory response.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (p38, JNK, ERK) TAK1->MAPK_cascade IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates AP1 AP-1 MAPK_cascade->AP1 activates This compound This compound (putative action) This compound->IKK_complex inhibits? This compound->MAPK_cascade inhibits? Proinflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_active->Proinflammatory_genes induces AP1->Proinflammatory_genes induces

Figure 2: Putative anti-inflammatory signaling pathway modulated by this compound.

Conclusion

This compound is a significant phytochemical constituent of sweet clover with potential biological activities. While its history is intertwined with the more famous dicoumarol, modern analytical techniques have enabled its detailed isolation and characterization. This technical guide provides researchers and drug development professionals with a solid foundation of the current knowledge on this compound, from its extraction from Melilotus officinalis to a hypothetical framework for its mechanism of action. Further research is warranted to fully elucidate the historical discovery of this compound and to confirm its specific molecular targets and signaling pathways to unlock its full therapeutic potential.

References

The Occurrence and Distribution of Melilotoside in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotoside, a phenolic glycoside, is a naturally occurring compound found in a variety of plant species. It is the glucoside of o-coumaric acid and is a precursor to coumarin, a compound with notable fragrance and medicinal properties. This technical guide provides a comprehensive overview of the natural sources and distribution of this compound in plants, detailing quantitative data, experimental protocols for its analysis, and an illustration of its biosynthetic pathway. This information is intended to support researchers, scientists, and drug development professionals in their exploration of this and related compounds.

Natural Sources and Distribution of this compound

This compound has been identified in several plant families, with a particularly high concentration in the Fabaceae (legume) family. The genus Melilotus, commonly known as sweet clover, is a primary source of this compound.

Key Plant Sources:

  • Melilotus Species: Melilotus officinalis (yellow sweet clover) and Melilotus albus (white sweet clover) are well-documented sources of this compound.[1][2][3] The compound is distributed throughout the plant, with varying concentrations in the flowers, leaves, stems, and seeds.[3][4][5]

  • Achlys triphylla : This herbaceous flowering plant is another known source of this compound.[6]

  • Dendrobium Species: Certain species within the Dendrobium genus of orchids have also been reported to contain this compound.[6]

  • Hierochloe odorata (Sweet Grass): This aromatic grass contains coumarinic acid β-glucoside, a closely related compound.[7][8]

  • Dipteryx odorata (Tonka Bean): The β-glucosides of coumarinic and o-coumaric acids have been detected in the tonka bean.[9]

  • Artemisia splendens : E-melilotoside has been isolated from this species.[10]

Quantitative Distribution in Plant Tissues

The concentration of this compound and its related compounds varies significantly between different parts of the plant and between species. The following table summarizes the quantitative data for o-coumaric acid glycoside, a close analogue and often used term for this compound, in Melilotus species.

Plant SpeciesPlant PartCompoundConcentration (mg/g of fresh/dried weight)Reference
Melilotus albusFresh Flowerso-coumaric acid glycoside~4.46 mg/g[3]
Melilotus officinalisFresh Flowerso-coumaric acid glycoside~4.46 mg/g[3]
Melilotus albusDried Flowerso-coumaric acid0.34 mg/g[3]
Melilotus officinalisDried Flowerso-coumaric acid1.00 mg/g[3]
Melilotus albusFresh Leaveso-coumaric acid glycosideContent is about four times lower than in flowers[3][4]
Melilotus officinalisFresh Leaveso-coumaric acid glycosideContent is about four times lower than in flowers[3][4]
Melilotus albusStemso-coumaric acid glycosideLower content than in leaves[3][4]
Melilotus officinalisStemso-coumaric acid glycosideLower content than in leaves[3][4]
Melilotus officinalisSeedscis-melilotosideIsolated, but quantitative data not provided[5]

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant materials involve a series of standard phytochemical techniques. The following protocols are representative methodologies based on cited literature for the analysis of phenolic compounds in plants.

Extraction of this compound from Plant Material

Objective: To extract this compound and other phenolic compounds from plant tissues.

Methodology:

  • Sample Preparation: Collect fresh plant material (leaves, flowers, etc.) and either use immediately or dry at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.

  • Solvent Extraction:

    • Place a known weight of the powdered plant material (e.g., 10 g) into a flask.

    • Add a suitable solvent. Methanol or ethanol (typically 70-80% in water) are commonly used.[11][12] A solid-to-liquid ratio of 1:10 to 1:30 (g/mL) is often employed.[12]

    • Extraction can be performed using various methods:

      • Maceration: Soaking the material in the solvent at room temperature for 24-48 hours with occasional agitation.

      • Soxhlet Extraction: Continuous extraction with a Soxhlet apparatus for several hours.

      • Ultrasound-Assisted Extraction (UAE): Sonicating the mixture for a shorter period (e.g., 30 minutes) to enhance extraction efficiency.[2][3]

      • Hot Reflux Extraction: Heating the solvent with the plant material under reflux. Optimal conditions for total flavonoids from Melilotus officinalis were found to be a solid-liquid ratio of 1:30, 80% methanol, at 60°C for 2 hours, repeated twice.[12]

  • Filtration and Concentration:

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

    • The resulting crude extract can be used for further purification or analysis.

Isolation and Purification of this compound

Objective: To isolate this compound from the crude extract.

Methodology:

  • Solvent Partitioning:

    • Dissolve the crude extract in water.

    • Perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity. This compound, being a glycoside, is expected to be in the more polar fractions.

  • Column Chromatography:

    • The fraction containing this compound can be further purified using column chromatography.[5]

    • Stationary Phase: Sephadex LH-20 is a common choice for the separation of phenolic compounds.[5] Silica gel or C18 reversed-phase silica can also be used.

    • Mobile Phase: A gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol, is typically used to elute the compounds from the column.[5]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain highly pure this compound.

Quantification of this compound by HPLC

Objective: To determine the concentration of this compound in a plant extract.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.[2][3][11]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]

    • Mobile Phase: A gradient elution is typically employed using a mixture of two solvents:

      • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.[13]

      • Solvent B: Acetonitrile or methanol.[13]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[13]

    • Detection Wavelength: this compound and related phenolic compounds can be detected at around 254 nm or 280 nm.[11]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Sample and Standard Preparation:

    • Prepare a stock solution of a pure this compound standard of known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve a known weight of the plant extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the calibration standards to generate a standard curve of peak area versus concentration.

    • Inject the plant extract sample.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the standard curve.

Structural Elucidation by LC-MS/MS

Objective: To confirm the identity of this compound and identify related compounds.

Methodology:

  • Instrumentation: A Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[1]

  • LC Conditions: Similar to the HPLC method described above.

  • MS/MS Parameters:

    • Ionization Mode: ESI can be operated in either positive or negative ion mode. For phenolic glycosides, negative mode is often effective.

    • Data Acquisition: Full scan mode to detect all ions within a mass range, and product ion scan mode (MS/MS) to fragment specific parent ions for structural information.

    • The fragmentation pattern of the this compound ion can be compared with literature data or a reference standard to confirm its structure.

Biosynthetic Pathway of this compound

This compound biosynthesis in plants originates from the Shikimic Acid Pathway , a central route for the production of aromatic amino acids.[14][15] The pathway proceeds through the formation of L-phenylalanine, which is then converted to o-coumaric acid. The final step is the glycosylation of o-coumaric acid to yield this compound.

Melilotoside_Biosynthesis cluster_enzymes Key Enzymes PEP Phosphoenolpyruvate Shikimate Shikimic Acid PEP->Shikimate Shikimate Pathway E4P Erythrose 4-Phosphate E4P->Shikimate Shikimate Pathway Chorismate Chorismic Acid Shikimate->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL o_Coumaric_Acid o-Coumaric Acid Cinnamic_Acid->o_Coumaric_Acid C2H This compound This compound (o-coumaric acid glucoside) o_Coumaric_Acid->this compound UGT UDP_Glucose UDP-Glucose UDP_Glucose->this compound invis1 invis2 invis3 PAL PAL: Phenylalanine Ammonia-Lyase C2H C2H: Cinnamate 2-Hydroxylase UGT UGT: UDP-Glycosyltransferase

Caption: Biosynthetic pathway of this compound from primary metabolites.

Experimental Workflow

The general workflow for the analysis of this compound from plant sources is a multi-step process that begins with sample collection and preparation, followed by extraction, purification, and finally, analysis and quantification.

Experimental_Workflow Start Plant Material Collection (Leaves, Flowers, etc.) Prep Sample Preparation (Drying, Grinding) Start->Prep Extraction Solvent Extraction (Methanol/Ethanol) Prep->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Analysis Analysis & Quantification Crude_Extract->Analysis Pure_Compound Isolated this compound Purification->Pure_Compound Pure_Compound->Analysis HPLC HPLC-UV/PDA Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS Data Quantitative & Structural Data HPLC->Data LCMS->Data

Caption: General workflow for this compound analysis from plant material.

References

The Sentinel Glucoside: Melilotoside's Pivotal Role in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Functions, Biosynthesis, and Defensive Mechanisms of Melilotoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a phenolic glycoside prevalent in species of the Melilotus genus (sweet clover), serves as a critical component of the plant's defense arsenal. Stored in its inactive, non-toxic form, this compound is rapidly converted to the toxic compound coumarin upon tissue damage, a classic example of a two-component defense system. This conversion deters herbivores and inhibits the growth of microbial pathogens. Furthermore, this compound and its derivatives exhibit allelopathic properties, influencing the growth of neighboring plants. This technical guide provides a comprehensive overview of the biological role of this compound in plant defense, detailing its biosynthesis, the signaling pathways that regulate its production, and its modes of action against various biological threats. The guide also includes detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound, intended to facilitate further research in phytochemistry, plant-herbivore interactions, and natural product-based drug discovery.

Introduction

Plants, as sessile organisms, have evolved a sophisticated and diverse array of chemical defenses to protect themselves from a multitude of threats, including herbivores, microbial pathogens, and competing plants. These defenses are often mediated by secondary metabolites, a vast group of compounds not directly involved in primary metabolic processes but crucial for survival and interaction with the environment. Phenolic glycosides represent a significant class of these defensive compounds, where a sugar moiety is attached to a phenolic aglycone. This glycosylation often serves to increase the stability and solubility of the compound, while also rendering it biologically inactive. The release of the active toxin is then triggered by specific enzymes upon tissue disruption, a mechanism that prevents autotoxicity to the plant.

This compound, the trans-β-D-glucoside of o-coumaric acid, is a prime example of such a defense compound. It is found in high concentrations in various species of the Melilotus genus, commonly known as sweet clover.[1] The characteristic sweet smell of freshly mown hay from these plants is a direct result of the enzymatic conversion of this compound to coumarin. Coumarin and its derivatives are known for their phytotoxicity and anticoagulant properties, making them effective defense agents.[1] This guide delves into the multifaceted role of this compound in plant defense, providing a technical resource for researchers in the field.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process originating from the phenylpropanoid pathway. The key steps are outlined below:

  • Phenylalanine to trans-Cinnamic Acid: The pathway begins with the amino acid phenylalanine, which is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) .

  • Hydroxylation to o-Coumaric Acid: trans-Cinnamic acid is then hydroxylated at the ortho position to form trans-o-coumaric acid (also known as o-hydroxycinnamic acid). This reaction is catalyzed by cinnamic acid 2-hydroxylase (C2H) .

  • Glycosylation to this compound: The final step is the glycosylation of the hydroxyl group of trans-o-coumaric acid. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT) , utilizing UDP-glucose as the sugar donor, to form trans-β-D-glucosyl-o-hydroxycinnamate, which is this compound.[2] The enzyme responsible for this specific step has been identified as 2-coumarate O-β-glucosyltransferase (EC 2.4.1.114) in Melilotus alba.[2] A recent genome-wide analysis of Melilotus albus identified 189 putative UGT genes, with two candidates, MaUGT68 and MaUGT186, showing upregulation under stress conditions and potential involvement in coumarin glycosylation.[3]

Melilotoside_Biosynthesis Phe Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL oCou o-Coumaric Acid Cin->oCou C2H Mel This compound oCou->Mel UGT (EC 2.4.1.114)

Caption: Biosynthetic pathway of this compound from phenylalanine.

Signaling Pathways and Regulation

The production of plant defense compounds is tightly regulated and often induced in response to specific threats. The jasmonate (JA) and salicylate (SA) signaling pathways are two of the most important and interconnected pathways governing plant defense responses.

  • Jasmonate Pathway: The JA pathway is primarily activated in response to wounding and attack by chewing herbivores. Application of methyl jasmonate (MeJA) has been shown to induce the expression of genes involved in secondary metabolite production in numerous plant species.[4] In Melilotus albus, several UDP-glucosyltransferase (UGT) genes, which are crucial for the biosynthesis of glycosides like this compound, are upregulated in response to MeJA treatment.[5] This suggests that herbivore feeding likely triggers the JA signaling cascade, leading to an increased production of this compound to replenish the defense compound pool.

  • Salicylate Pathway: The SA pathway is typically associated with defense against biotrophic pathogens. Studies in Melilotus albus have also demonstrated that some UGT genes are responsive to salicylic acid treatment, indicating a potential role for the SA pathway in regulating this compound biosynthesis, possibly in response to pathogen attack.[5]

The interplay between the JA and SA pathways is complex, often exhibiting antagonistic or synergistic interactions depending on the specific context. In the case of this compound, it is plausible that both pathways contribute to its regulation, allowing the plant to fine-tune its defense response to different types of aggressors.

Defense_Signaling Herbivore Herbivore Attack JA Jasmonate Pathway Herbivore->JA Pathogen Pathogen Infection SA Salicylate Pathway Pathogen->SA UGT_genes UGT Gene Expression JA->UGT_genes SA->UGT_genes Mel_biosynthesis This compound Biosynthesis UGT_genes->Mel_biosynthesis Melilotoside_Conversion Mel This compound Coumarinic cis-o-Coumaric Acid Mel->Coumarinic β-glucosidase (Tissue Damage) Coumarin Coumarin Coumarinic->Coumarin Spontaneous Lactonization HPLC_Workflow start Plant Tissue Homogenization extraction Solvent Extraction (80% MeOH) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC-UV Analysis filtration->hplc quant Quantification vs. Standard Curve hplc->quant

References

Spectroscopic Data of trans-Melilotoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-Melilotoside, a naturally occurring phenolic glycoside. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification, characterization, and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for trans-Melilotoside are summarized below.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for trans-Melilotoside (500 MHz, CD₃OD)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
27.60d8.5
36.55dd8.5, 2.2
4---
56.75d2.2
6---
7 (α)6.45d16.0
8 (β)7.85d16.0
1'5.05d7.5
2'3.55m
3'3.45m
4'3.40m
5'3.50m
6'a3.90dd12.0, 2.0
6'b3.70dd12.0, 5.5

Data sourced from a study on Melilotoside derivatives.[1]

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for trans-Melilotoside (125 MHz, CD₃OD)

Atom No.Chemical Shift (δ, ppm)
1128.1
2156.1
3101.3
4130.9
5116.5
6123.0
7 (α)118.2
8 (β)145.5
9 (C=O)176.3
1'102.5
2'74.9
3'78.2
4'71.3
5'78.1
6'62.5

Data sourced from a study on this compound derivatives.[1]

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of natural products like trans-Melilotoside.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified trans-Melilotoside sample in 0.5-0.7 mL of deuterated methanol (CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: A 500 MHz NMR spectrometer (for ¹H NMR) and a 125 MHz spectrometer (for ¹³C NMR) or a spectrometer with corresponding frequencies.

  • Temperature: 298 K (25 °C).

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

    • Acquisition time: 2-4 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

    • Acquisition time: 1-2 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shifts using the residual solvent peak of CD₃OD (δH 3.31 ppm and δC 49.0 ppm) as the internal standard.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands for trans-Melilotoside

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3500-3200O-H (hydroxyl groups)Stretching
3100-3000C-H (aromatic)Stretching
2950-2850C-H (aliphatic)Stretching
1710-1680C=O (carboxylic acid)Stretching
1640-1600C=C (alkene and aromatic)Stretching
1600-1450Aromatic ringSkeletal vibrations
1260-1000C-O (ethers, alcohols, carboxylic acid)Stretching
Experimental Protocol for FT-IR Spectroscopy

The following is a general protocol for obtaining an FT-IR spectrum of a solid sample like trans-Melilotoside.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the dry, purified trans-Melilotoside sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Transfer the mixture to a pellet-forming die.

  • Press the mixture under high pressure (several tons) to form a transparent or semi-transparent pellet.

Instrument Parameters:

  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Scan range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

Data Acquisition and Processing:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and record the sample spectrum.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

  • Analyze the positions and intensities of the absorption bands to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

LC-MS Data

Table 4: LC-MS Spectroscopic Data for trans-Melilotoside

Ionization ModePrecursor Ion (m/z)Fragment Ions (m/z)
ESI+349.08 [M+Na]⁺147.04, 123.04

Data sourced from PubChem.[2] The instrument used was a Thermo Q Exactive HF.

Experimental Protocol for LC-MS

The following is a general protocol for the analysis of phenolic glycosides like trans-Melilotoside using Liquid Chromatography-Mass Spectrometry (LC-MS).

Liquid Chromatography Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column (e.g., C18, 150 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive and/or negative mode.

  • Scan Mode: Full scan mode to detect the precursor ion and tandem MS (MS/MS) or data-dependent acquisition (DDA) mode to obtain fragmentation spectra.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

Data Analysis:

  • Extract the mass chromatogram for the expected m/z of trans-Melilotoside.

  • Determine the accurate mass of the molecular ion to confirm the elemental composition.

  • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure, particularly the glycosidic linkage and the aglycone moiety.

Spectroscopic Data Analysis Workflow

The following diagram illustrates a general workflow for the acquisition and analysis of spectroscopic data for the characterization of a natural product like trans-Melilotoside.

Spectroscopic_Workflow cluster_extraction Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Structure Elucidation Extraction Plant Material Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure trans-Melilotoside Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR IR FT-IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry (LC-MS, HRMS) Pure_Compound->MS NMR_Data NMR Data Interpretation NMR->NMR_Data IR_Data IR Functional Group Analysis IR->IR_Data MS_Data MS Molecular Formula and Fragmentation Analysis MS->MS_Data Structure Structure Confirmation of trans-Melilotoside NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of trans-Melilotoside.

References

Melilotoside Derivatives: A Technical Guide to Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotoside, a naturally occurring coumarin glycoside found in plants of the Melilotus genus (sweet clover), serves as a promising scaffold for the development of novel therapeutic agents.[1][2] As a member of the coumarin family, this compound and its synthetic derivatives are of significant interest due to the well-documented broad spectrum of biological activities associated with the coumarin nucleus, including anti-inflammatory, antioxidant, and anticancer properties.[3][4] This technical guide provides an in-depth overview of the potential biological activities of this compound derivatives, drawing upon the extensive research conducted on related coumarin compounds. Due to the limited specific literature on a wide array of this compound derivatives, this guide extrapolates from the broader class of coumarin glycosides to highlight their therapeutic potential.

This document details quantitative data on biological activities, comprehensive experimental protocols for their evaluation, and visual representations of key signaling pathways implicated in their mechanisms of action.

Potential Biological Activities

This compound derivatives, as part of the coumarin family, are anticipated to exhibit a range of pharmacological effects. The primary areas of investigation for coumarin derivatives have been their anticancer, anti-inflammatory, and antioxidant activities.

Anticancer Activity

Coumarin derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of critical signaling pathways.[5][6] Studies on various coumarin compounds have shown cytotoxic effects against a range of cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory properties of coumarins are well-established.[3][7] Derivatives of coumarin have been shown to inhibit key inflammatory mediators and enzymes, suggesting their potential in treating inflammatory conditions.

Antioxidant Activity

Many coumarin derivatives exhibit potent antioxidant activity, which is the ability to neutralize harmful free radicals.[8][9] This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Data Presentation: Biological Activities of Coumarin Derivatives

The following tables summarize the quantitative data on the biological activities of various coumarin derivatives, providing a reference for the potential efficacy of novel this compound analogs.

Table 1: Anticancer Activity of Coumarin Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Coumarin Derivative 4 HL60 (Leukemia)MTT8.09[5]
Coumarin Derivative 8b HepG2 (Liver Cancer)MTT13.14[5]
7-hydroxy-4-methylcoumarin Derivative III HepG2 (Liver Cancer)MTT2.84 µg/mL[5]
7-hydroxy-4-methylcoumarin Derivative IV HepG2 (Liver Cancer)MTT4.67 µg/mL[5]
3-(coumarin-3-yl)-acrolein hybrid 5d A549 (Lung Cancer)MTT0.70[6]
3-(coumarin-3-yl)-acrolein hybrid 6e KB (Oral Cancer)MTT0.39[6]
Brefeldin A 7-O-2-chloro-4,5-difluorobenzoateK562 (Leukemia)MTT0.84[10]

Table 2: Anti-inflammatory Activity of Coumarin Derivatives

Compound/DerivativeAssayInhibition/IC50Reference
Pyranocoumarin 3a Carrageenan-induced rat paw edema29.2% inhibition (1h)[8]
Coumarin-sulfonamide 8c Carrageenan-induced rat paw edema9.45% inhibition (1h)[8]
6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one 4 Carrageenan-induced rat paw edema44.05% inhibition (3h)[11]
6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one 8 Carrageenan-induced rat paw edema38.10% inhibition (3h)[11]
Coumarin derivative 14b LPS-induced TNF-α production in macrophagesEC50 = 5.32 µM[4]

Table 3: Antioxidant Activity of Coumarin Derivatives

Compound/DerivativeAssayIC50 (µg/mL)Reference
Coumarin-sulfonamide 8a DPPH radical scavenging-[8]
Coumarin-sulfonamide 8d DPPH radical scavenging-[8]
NeoeriocitrinDPPH radical scavengingHigh activity[9]
PeripolinDPPH radical scavengingHigh activity[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of coumarin derivatives and for key in vitro assays used to evaluate their biological activities.

Synthesis of Coumarin Derivatives (General Protocol)

The synthesis of coumarin derivatives can be achieved through various established methods. The Pechmann condensation is a widely used reaction for the synthesis of 4-substituted coumarins.[12]

Pechmann Condensation for the Synthesis of 7-Hydroxy-4-methylcoumarin:

  • Reaction Setup: Place resorcinol (1 equivalent) and ethyl acetoacetate (1 equivalent) in a round-bottom flask.

  • Cooling: Cool the flask in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄) dropwise with constant stirring, ensuring the temperature remains low.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Precipitation: Pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring. A solid precipitate will form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

  • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 7-hydroxy-4-methylcoumarin.[12]

Note: This is a general protocol and may require optimization for the synthesis of specific this compound derivatives.

Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[12]

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant. The amount of NO is determined by measuring the nitrite concentration using the Griess reagent. Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol.

  • Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The purple color of the DPPH radical fades in the presence of an antioxidant.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

The biological activities of coumarin derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer therapies. Coumarin derivatives have been shown to inhibit this pathway, leading to reduced cancer cell viability.[4][8][13]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound Derivatives This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Coumarin derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases, the executioners of apoptosis.[5]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Bax Bax Bax->Mitochondrion Promotes release Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits release Apoptosis Apoptosis Caspase3->Apoptosis Executes This compound This compound Derivatives This compound->Bax Upregulates This compound->Bcl2 Downregulates

Caption: Intrinsic and extrinsic apoptosis pathways modulated by this compound derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Experimental_Workflow Start Start: This compound or Precursor Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In vitro Biological Screening Purification->Screening Anticancer Anticancer Assays (MTT, etc.) Screening->Anticancer AntiInflammatory Anti-inflammatory Assays (NO, etc.) Screening->AntiInflammatory Antioxidant Antioxidant Assays (DPPH, etc.) Screening->Antioxidant Hit Hit Identification (Potent & Selective) Anticancer->Hit AntiInflammatory->Hit Antioxidant->Hit Mechanism Mechanism of Action Studies (Western Blot, Flow Cytometry) Hit->Mechanism Lead Lead Compound Optimization Mechanism->Lead

Caption: General workflow for the development of this compound derivatives as therapeutic agents.

Conclusion and Future Directions

This compound and its potential derivatives represent a promising area of research for the development of new therapeutic agents. Drawing on the extensive knowledge of coumarin chemistry and pharmacology, it is evident that these compounds are likely to possess significant anticancer, anti-inflammatory, and antioxidant properties. The data and protocols presented in this guide provide a solid foundation for researchers to undertake the synthesis and evaluation of novel this compound analogs.

Future research should focus on the systematic synthesis of a library of this compound derivatives to establish clear structure-activity relationships. Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as clinical candidates. The integration of in silico modeling with in vitro and in vivo studies will undoubtedly accelerate the discovery of potent and selective this compound-based drugs.

References

An In-depth Technical Guide to the Enzymatic Hydrolysis of Melilotoside to Coumarinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of melilotoside to coumarinic acid, a key reaction in the biosynthesis of coumarin. The document details the enzymatic processes, presents available quantitative data, outlines detailed experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug development.

Introduction

This compound, a β-D-glucoside of trans-o-hydroxycinnamic acid, is a naturally occurring compound found in various plants, notably in sweet clover (Melilotus alba). The enzymatic hydrolysis of this compound is a critical step in the formation of coumarin, a compound with diverse biological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties. This process is primarily catalyzed by the enzyme β-glucosidase (EC 3.2.1.21), which cleaves the glycosidic bond of this compound to release glucose and o-hydroxycinnamic acid. The cis-isomer of o-hydroxycinnamic acid, known as coumarinic acid, spontaneously lactonizes to form coumarin. Understanding the kinetics and optimal conditions for this enzymatic reaction is crucial for its potential applications in biocatalysis and the synthesis of bioactive compounds.

Enzymatic Conversion Pathway

The enzymatic hydrolysis of this compound involves the action of β-glucosidase, which specifically targets the β-glycosidic linkage. The immediate product of this hydrolysis is o-hydroxycinnamic acid. While this compound itself is the trans-isomer, the natural substrate for coumarin formation in Melilotus alba is the cis-isomer, known as coumarinic acid glucoside. β-glucosidase from Melilotus alba exhibits high activity towards this cis-isomer. Following the enzymatic release of glucose, the resulting coumarinic acid is unstable and undergoes spontaneous intramolecular cyclization (lactonization) to form the stable coumarin ring.

Enzymatic_Hydrolysis_of_this compound This compound This compound (trans-o-hydroxycinnamic acid glucoside) Coumarinic_acid_glucoside Coumarinic acid glucoside (cis-o-hydroxycinnamic acid glucoside) This compound->Coumarinic_acid_glucoside Isomerization beta_Glucosidase β-Glucosidase Coumarinic_acid_glucoside->beta_Glucosidase Coumarinic_acid Coumarinic Acid (cis-o-hydroxycinnamic acid) beta_Glucosidase->Coumarinic_acid Glucose Glucose beta_Glucosidase->Glucose Coumarin Coumarin Coumarinic_acid->Coumarin Spontaneous Lactonization

Fig. 1: Enzymatic conversion of this compound to coumarin.

Quantitative Data

Table 1: General Optimal Conditions for β-Glucosidase Activity from Various Sources

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference(s)
Aspergillus niger4.860[1]
Trichoderma reesei4.0 - 5.060 - 70[1]
Almond Emulsin5.040 - 50[1]
Sporothrix schenckii5.545[2]
White Rot Fungi3.5 - 5.060 - 70[3]

Note: The optimal conditions can vary depending on the specific isoenzyme and the substrate used.

Experimental Protocols

This section provides a detailed methodology for the enzymatic hydrolysis of this compound and the subsequent analysis of the products.

Enzyme Extraction from Melilotus alba

A crude enzyme extract containing β-glucosidase can be prepared from the leaves of Melilotus alba.

Materials:

  • Fresh or frozen young leaves of Melilotus alba

  • Phosphate buffer (50 mM, pH 7.0)

  • Mortar and pestle or blender

  • Cheesecloth

  • Centrifuge and centrifuge tubes

Protocol:

  • Homogenize the Melilotus alba leaves in cold phosphate buffer (1:3 w/v).

  • Filter the homogenate through several layers of cheesecloth to remove solid debris.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C.

  • Collect the supernatant, which contains the crude enzyme extract.

  • The protein concentration of the extract should be determined using a standard method such as the Bradford assay.

Enzymatic Hydrolysis of this compound

Materials:

  • This compound solution (e.g., 1 mg/mL in water or a suitable buffer)

  • Crude or purified β-glucosidase preparation

  • Citrate-phosphate buffer (e.g., 100 mM, pH 5.0)

  • Water bath or incubator

  • Stopping reagent (e.g., 1 M Na2CO3 or heat inactivation)

Protocol:

  • Prepare a reaction mixture containing this compound solution and citrate-phosphate buffer. A typical reaction volume is 1 mL.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 45°C) for 5 minutes.

  • Initiate the reaction by adding a specific amount of the β-glucosidase solution.

  • Incubate the reaction for a defined period (e.g., 30, 60, 90, 120 minutes).

  • Terminate the reaction by either adding a stopping reagent (e.g., an equal volume of 1 M Na2CO3) or by heat inactivation (e.g., boiling for 5-10 minutes).

  • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

  • Analyze the supernatant for the presence of coumarinic acid/coumarin and glucose.

Experimental_Workflow cluster_Enzyme_Prep Enzyme Preparation cluster_Hydrolysis Enzymatic Hydrolysis cluster_Analysis Product Analysis Homogenization Homogenize M. alba leaves in cold buffer Filtration Filter through cheesecloth Homogenization->Filtration Centrifugation1 Centrifuge to remove debris Filtration->Centrifugation1 Supernatant1 Collect supernatant (Crude Enzyme Extract) Centrifugation1->Supernatant1 Reaction_Start Add β-glucosidase Supernatant1->Reaction_Start Reaction_Setup Prepare reaction mixture: This compound + Buffer Pre_incubation Pre-incubate at optimal temp. Reaction_Setup->Pre_incubation Pre_incubation->Reaction_Start Incubation Incubate for a set time Reaction_Start->Incubation Reaction_Stop Terminate reaction Incubation->Reaction_Stop Centrifugation2 Centrifuge to pellet protein Reaction_Stop->Centrifugation2 Supernatant2 Collect supernatant for analysis Centrifugation2->Supernatant2 HPLC_Analysis HPLC analysis for Coumarinic Acid/Coumarin Supernatant2->HPLC_Analysis Glucose_Assay Glucose Assay Supernatant2->Glucose_Assay

Fig. 2: General experimental workflow for enzymatic hydrolysis.
Analysis of Reaction Products

The products of the enzymatic hydrolysis, coumarinic acid (which may convert to coumarin) and glucose, can be quantified using various analytical techniques.

HPLC is a robust method for the separation and quantification of coumarinic acid and coumarin.[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is commonly used. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 275 nm or 310 nm.

  • Quantification: Based on a standard curve prepared with known concentrations of coumarin.

The amount of glucose released can be determined using commercially available glucose oxidase-peroxidase assay kits or other standard colorimetric methods.

Conclusion

The enzymatic hydrolysis of this compound to coumarinic acid by β-glucosidase is a fundamental reaction in the biosynthesis of coumarin. This guide provides a foundational understanding of this process, including the reaction pathway, general optimal conditions, and detailed experimental protocols. While specific kinetic data for the Melilotus alba enzyme with its natural substrate remains to be fully elucidated in readily accessible literature, the methodologies outlined here provide a solid framework for researchers to investigate this important biochemical transformation. Further research focusing on the purification and detailed kinetic characterization of β-glucosidase from Melilotus alba will be invaluable for advancing our understanding and potential applications of this enzymatic system.

References

A Comparative Analysis of cis- and trans-Melilotoside Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Melilotoside, a naturally occurring phenolic glycoside found in plants such as Melilotus officinalis, exists as two geometric isomers: cis-Melilotoside and trans-Melilotoside. While the bioactivity of extracts containing these compounds is well-documented, a direct comparative analysis of the individual isomers is less common in publicly available literature. This technical guide synthesizes the existing data on the bioactivities of both isomers, provides detailed experimental protocols for relevant assays, and visualizes key biological pathways. The analysis aims to inform researchers, scientists, and drug development professionals on the therapeutic potential and structure-activity relationships of these molecules.

Introduction to this compound and its Isomers

This compound is an o-coumaric acid derivative distinguished by a glucose moiety attached to a phenolic hydroxyl group.[1][2][3] It is a secondary metabolite in various plants, notably sweet clover (Melilotus species), from which its name is derived.[4][5][6][7][8] The compound exists in two primary geometric forms, cis and trans, determined by the orientation of the substituents around the carbon-carbon double bond of the propenoic acid side chain.

The stereochemistry of molecules often plays a critical role in their biological function, influencing their ability to bind to receptors and enzymes. For many biologically active compounds, one isomer is significantly more potent than the other.[9][10][11] For instance, the trans isomer of menaquinone-7 (a form of Vitamin K) exhibits substantially higher carboxylative efficacy than its cis counterpart.[9] This guide collates the available evidence to provide a comparative overview of the bioactivities attributed to cis- and trans-Melilotoside.

Comparative Bioactivity Data

Direct comparative studies evaluating the bioactivities of cis- and trans-Melilotoside side-by-side are scarce. However, by compiling data from individual studies, a preliminary comparison can be established. The trans isomer is more commonly referred to in the literature simply as "this compound".[7][12]

Table 1: Summary of Known Bioactivities and Quantitative Data

Bioactivity CategoryIsomerQuantitative DataSource Organism/Cell LineCitation
Antiprotozoal cis-MelilotosideIC₅₀: 78.2 µg/mLTrypanosoma cruzi[1][2]
Antioxidant cis-MelilotosidePotent activity noted (quantitative data not specified)In vitro chemical assays[1][2]
Anti-inflammatory trans-Melilotoside (inferred from Melilotus officinalis extracts)Inhibition of NO, PGE₂, TNF-α, and IL-6LPS-stimulated RAW 264.7 Macrophages[4][5][6]
Antioxidant trans-Melilotoside (inferred from Melilotus officinalis extracts)ABTS⁺ and DPPH radical scavenging activityIn vitro chemical assays[4][5]
Anti-tumor trans-Melilotoside (inferred from Melilotus officinalis extracts)Inhibitory effect noted on MCF-7 cellsHuman Breast Cancer (MCF-7)[4][5]

Note: Data for trans-Melilotoside is largely inferred from studies on extracts of Melilotus officinalis, which are known to contain the compound.

Mechanisms of Action & Signaling Pathways

The primary mechanism of action elucidated for this compound relates to its anti-inflammatory properties. Studies on compounds isolated from Melilotus officinalis show that they inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂).[4][5][6] This is achieved by suppressing the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in lipopolysaccharide (LPS)-stimulated macrophages.[4][5][6]

Anti-inflammatory_Pathway_of_this compound Figure 1: Proposed Anti-inflammatory Mechanism of this compound LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB iNOS_COX2 iNOS & COX-2 Gene Expression NFkB->iNOS_COX2 NO_PGE2 ↑ NO & PGE₂ Production iNOS_COX2->NO_PGE2 This compound This compound (cis & trans) This compound->iNOS_COX2 Inhibition Inflammation Inflammation NO_PGE2->Inflammation

Proposed Anti-inflammatory Mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the bioactivities of this compound isomers.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol assesses the ability of a compound to act as a free radical scavenger.

  • Preparation: Prepare a stock solution of the test compound (cis- or trans-Melilotoside) in a suitable solvent (e.g., methanol or DMSO). Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Reaction: In a 96-well plate, add 100 µL of various concentrations of the test compound to wells. Add 100 µL of the DPPH working solution to each well. A positive control (e.g., Ascorbic Acid) and a blank (solvent only) should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Analysis: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

DPPH_Assay_Workflow Figure 2: Workflow for DPPH Antioxidant Assay Prep Prepare Reagents (DPPH, Test Compound) Mix Mix Compound + DPPH in 96-well plate Prep->Mix Incubate Incubate 30 min (Dark, RT) Mix->Incubate Read Measure Absorbance (517 nm) Incubate->Read Analyze Calculate % Scavenging & IC₅₀ Read->Analyze

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Melilotoside in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melilotoside, a phenolic glycoside, is a key bioactive compound found predominantly in plants of the Melilotus genus, commonly known as sweet clover.[1] It is a precursor to coumarin, which is formed upon enzymatic hydrolysis and lactonization. The quantification of this compound in plant extracts is crucial for the standardization of herbal products and for research into its pharmacological properties. This application note presents a detailed, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate and precise quantification of this compound in plant extracts.

Principle

The method utilizes reverse-phase HPLC to separate this compound from other components in the plant extract. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous acid solution and an organic solvent allows for the effective separation of the analyte. Detection and quantification are achieved by monitoring the UV absorbance at a wavelength where this compound exhibits maximum absorption.

Experimental Protocols

1. Sample Preparation: Ultrasound-Assisted Extraction

This protocol describes an efficient method for extracting this compound from dried plant material.

  • Materials and Reagents:

    • Dried and finely powdered plant material (e.g., Melilotus officinalis aerial parts)

    • 50% Ethanol (v/v) in deionized water (HPLC grade)

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • 0.45 µm syringe filters

  • Protocol:

    • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of 50% ethanol.

    • Vortex the mixture for 1 minute to ensure the plant material is thoroughly wetted.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean collection flask.

    • Repeat the extraction process (steps 2-6) on the plant residue twice more to ensure complete extraction.

    • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

    • Reconstitute the dried extract in a known volume of the mobile phase (e.g., 5 mL).

    • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

2. Standard Solution Preparation

  • Materials and Reagents:

    • This compound reference standard

    • Mobile phase

  • Protocol:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the plant extracts (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

3. HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.3% acetic acid in water (A) and methanol (B).

    • Gradient Program:

      • 0-5 min: 90% A, 10% B

      • 5-20 min: Linear gradient to 50% A, 50% B

      • 20-25 min: Hold at 50% A, 50% B

      • 25-30 min: Linear gradient back to 90% A, 10% B

      • 30-35 min: Hold at 90% A, 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 275 nm

Data Presentation

The quantitative data for the HPLC-UV method for this compound, based on typical performance for related coumarin compounds in a similar matrix, are summarized in the table below.[2]

ParameterResult
Linearity Range (µg/mL)0.5 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.15 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2%
Retention Time (min)Approximately 12.5 min (dependent on specific column and conditions)

Mandatory Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing plant_material 1. Weigh Plant Material add_solvent 2. Add 50% Ethanol plant_material->add_solvent ultrasonicate 3. Ultrasonicate (30 min) add_solvent->ultrasonicate centrifuge 4. Centrifuge ultrasonicate->centrifuge collect_supernatant 5. Collect Supernatant centrifuge->collect_supernatant repeat_extraction 6. Repeat Extraction 2x collect_supernatant->repeat_extraction evaporate 7. Evaporate Solvent repeat_extraction->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute filter 9. Filter (0.45 µm) reconstitute->filter hplc_injection 10. Inject into HPLC filter->hplc_injection separation 11. Chromatographic Separation hplc_injection->separation detection 12. UV Detection at 275 nm separation->detection peak_integration 13. Integrate Peak Area detection->peak_integration calibration_curve 14. Use Calibration Curve peak_integration->calibration_curve quantification 15. Quantify this compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_method_validation Method Validation Parameters cluster_objective Overall Objective linearity Linearity reliable_quantification Reliable Quantification of this compound linearity->reliable_quantification accuracy Accuracy accuracy->reliable_quantification precision Precision precision->reliable_quantification lod_loq LOD & LOQ lod_loq->reliable_quantification specificity Specificity specificity->reliable_quantification

References

Application Note: Sensitive Quantification of Melilotoside in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS protocol for the sensitive detection of Melilotoside is detailed below, designed for researchers, scientists, and professionals in drug development.

Abstract This application note describes a robust and sensitive method for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a phenolic glycoside found in various plants, is a precursor to coumarin and is of interest in pharmacokinetic and metabolomic studies.[1] The protocol provides detailed procedures for sample preparation from plasma, chromatographic separation, and mass spectrometric detection, making it suitable for high-throughput analysis in a research setting.

Introduction

This compound (trans-β-D-glucosyl-2-hydroxycinnamic acid) is a naturally occurring phenolic glycoside.[1] Its sensitive and accurate quantification in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS provides unparalleled sensitivity and selectivity, making it the ideal analytical technique for this purpose.[2][3] This method employs a simple protein precipitation extraction procedure and a reversed-phase chromatographic separation for the reliable measurement of this compound.

Experimental Protocol

2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., Coumarin-d4 or a structurally similar stable isotope-labeled compound

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

2.2. Sample Preparation

A protein precipitation method is employed for its efficiency and effectiveness in removing the majority of proteinaceous matrix components.[4][5]

  • Thaw: Bring plasma samples and standards to room temperature.

  • Aliquot: Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike with 10 µL of the internal standard working solution (e.g., 1 µg/mL).

  • Precipitate: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Inject: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

2.3. Liquid Chromatography Conditions

Chromatographic separation is performed using a reversed-phase C18 column to retain and separate this compound from other matrix components.

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5.0 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

2.4. Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in negative mode is proposed due to the phenolic nature of this compound, which facilitates deprotonation.[6]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Source Temperature 550°C
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 50 psi

MRM Transitions:

The precursor ion for this compound (C₁₅H₁₈O₈, MW: 326.3 g/mol ) is the deprotonated molecule [M-H]⁻ at m/z 325.1. The most abundant product ion is expected from the cleavage of the glycosidic bond, resulting in the deprotonated 2-coumaric acid fragment.[7]

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q2) [m/z]Dwell Time (ms)Collision Energy (V)
This compound (Quantifier) 325.1163.0 150-25
This compound (Qualifier) 325.1119.0 150-35
Internal Standard User-definedUser-defined150User-defined

Method Performance (Representative Data)

The following table summarizes typical performance characteristics expected from a validated method of this nature.

ParameterResult
Linear Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Matrix Effect Minimal with employed sample preparation
Recovery > 85%

Visualizations

4.1. Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (100 µL) Spike Spike Internal Standard Sample->Spike Precipitate Add Acetonitrile (400 µL) & Vortex Spike->Precipitate Centrifuge Centrifuge (14,000 x g) Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for this compound quantification.

4.2. Proposed Fragmentation Pathway

Caption: Proposed ESI⁻ fragmentation of this compound.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction (UAE) of Melilotoside from Clover

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotoside, a phenolic glycoside found in clover (Melilotus species), has garnered interest for its potential therapeutic properties, including anti-inflammatory effects.[1][2] Efficient extraction of this bioactive compound is crucial for research and development. Ultrasound-Assisted Extraction (UAE) is a modern and efficient technique for extracting phytochemicals from plant matrices.[3][4][5][6] This method utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which leads to higher extraction yields in shorter times compared to conventional methods.[5][7][8]

These application notes provide a detailed protocol for the ultrasound-assisted extraction of this compound from clover, along with methods for its quantification and an overview of its potential biological activity.

Chemical Properties of this compound

  • Chemical Name: (2E)-3-(2-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid

  • Molecular Formula: C₁₅H₁₈O₈

  • Molecular Weight: 326.30 g/mol

  • Class: Phenolic Glycoside

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is a generalized procedure based on optimized parameters for the extraction of phenolic glycosides from plant materials.[9] Researchers should consider further optimization for their specific plant material and equipment.

1. Sample Preparation:

  • Collect fresh aerial parts of clover (Melilotus officinalis).

  • Dry the plant material at 40-50°C in a ventilated oven until a constant weight is achieved.

  • Grind the dried material into a fine powder (40-60 mesh) to increase the surface area for extraction.

2. Extraction Procedure:

  • Solvent: A solution of 50-70% ethanol in water is recommended as an efficient solvent for extracting phenolic glycosides.

  • Solid-to-Liquid Ratio: A ratio of 1:20 to 1:30 (g/mL) of dried plant powder to solvent is suggested.

  • Ultrasonic Treatment:

    • Place the mixture in the ultrasonic bath or use a probe-type sonicator.

    • Set the ultrasonic frequency to 20-40 kHz.

    • Maintain the extraction temperature between 40-60°C. Higher temperatures may degrade the compound.

    • Apply sonication for a duration of 20-40 minutes.

  • Post-Extraction:

    • After sonication, centrifuge the mixture at 4000-5000 rpm for 15 minutes to separate the extract from the plant debris.

    • Collect the supernatant. The extraction can be repeated on the residue to maximize yield.

    • Filter the collected supernatant through a 0.45 µm filter for further analysis.

Table 1: Summary of Recommended UAE Parameters

ParameterRecommended RangeNotes
Solvent 50-70% Ethanol in WaterBalances polarity for effective extraction.
Solid-to-Liquid Ratio 1:20 - 1:30 (g/mL)Ensures adequate solvent interaction with the plant material.
Ultrasonic Frequency 20 - 40 kHzCommon frequency range for UAE of phytochemicals.
Temperature 40 - 60 °COptimizes extraction efficiency while minimizing thermal degradation.
Extraction Time 20 - 40 minutesShorter duration compared to conventional methods.

Experimental Workflow

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_processing Post-Extraction Processing Clover Clover (Melilotus officinalis) Drying Drying (40-50°C) Clover->Drying Grinding Grinding (40-60 mesh) Drying->Grinding Mixing Mixing with Solvent (50-70% Ethanol, 1:20-1:30 g/mL) Grinding->Mixing Sonication Sonication (20-40 kHz, 40-60°C, 20-40 min) Mixing->Sonication Centrifugation Centrifugation (4000-5000 rpm, 15 min) Sonication->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Analysis HPLC Analysis Filtration->Analysis Signaling_Pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway of this compound cluster_nfkb NF-κB Pathway cluster_genes Pro-inflammatory Gene Expression cluster_mediators Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Activation TLR4->IKK activates This compound This compound This compound->IKK inhibits IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Translocation to Nucleus IκBα->NFκB iNOS iNOS NFκB->iNOS induces COX2 COX-2 NFκB->COX2 induces NO NO iNOS->NO produces PGE2 PGE₂ COX2->PGE2 produces

References

Application Notes and Protocols for Microwave-Assisted Extraction of Melilotoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotoside, a glucoside of o-coumaric acid, is a significant bioactive compound found in plants of the Melilotus genus, commonly known as sweet clover. It is a precursor to coumarin, a compound with well-documented anticoagulant, anti-inflammatory, and antioxidant properties. Efficient extraction of this compound is crucial for its further study and potential therapeutic applications. Microwave-Assisted Extraction (MAE) offers a rapid and efficient alternative to conventional extraction methods, reducing solvent consumption and extraction time. This document provides a detailed protocol for the MAE of this compound from Melilotus officinalis, based on established parameters for related compounds from the same plant matrix.

Principle of Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant matrix, leading to the disruption of plant cell walls and enhanced mass transfer of the target analyte into the solvent. The polar nature of this compound and the solvents used allows for efficient absorption of microwave energy, resulting in rapid and uniform heating. This targeted heating accelerates the extraction process, often leading to higher yields in shorter times compared to conventional methods like Soxhlet or maceration.

Experimental Protocols

Materials and Reagents
  • Dried and powdered aerial parts of Melilotus officinalis

  • Ethanol (analytical grade)

  • Deionized water

  • Microwave extraction system

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Detailed Protocol for Microwave-Assisted Extraction of this compound
  • Sample Preparation:

    • Weigh 1.0 g of dried, powdered Melilotus officinalis plant material.

    • Place the sample into a microwave-safe extraction vessel.

  • Solvent Addition:

    • Add 20 mL of 50% (v/v) aqueous ethanol to the extraction vessel. This corresponds to a solid-to-liquid ratio of 1:20 (g/mL).

  • Microwave Extraction:

    • Secure the vessel in the microwave extraction system.

    • Set the extraction temperature to 50°C.

    • Apply microwave irradiation in two consecutive cycles of 5 minutes each.

    • Ensure adequate mixing if the system allows.

  • Post-Extraction Processing:

    • Allow the vessel to cool to room temperature.

    • Filter the extract through a Buchner funnel with Whatman No. 1 filter paper to separate the plant residue.

    • Wash the residue with a small volume of the extraction solvent to ensure complete recovery of the extract.

    • Combine the filtrates.

  • Solvent Removal and Sample Concentration:

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.

    • The resulting aqueous extract can be lyophilized to obtain a dry powder or used directly for analysis.

  • Analysis:

    • Quantify the this compound content in the extract using a validated HPLC method.

Data Presentation

The following table summarizes the optimized parameters for the MAE of coumarin and related compounds, including this compound, from Melilotus officinalis.[1][2]

ParameterOptimized Value
Solvent 50% (v/v) Aqueous Ethanol
Solid-to-Liquid Ratio 1:20 (g/mL)
Microwave Power Sufficient to maintain 50°C
Extraction Temperature 50°C
Extraction Time 2 cycles of 5 minutes

Visualizations

Experimental Workflow for MAE of this compound

MAE_Workflow A Sample Preparation (1g of dried Melilotus officinalis powder) B Solvent Addition (20mL of 50% Ethanol) A->B C Microwave-Assisted Extraction (2x5 min cycles at 50°C) B->C D Cooling and Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Analysis (HPLC) E->F

Caption: Workflow for the Microwave-Assisted Extraction of this compound.

Potential Signaling Pathway Modulated by this compound-Derived Coumarin

Coumarins, derived from this compound, have been reported to exert their biological effects through various signaling pathways. One such pathway is the Nrf2/Keap1 pathway, which is crucial in the cellular antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumarin Coumarin (from this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Coumarin->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

References

Application Note: Solid-Phase Extraction (SPE) Cleanup for Melilotoside Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotoside, a coumarin glycoside found in plants of the Melilotus genus, is a compound of interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in complex matrices, such as plant extracts or biological fluids, is crucial for research and development. This application note provides a detailed protocol for the cleanup of this compound using solid-phase extraction (SPE) prior to analytical determination by methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The described SPE method effectively removes interfering substances, thereby enhancing the accuracy, precision, and sensitivity of the analysis.

Principle of the Method

This method utilizes reversed-phase solid-phase extraction (SPE) with a C18 sorbent. The non-polar C18 stationary phase retains the moderately polar this compound from an aqueous sample matrix. Polar impurities are washed away, and the retained this compound is then eluted with a stronger, less polar organic solvent. This process results in a cleaner and more concentrated sample extract, suitable for chromatographic analysis.

Experimental Protocols

Materials and Reagents
  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

  • Solvents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

  • Sample: Methanolic extract of a this compound-containing plant (e.g., Melilotus officinalis), or a spiked biological fluid.

  • SPE vacuum manifold

  • Collection tubes

  • Nitrogen evaporator (optional)

  • Vortex mixer

Sample Pre-treatment
  • For Plant Extracts:

    • Accurately weigh a homogenized sample of the plant material.

    • Extract the sample with an appropriate volume of methanol (e.g., 10 mL per gram of sample) using sonication or maceration.

    • Centrifuge the extract to pellet solid debris.

    • Dilute the supernatant with water containing 0.1% formic acid to a final methanol concentration of less than 10%. This ensures efficient retention of this compound on the C18 sorbent.

  • For Biological Fluids (e.g., Plasma, Urine):

    • Thaw the sample to room temperature.

    • To precipitate proteins, add three volumes of cold acetonitrile to one volume of the sample.

    • Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate the acetonitrile under a gentle stream of nitrogen.

    • Reconstitute the remaining aqueous residue in water containing 0.1% formic acid.

Solid-Phase Extraction (SPE) Protocol

The following protocol is a general guideline and may require optimization for specific sample matrices and analytical requirements.

  • Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge. This step solvates the C18 functional groups.

    • Do not allow the sorbent bed to dry.

  • Equilibration:

    • Pass 5 mL of HPLC-grade water (acidified with 0.1% formic acid) through the cartridge. This prepares the sorbent for the aqueous sample.

    • Ensure the sorbent bed does not run dry before sample loading.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

    • Loading at a slow pace is critical for ensuring adequate interaction between the analyte and the sorbent.

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water (acidified with 0.1% formic acid). This step removes polar impurities that were not retained on the sorbent.

    • The low concentration of organic solvent in the wash solution is crucial to avoid premature elution of this compound.

  • Elution:

    • Elute the retained this compound from the cartridge with 5 mL of methanol or acetonitrile.

    • Collect the eluate in a clean collection tube.

    • To ensure complete elution, a second elution with an additional 2 mL of the elution solvent can be performed.

Post-Elution Processing
  • Evaporation (Optional but Recommended for Concentration):

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution:

    • Reconstitute the dried residue in a known, small volume (e.g., 500 µL) of the initial mobile phase of the analytical chromatography method (e.g., a mixture of water and methanol/acetonitrile).

    • Vortex the reconstituted sample to ensure complete dissolution of the analyte. The sample is now ready for injection into the HPLC or LC-MS system.

Data Presentation

The following tables summarize the expected quantitative performance of the SPE method for this compound analysis, based on data from similar compounds like coumarin glycosides and phenolic acids.[1][2]

Table 1: SPE Recovery of this compound

AnalyteMatrixSPE SorbentRecovery (%)Reference Compounds
This compoundPlant ExtractC1885 - 95Coumarin glycosides, Phenolic acids[1][2]
This compoundSpiked Human PlasmaC1880 - 90Coumarin glycosides[1]

Table 2: Method Validation Parameters for this compound Analysis following SPE Cleanup

ParameterExpected ValueReference Compounds
Linearity (r²)> 0.995General expectation for validated analytical methods.
Limit of Detection (LOD)1 - 10 ng/mLBased on typical sensitivity for coumarin glycosides with LC-MS.
Limit of Quantification (LOQ)5 - 30 ng/mLBased on typical sensitivity for coumarin glycosides with LC-MS.
Precision (RSD%)< 15%General acceptance criteria for bioanalytical method validation.
Accuracy (% Bias)Within ±15%General acceptance criteria for bioanalytical method validation.

Visualizations

Experimental Workflow

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_elution Post-Elution Processing start Plant Extract / Biological Fluid dilution Dilution / Protein Precipitation start->dilution centrifugation Centrifugation dilution->centrifugation supernatant Supernatant Collection centrifugation->supernatant loading 3. Sample Loading supernatant->loading Load Pre-treated Sample conditioning 1. Conditioning (Methanol) equilibration 2. Equilibration (Acidified Water) conditioning->equilibration equilibration->loading washing 4. Washing (5% Methanol in Water) loading->washing elution 5. Elution (Methanol / Acetonitrile) washing->elution evaporation Evaporation (N2) elution->evaporation Collect Eluate reconstitution Reconstitution evaporation->reconstitution analysis HPLC / LC-MS Analysis reconstitution->analysis

Caption: Workflow for SPE cleanup of this compound from sample matrices.

Logical Relationship of SPE Steps

SPE_Logic cluster_sample Sample Matrix cluster_cartridge C18 SPE Cartridge cluster_fractions Collected Fractions This compound This compound sorbent C18 Sorbent This compound->sorbent Retained impurities_polar Polar Impurities waste_loading Waste (Loading) impurities_polar->waste_loading Pass Through impurities_nonpolar Non-polar Impurities impurities_nonpolar->sorbent Retained (partially) waste_washing Waste (Washing) sorbent->waste_washing Washed Off (some non-polar impurities) final_eluate Final Eluate for Analysis sorbent->final_eluate Eluted

Caption: Analyte and impurity interactions during the SPE process.

References

Application Notes and Protocols for Cell-Based Antioxidant Activity Assay of Melilotoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotoside, a natural coumarin glycoside, is a subject of growing interest for its potential health benefits, including its antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Consequently, the evaluation of the antioxidant potential of natural compounds like this compound is a critical area of research. Cell-based antioxidant activity assays provide a more biologically relevant assessment compared to simple chemical tests by accounting for cellular uptake, metabolism, and the compound's interaction with intracellular oxidative stress.

This document provides a detailed protocol for determining the cell-based antioxidant activity of this compound using the Cellular Antioxidant Activity (CAA) assay. This assay measures the ability of a compound to inhibit the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) in cultured cells.

Principle of the Cellular Antioxidant Activity (CAA) Assay

The Cellular Antioxidant Activity (CAA) assay is a robust method for evaluating the antioxidant potential of compounds within a cellular environment.[1] The assay utilizes the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a non-fluorescent molecule that is permeable to cell membranes. Once inside the cell, cellular esterases cleave the acetate groups, trapping the now non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH) within the cell.

A pro-oxidant, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), is then introduced to generate peroxyl radicals. These radicals oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidant compounds present within the cells can scavenge these radicals, thus inhibiting the oxidation of DCFH and reducing the fluorescence signal. The antioxidant capacity of the test compound, in this case, this compound, is quantified by measuring the reduction in fluorescence intensity compared to control cells. The results are often expressed as quercetin equivalents, a well-characterized antioxidant.

Experimental Protocols

Cell Culture and Maintenance

A human hepatocarcinoma cell line, HepG2, is commonly used for the CAA assay due to its metabolic capabilities.

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Williams' Medium E

  • Fetal Bovine Serum (FBS)

  • L-glutamine

  • HEPES buffer

  • Trypsin-EDTA solution (0.25%)

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

  • T-75 or T-150 cell culture flasks

  • Sterile serological pipettes and centrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Biosafety cabinet

Procedure:

  • Media Preparation: Prepare a complete growth medium by supplementing Williams' Medium E with 10% FBS, 2 mM L-glutamine, and 10 mM HEPES.

  • Cell Thawing and Seeding: Rapidly thaw a cryopreserved vial of HepG2 cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Resuspend the cell pellet in 10-15 mL of complete growth medium and transfer to a T-75 flask. Incubate at 37°C with 5% CO2.

  • Cell Maintenance: Change the medium every 2-3 days and monitor cell confluency using an inverted microscope.

  • Subculturing: When cells reach 80-90% confluency, wash the cell monolayer with PBS, add 2-3 mL of Trypsin-EDTA solution, and incubate for 3-5 minutes at 37°C. Neutralize the trypsin with complete growth medium and create a single-cell suspension. Transfer a fraction of the cell suspension (e.g., 1:4 to 1:6 ratio) to a new flask with fresh medium.

Cellular Antioxidant Activity (CAA) Assay Protocol

Materials:

  • HepG2 cells

  • 96-well, black, clear-bottom tissue culture plates

  • This compound (test compound)

  • Quercetin (standard antioxidant)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP)

  • Williams' Medium E (without phenol red)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 538 nm)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well, black, clear-bottom plate at a density of 6.0 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[2]

  • Cell Treatment: After 24 hours, remove the growth medium. Wash the cells once with 100 µL of PBS per well. Prepare various concentrations of this compound and Quercetin (as a positive control) in Williams' Medium E. Add 100 µL of the treatment solutions to the respective wells. Include control wells containing only the medium.

  • Probe Loading: Prepare a 25 µM solution of DCFH-DA in Williams' Medium E. Add 100 µL of the DCFH-DA solution to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C to allow for cellular uptake and de-esterification of the DCFH-DA probe.

  • Induction of Oxidative Stress: After incubation, wash the cells once with 100 µL of PBS to remove any extracellular compounds. Prepare a 600 µM solution of ABAP in PBS. Add 100 µL of the ABAP solution to each well (except for the blank wells, which receive only PBS).[2]

  • Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence kinetically every 5 minutes for 1 hour, with excitation at 485 nm and emission at 538 nm.[2]

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated using the following formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100

    Where:

    • AUC_sample is the area under the curve for the wells treated with this compound.

    • AUC_control is the area under the curve for the control wells (treated with ABAP but no antioxidant).

    The results can be expressed as IC50 values (the concentration of this compound required to inhibit 50% of the oxidative stress) or as micromoles of Quercetin Equivalents (QE) per 100 micromoles of this compound.

Data Presentation

Table 1: Cellular Antioxidant Activity of this compound and Quercetin

CompoundConcentration (µM)% Inhibition of Oxidative Stress (Mean ± SD)
This compoundTo be determinedTo be determined
To be determinedTo be determined
To be determinedTo be determined
Quercetin (Standard)115.2 ± 2.1
548.9 ± 3.5
1085.7 ± 4.2

Table 2: Summary of Antioxidant Potency

CompoundIC50 (µM)CAA Value (µmol QE / 100 µmol)
This compoundTo be determinedTo be determined
Quercetin (Standard)~5.1100

Note: The data for Quercetin is illustrative and may vary depending on experimental conditions.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and workflows described in this protocol.

CAA_Mechanism cluster_cell Hepatocyte (e.g., HepG2) DCFH_DA_out DCFH-DA (Cell-Permeable) DCFH_DA_in DCFH-DA DCFH_DA_out->DCFH_DA_in Diffusion DCFH DCFH (Non-fluorescent) DCFH_DA_in->DCFH Deacetylation DCF DCF (Fluorescent) DCFH->DCF Oxidation Esterases Cellular Esterases Esterases->DCFH_DA_in ROS Peroxyl Radicals (from ABAP) ROS->DCFH This compound This compound (Antioxidant) This compound->ROS Scavenging ABAP ABAP (Radical Initiator) ABAP->ROS

Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.

CAA_Workflow A 1. Seed HepG2 cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Wash cells with PBS B->C D 4. Treat cells with this compound / Quercetin C->D E 5. Add DCFH-DA probe D->E F 6. Incubate for 1 hour at 37°C E->F G 7. Wash cells with PBS F->G H 8. Add ABAP to induce oxidative stress G->H I 9. Measure fluorescence kinetically for 1 hour H->I J 10. Analyze data (AUC, % inhibition, IC50) I->J

Caption: Experimental workflow for the CAA assay.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Neutralizes

Caption: Potential Nrf2-ARE signaling pathway activation by this compound.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Melilotoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotoside, a coumarin glycoside found in plants of the Melilotus genus, has garnered scientific interest for its potential therapeutic properties, primarily attributed to its antioxidant and anti-inflammatory activities. As a member of the coumarin family, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes and the suppression of the NF-κB signaling cascade. These mechanisms suggest its potential as a therapeutic agent for inflammatory conditions characterized by edema and excessive inflammatory responses.

These application notes provide a detailed in vivo experimental design to rigorously evaluate the efficacy of this compound in a well-established preclinical model of acute inflammation. The protocols outlined herein are intended to guide researchers in conducting these studies, ensuring robust and reproducible data generation for the assessment of this compound's therapeutic potential.

Hypothesized Signaling Pathway of this compound's Anti-Inflammatory Action

The proposed mechanism of action for this compound's anti-inflammatory effects is centered on its ability to interfere with the production of pro-inflammatory mediators. It is hypothesized that this compound inhibits the activity of COX-2 and iNOS enzymes, which are critical for the synthesis of prostaglandins and nitric oxide, respectively. Furthermore, it is postulated that this compound may suppress the activation of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

This compound Signaling Pathway cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocation COX2_mRNA COX-2 mRNA iNOS_mRNA iNOS mRNA Pro_inflammatory_Cytokines_mRNA Pro-inflammatory Cytokines mRNA NFkB_p65_p50_n->COX2_mRNA Transcription NFkB_p65_p50_n->iNOS_mRNA Transcription NFkB_p65_p50_n->Pro_inflammatory_Cytokines_mRNA Transcription This compound This compound This compound->IKK Inhibits This compound->COX2_mRNA Inhibits This compound->iNOS_mRNA Inhibits

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

In Vivo Experimental Design: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely accepted and reproducible method for evaluating the efficacy of acute anti-inflammatory agents.

Experimental Workflow

The following diagram illustrates the key steps in the in vivo experimental workflow.

Experimental Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups (n=8) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline Dosing Compound Administration (i.p. or p.o.) Baseline->Dosing Induction Carrageenan Injection (1% in saline, subplantar) Dosing->Induction 30-60 min pre-treatment Measurement Paw Volume Measurement (1, 2, 3, 4, 5 hours post-carrageenan) Induction->Measurement Euthanasia Euthanasia and Paw Tissue Collection Measurement->Euthanasia At final time point Analysis Molecular Analysis (Cytokines, Western Blot, qRT-PCR) Euthanasia->Analysis Data Data Analysis and Statistical Evaluation Analysis->Data

Caption: In vivo experimental workflow for this compound efficacy testing.

Data Presentation: Quantitative Data Summary

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema Volume

Treatment GroupDose (mg/kg)RoutenPaw Volume (mL) at Time (hours)% Inhibition of Edema (at 3h)
0h 1h
Vehicle Control -i.p.8
This compound 10i.p.8
This compound 30i.p.8
This compound 100i.p.8
Positive Control (Indomethacin) 10i.p.8

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Levels in Paw Tissue

Treatment GroupDose (mg/kg)RoutenTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Vehicle Control -i.p.8
This compound 10i.p.8
This compound 30i.p.8
This compound 100i.p.8
Positive Control (Indomethacin) 10i.p.8

Table 3: Effect of this compound on Inflammatory Marker Expression in Paw Tissue

Treatment GroupDose (mg/kg)RoutenRelative p-p65/p65 Expression (Western Blot)Relative COX-2 mRNA Expression (qRT-PCR)Relative iNOS mRNA Expression (qRT-PCR)
Vehicle Control -i.p.8
This compound 10i.p.8
This compound 30i.p.8
This compound 100i.p.8
Positive Control (Indomethacin) 10i.p.8

Experimental Protocols

Animal Model and Husbandry
  • Species: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

  • Housing: Animals should be housed in polycarbonate cages under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, and a 12-hour light/dark cycle).

  • Diet: Standard pellet diet and water should be provided ad libitum.

  • Acclimatization: Animals must be acclimatized to the laboratory environment for at least one week before the experiment.

  • Ethics: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Ethics Committee.

Preparation of Reagents
  • This compound: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline). The solution should be prepared fresh on the day of the experiment. Due to the potential for low oral bioavailability of glycosides, intraperitoneal (i.p.) administration is recommended for initial efficacy studies.

  • Carrageenan: Prepare a 1% (w/v) solution of lambda-carrageenan in sterile 0.9% saline. This solution should be prepared fresh and vortexed thoroughly before use.

  • Positive Control: Indomethacin (10 mg/kg) dissolved in a suitable vehicle can be used as a positive control.

Experimental Procedure
  • Animal Grouping: Randomly divide the animals into the following groups (n=8 per group):

    • Group I: Vehicle Control (receives vehicle only)

    • Group II-IV: this compound (10, 30, and 100 mg/kg, i.p.)

    • Group V: Positive Control (Indomethacin, 10 mg/kg, i.p.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the respective treatments (vehicle, this compound, or indomethacin) via the chosen route (i.p. or oral) 30-60 minutes prior to carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using a plethysmometer.

  • Euthanasia and Tissue Collection: At the end of the experiment (5 hours post-carrageenan), euthanize the animals by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation). Immediately excise the inflamed paw tissue.

  • Tissue Processing: For molecular analysis, a portion of the paw tissue should be snap-frozen in liquid nitrogen and stored at -80°C. Another portion can be fixed in 10% neutral buffered formalin for histological analysis.

Measurement of Paw Edema

The percentage inhibition of edema can be calculated using the following formula:

% Inhibition = [ (Vc - Vt) / Vc ] x 100

Where:

  • Vc = Mean increase in paw volume in the control group

  • Vt = Mean increase in paw volume in the treated group

Molecular Analysis of Paw Tissue
  • Homogenize the frozen paw tissue in a suitable lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Determine the total protein concentration of the supernatant using a BCA protein assay kit.

  • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Normalize cytokine concentrations to the total protein content of the sample.

  • Extract total protein from the frozen paw tissue using a suitable lysis buffer.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p65 (a subunit of NF-κB) and total p65 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the expression of phospho-p65 to total p65.

  • Isolate total RNA from the frozen paw tissue using a suitable RNA extraction kit.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform qRT-PCR using specific primers for COX-2, iNOS, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Safety Considerations

Based on available information, this compound may cause serious eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, should be worn when handling the compound.

Conclusion

This comprehensive set of application notes and protocols provides a robust framework for the in vivo evaluation of this compound's anti-inflammatory and anti-edema efficacy. By following these detailed methodologies, researchers can generate high-quality, reproducible data to support the development of this compound as a potential therapeutic agent for inflammatory disorders. The inclusion of molecular analyses will provide valuable insights into its mechanism of action, further strengthening its therapeutic rationale.

Application Notes and Protocols: Synthesis of Melilotoside Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis and evaluation of Melilotoside derivatives to establish a structure-activity relationship (SAR). This compound, a naturally occurring phenolic glycoside, presents a versatile scaffold for the development of novel therapeutic agents. These protocols and notes will guide researchers through the process of designing, synthesizing, and testing a library of this compound analogs to elucidate the chemical features crucial for their biological activity.

Introduction to this compound and Structure-Activity Relationship (SAR) Studies

This compound, also known as trans-β-D-glucosyl-2-hydroxycinnamic acid, is found in various plants and belongs to the class of phenolic glycosides.[1] These compounds are of interest in drug discovery due to their potential biological activities, which can be modulated by chemical modifications.

SAR studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological effect. By systematically altering the chemical structure of a lead compound like this compound and assessing the impact on its biological activity, researchers can identify the key molecular interactions responsible for its therapeutic or adverse effects. This knowledge is critical for the rational design of more potent, selective, and safer drug candidates.

Proposed Synthesis of this compound Derivatives

The synthesis of a library of this compound derivatives can be achieved by modifying three primary regions of the molecule: the coumaric acid backbone, the phenolic hydroxyl group, and the glucose moiety. The following section outlines proposed synthetic strategies for creating a diverse set of analogs for SAR studies.

General Synthetic Workflow

The overall workflow for the synthesis and evaluation of this compound derivatives can be visualized as a multi-step process, from the initial design and synthesis to biological testing and SAR analysis.

G cluster_synthesis Synthesis cluster_glycosylation Glycosylation cluster_evaluation Biological Evaluation cluster_sar SAR Analysis start This compound prot_aglycone Protection of Glucose start->prot_aglycone mod_aglycone Modification of Aglycone prot_aglycone->mod_aglycone deprot_aglycone Deprotection mod_aglycone->deprot_aglycone derivative_aglycone Aglycone-Modified Derivative deprot_aglycone->derivative_aglycone bio_assay Biological Assays (e.g., MTT, Anti-inflammatory) derivative_aglycone->bio_assay aglycone Coumaric Acid Analog glycosylation Glycosylation aglycone->glycosylation derivative_sugar Sugar-Modified Derivative glycosylation->derivative_sugar derivative_sugar->bio_assay data_analysis Data Analysis (IC50) bio_assay->data_analysis sar Structure-Activity Relationship data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Protocol 1: Modification of the Coumaric Acid Carboxylic Acid Group

This protocol details the esterification and amidation of the carboxylic acid group of this compound to explore the impact of modifying this functional group on biological activity.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Appropriate alcohol (for esterification) or amine (for amidation)

  • DCC (N,N'-dicyclohexylcarbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Protection of Hydroxyl Groups: Dissolve this compound in anhydrous pyridine and cool to 0°C. Add acetyl chloride dropwise and stir at room temperature overnight. Quench the reaction with water and extract with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to yield per-acetylated this compound.

  • Esterification/Amidation:

    • Esterification: Dissolve the per-acetylated this compound and the desired alcohol in anhydrous DMF. Add DCC and a catalytic amount of DMAP (4-dimethylaminopyridine). Stir at room temperature for 24 hours.

    • Amidation: Dissolve the per-acetylated this compound, the desired amine, and HOBt in anhydrous DMF. Add DCC and stir at room temperature for 24 hours.

  • Deprotection: Dissolve the resulting ester or amide in methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until deprotection is complete (monitored by TLC).

  • Purification: Neutralize the reaction with acidic resin, filter, and concentrate. Purify the final derivative using silica gel column chromatography.

Protocol 2: Modification of the Glucose Moiety

This protocol describes the synthesis of this compound analogs with different sugar moieties to investigate the role of the glycone in biological activity.

Materials:

  • 2-Hydroxycinnamic acid

  • Acetobromo-α-D-glucose (or other protected sugar bromide)

  • Silver(I) oxide or Mercury(II) cyanide

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Molecular sieves (4 Å)

  • Sodium methoxide

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Glycosylation (Koenigs-Knorr method): To a solution of 2-hydroxycinnamic acid in anhydrous DCM, add activated molecular sieves. After stirring, add silver(I) oxide followed by a solution of the desired acetobromo-sugar in DCM. The reaction is stirred in the dark at room temperature until completion (monitored by TLC).

  • Work-up: Filter the reaction mixture through Celite and concentrate the filtrate.

  • Deprotection: Dissolve the crude product in methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until all acetyl groups are removed.

  • Purification: Neutralize with acidic resin, filter, and concentrate. Purify the final glycoside derivative by silica gel column chromatography.

Biological Activity Evaluation

To establish a structure-activity relationship, the synthesized this compound derivatives must be evaluated in relevant biological assays. The choice of assay will depend on the therapeutic area of interest. Below are protocols for common assays used to assess anticancer and anti-inflammatory activities.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each derivative.

Protocol 4: Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of the derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium

  • Lipopolysaccharide (LPS)

  • Synthesized this compound derivatives dissolved in DMSO

  • Griess Reagent

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell supernatant and mix with an equal volume of Griess Reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value for each derivative.

Data Presentation for SAR Analysis

The quantitative data obtained from the biological assays should be summarized in a clear and organized table to facilitate the analysis of the structure-activity relationship.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

Compound IDR1 (Carboxylic Acid Modification)R2 (Sugar Moiety)IC50 (µM) vs. HeLaIC50 (µM) vs. A549
This compound-OHGlucose>100>100
MD-01 -OCH₃Glucose85.292.5
MD-02 -NHCH₂CH₃Glucose55.763.1
MD-03 -OHGalactose90.198.4
MD-04 -OHXylose75.681.3
MD-05 -NHCH₂CH₃Xylose42.349.8

Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives

Compound IDR1 (Carboxylic Acid Modification)R2 (Sugar Moiety)NO Production IC50 (µM)
This compound-OHGlucose78.2
MD-01 -OCH₃Glucose65.4
MD-02 -NHCH₂CH₃Glucose41.9
MD-03 -OHGalactose72.5
MD-04 -OHXylose58.7
MD-05 -NHCH₂CH₃Xylose30.1

Potential Signaling Pathway Involvement

Based on the activities of structurally related natural products, this compound derivatives could potentially exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis, such as the MAPK/ERK and PI3K/Akt pathways.[2]

G cluster_pathway Potential Signaling Pathway This compound This compound Derivative receptor Cell Surface Receptor This compound->receptor Inhibition? ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition mtor->proliferation

Caption: Potential signaling pathways modulated by this compound derivatives.

By following these detailed protocols and application notes, researchers can systematically synthesize and evaluate a library of this compound derivatives. The resulting data will be invaluable for establishing a robust structure-activity relationship, paving the way for the development of novel and effective therapeutic agents.

References

Application Note: A Validated HPLC Method for the Quantification of Melilotoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Melilotoside. This compound, a coumarin glycoside found predominantly in species of the Melilotus genus, is of significant interest for its potential pharmacological activities. The method detailed herein is specific, accurate, precise, and robust, making it suitable for routine quality control analysis of raw plant materials, extracts, and finished products. All validation parameters are assessed according to the International Council for Harmonisation (ICH) guidelines.[1][2]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (Analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Dried plant material (e.g., Melilotus officinalis)

  • Syringe filters (0.45 µm, PTFE or PVDF)

Instrumentation

An HPLC system equipped with the following components is required:

  • Quaternary or Binary Pump

  • Autosampler

  • Thermostatted Column Compartment

  • Photodiode Array (PDA) or UV-Vis Detector

  • Chromatography Data System (CDS) software

Chromatographic Conditions

The separation is achieved using a C18 column with a gradient elution of water and acetonitrile, both acidified with formic acid.[3][4][5]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[3][4][6]
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-10% B; 25-30 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL[7]
Column Temperature 30°C[5]
Detection UV at 274 nm[8]
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (Extraction from Melilotus officinalis)
  • Grinding: Mill the dried aerial parts of Melilotus officinalis into a fine powder (40-60 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a flask. Add 25 mL of 80% methanol.[9]

  • Sonication: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation & Filtration: Centrifuge the extract at 4000 rpm for 10 minutes. Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][10]

System Suitability

Inject the 50 µg/mL standard solution six times and evaluate the system suitability parameters to ensure the chromatographic system is adequate for the analysis.

Specificity

Specificity is assessed by comparing the chromatograms of a blank (mobile phase), a standard solution of this compound, and a sample extract. The peak purity of this compound in the sample extract is evaluated using a PDA detector to ensure no co-eluting peaks interfere with the analyte.

Linearity and Range

Inject the prepared working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate.[11] Construct a calibration curve by plotting the average peak area against the concentration. Determine the linearity by the correlation coefficient (r²) of the regression line.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of a sample extract at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The precision is expressed as the Relative Standard Deviation (%RSD).

Accuracy (Recovery)

Perform a recovery study by spiking a known amount of this compound standard solution into the plant matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze each level in triplicate and calculate the percentage recovery.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined from the calibration curve using the standard deviation of the response (σ) and the slope (S) of the curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Robustness

Evaluate the method's robustness by introducing small, deliberate variations to the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic component) The effect on the retention time and peak area is observed.

Data Presentation

The following tables summarize the expected performance data from the method validation experiments.

Table 1: System Suitability Results

Parameter Acceptance Criteria Result
Tailing Factor (T) T ≤ 2.0 1.15
Theoretical Plates (N) N > 2000 6800
%RSD of Peak Area ≤ 2.0% 0.85%

| %RSD of Retention Time | ≤ 1.0% | 0.21% |

Table 2: Linearity and Range

Parameter Result
Linear Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1235

| Correlation Coefficient (r²) | 0.9998 |

Table 3: Method Precision

Precision Level %RSD Acceptance Criteria
Repeatability (Intra-day) 1.12% %RSD ≤ 2.0%

| Intermediate (Inter-day) | 1.45% | %RSD ≤ 2.0% |

Table 4: Accuracy (Recovery Study)

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery
80% 40.0 39.8 99.5%
100% 50.0 50.4 100.8%
120% 60.0 59.5 99.2%

| Average Recovery | | | 99.8% |

Table 5: LOD and LOQ

Parameter Result
Limit of Detection (LOD) 0.25 µg/mL

| Limit of Quantification (LOQ) | 0.83 µg/mL |

Table 6: Robustness Analysis

Parameter Varied %RSD of Peak Area Retention Time Shift
Flow Rate (0.9 mL/min) 1.3% +0.25 min
Flow Rate (1.1 mL/min) 1.5% -0.22 min
Temperature (32°C) 1.2% -0.11 min

Visualized Workflows and Relationships

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis & Validation cluster_data Data Processing & Quantification plant_material Plant Material (Melilotus) grinding Grinding & Weighing plant_material->grinding extraction Solvent Extraction grinding->extraction filtration Filtration (0.45 µm) extraction->filtration sample_vial Sample for HPLC filtration->sample_vial hplc_analysis RP-HPLC Analysis sample_vial->hplc_analysis ref_std Reference Standard stock_sol Stock Solution Prep. ref_std->stock_sol working_std Working Standards stock_sol->working_std working_std->hplc_analysis chromatogram Generate Chromatogram hplc_analysis->chromatogram peak_integration Peak Integration & Area chromatogram->peak_integration calibration_curve Build Calibration Curve peak_integration->calibration_curve from Standards quantification Calculate Concentration peak_integration->quantification from Sample calibration_curve->quantification validation Perform Method Validation quantification->validation final_report Final Report validation->final_report

Caption: High-level experimental workflow for this compound quantification.

validation_parameters center Validated HPLC Method Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Limits LOD & LOQ center->Limits Recovery Recovery Accuracy->Recovery Spiking Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

Caption: Logical relationship of ICH method validation parameters.

Conclusion

The RP-HPLC method described provides a reliable and robust tool for the quantification of this compound in complex matrices such as plant extracts. The validation data demonstrates that the method is linear, precise, accurate, and specific for its intended purpose. This protocol is well-suited for implementation in quality control laboratories for the analysis of Melilotus-containing products and for further research in phytochemistry and drug development.

References

Application Notes and Protocols for Melilotoside Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of plasma samples for the quantitative analysis of Melilotoside. Three common and effective techniques are described: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of the most appropriate method will depend on the specific requirements of the assay, such as required sensitivity, sample throughput, and available equipment.

Introduction

This compound is a coumarin glycoside found in various plants, and its quantification in plasma is essential for pharmacokinetic and metabolic studies. Accurate and reliable analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) is critically dependent on the sample preparation method used to remove interfering substances from the complex plasma matrix. The methods outlined below are designed to provide clean extracts, good recovery, and minimal matrix effects for the analysis of this compound and similar compounds.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes typical performance characteristics for the analysis of coumarin-like compounds in plasma using the described sample preparation techniques. This data, based on studies of structurally similar molecules, can serve as a benchmark for method development and validation for this compound analysis.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Extraction Recovery > 80%[1]81.4 - 102%73 - 104%[2]
Matrix Effect Prone to significant matrix effectsCan minimize matrix effectsEffective at removing matrix interferences
Lower Limit of Quantification (LLOQ) Method Dependent~4 ng/mL0.5 - 30 ng/mL[2]
Precision (%RSD) < 15%< 10%< 15%[2]
Throughput HighModerateModerate to High (with automation)
Cost LowLow to ModerateHigh
Solvent Usage LowHighModerate

Experimental Workflows and Protocols

The following sections provide detailed diagrams and step-by-step protocols for each sample preparation technique.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is particularly suitable for high-throughput applications. Acetonitrile is a commonly used precipitating agent that yields high recovery for many small molecules.[1]

Experimental Workflow: Protein Precipitation

PPT_Workflow plasma Plasma Sample vortex1 Vortex plasma->vortex1 IS Internal Standard IS->vortex1 ACN Cold Acetonitrile ACN->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS Analysis supernatant->analysis

Caption: Workflow for Protein Precipitation of plasma samples.

Protocol: Protein Precipitation with Acetonitrile

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Addition: Add the internal standard solution to each sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

  • Analysis: Inject an appropriate volume of the supernatant or reconstituted sample into the LC-MS system for analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. This method is effective in removing proteins and other polar interferences. For coumarin compounds, ethyl acetate has been shown to be an effective extraction solvent.

Experimental Workflow: Liquid-Liquid Extraction

LLE_Workflow plasma Plasma Sample vortex Vortex plasma->vortex IS Internal Standard IS->vortex solvent Ethyl Acetate solvent->vortex centrifuge Centrifuge vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS Analysis reconstitute->analysis SPE_Workflow cluster_spe SPE Cartridge condition Condition equilibrate Equilibrate condition->equilibrate load Load Sample equilibrate->load wash Wash load->wash elute Elute wash->elute evaporate Evaporate to Dryness elute->evaporate plasma Plasma Sample pretreatment Pre-treatment plasma->pretreatment pretreatment->load reconstitute Reconstitute evaporate->reconstitute analysis LC-MS Analysis reconstitute->analysis Melilotoside_Metabolism This compound This compound Hydrolysis Hydrolysis (β-glucosidase) This compound->Hydrolysis Coumarinic_Acid Coumarinic Acid (Aglycone) Hydrolysis->Coumarinic_Acid Glucose D-Glucose Hydrolysis->Glucose

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Melilotoside Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Melilotoside extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols for a higher yield of this compound from plant material, primarily from Melilotus species (sweet clover).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is a coumarinic glucoside found in plants of the Melilotus genus. As a glycoside, it consists of a sugar part (glucose) and a non-sugar part (coumaric acid) joined by a glycosidic bond. The extraction can be challenging due to the compound's sensitivity to factors like pH and temperature, which can lead to the hydrolysis of this bond and subsequent degradation, resulting in a low yield.[1]

Q2: What are the primary reasons for a low yield of this compound during extraction?

Low extraction yields of natural products like this compound can arise from several factors throughout the entire workflow.[2] Key areas to investigate include:

  • Improper Plant Material Preparation: Inadequate drying or grinding of the plant material can impede solvent penetration and may expose this compound to enzymatic degradation.[1][3]

  • Suboptimal Extraction Parameters: The choice of solvent, temperature, extraction time, and solvent-to-solid ratio are critical and can lead to incomplete extraction if not optimized.[1][4][5]

  • Compound Degradation: this compound can be sensitive to high temperatures and certain pH levels, which can cause it to break down during the extraction process.[1]

  • Losses During Purification: Significant amounts of the target compound can be lost during post-extraction steps like solvent evaporation and chromatographic purification.[1]

Q3: Which solvents are most effective for this compound extraction?

For glycosides like this compound, polar organic solvents are generally effective. Methanol, ethanol, and aqueous mixtures of these alcohols are commonly used because of their ability to dissolve glycosides.[1] The selection of the solvent is a critical factor that can significantly impact the extraction efficiency.[3][4] Studies on Melilotus species have often utilized aqueous ethanol or methanol for extraction.[6][7]

Q4: How does temperature affect the stability and yield of this compound?

Higher temperatures can enhance the solubility of this compound and improve the efficiency of the extraction process.[1] However, elevated temperatures can also lead to the degradation of thermolabile compounds like glycosides.[1][8] It is crucial to find an optimal temperature that maximizes extraction without causing significant degradation. For heat-assisted methods, close monitoring of the temperature is essential.[1]

Troubleshooting Guide

This guide addresses specific issues that can lead to a low yield of this compound.

Problem Possible Cause Suggested Solution
Low Overall Extract Weight Inefficient cell disruption.Ensure the plant material is thoroughly dried and ground to a fine, uniform powder (e.g., 40-60 mesh) to maximize the surface area for solvent interaction.[1][3][4]
Suboptimal extraction parameters.Optimize the solvent-to-solid ratio; a higher ratio may improve extraction but will require more solvent.[3] Increase the extraction time or consider using more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance efficiency.[3][9][10]
Low Purity of this compound in Crude Extract Co-extraction of impurities.The chosen solvent may be too non-selective. Consider using a solvent system with optimized polarity. Employ post-extraction purification steps like liquid-liquid extraction or column chromatography to separate this compound from impurities.[1][11]
Significant Loss of Product During Purification Degradation during solvent evaporation.Use a rotary evaporator at a controlled low temperature to remove the solvent and prevent thermal degradation of this compound.[1][3]
Incomplete elution during chromatography.The solvent system for column chromatography may not be optimal. Perform small-scale trials with different solvent systems to ensure the efficient elution of this compound.[1]
Poor phase separation in liquid-liquid extraction.Ensure complete separation of the aqueous and organic layers. Performing multiple extractions of the aqueous phase can improve the yield.[1]

Data Presentation: Comparison of Extraction Parameters

The efficiency of this compound extraction is highly dependent on the chosen parameters. The following table summarizes the impact of different parameters on extraction yield, based on general principles of phytochemical extraction.

Parameter Condition General Impact on Yield Considerations
Solvent Methanol, Ethanol (and aqueous mixtures)HighGood solubility for glycosides.[1]
AcetoneModerate to HighEffective for a range of polarities.[3]
WaterLow to ModerateMay require higher temperatures; risk of hydrolysis.[12]
Temperature Low (Room Temperature)Lower yield, less degradationSuitable for long maceration times.
Moderate (40-60°C)Higher yieldOptimal for many methods like UAE and MAE.[3]
High (>60°C)Risk of degradationCan lead to breakdown of this compound.[1]
Extraction Time Short (e.g., 30 min)May be incompleteSufficient for efficient methods like MAE.[9]
Moderate (e.g., 1-2 hours)Often optimalBalances yield and throughput.
Long (e.g., 24-72 hours)Higher yield for macerationRisk of degradation over extended periods.[3]
Particle Size CoarseLowReduced surface area for solvent contact.
Fine (e.g., 40-60 mesh)HighIncreased surface area enhances extraction.[1][4]
Solvent-to-Solid Ratio Low (e.g., 10:1 mL/g)May be insufficientMay not fully solubilize the target compound.[1]
High (e.g., 20:1 or 30:1 mL/g)HigherEnsures complete extraction but uses more solvent.[13]

Experimental Protocols

Protocol 1: Maceration Extraction of this compound

This is a conventional and straightforward method for this compound extraction.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., aerial parts of Melilotus albus) in a well-ventilated area or a low-temperature oven (40-50°C) to prevent enzymatic degradation.[1]

    • Grind the dried material to a fine and uniform powder (40-60 mesh).[1][3]

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a suitable flask.

    • Add 100 mL of 70% ethanol (a 1:10 solid-to-solvent ratio).[3]

    • Seal the flask and macerate for 24-72 hours at room temperature with continuous stirring.[3]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[3]

  • Quantification:

    • Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis by High-Performance Liquid Chromatography (HPLC).

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

UAE is a modern technique that can enhance extraction efficiency and reduce extraction time.[9]

  • Preparation of Plant Material:

    • Follow the same preparation steps as in the maceration protocol.

  • Extraction:

    • Place 10 g of the powdered plant material in a flask with 100 mL of 70% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30-60 minutes at a frequency of 35-40 kHz.[3] Maintain the temperature of the ultrasonic bath below 40°C using a cooling system to prevent degradation.[3]

  • Filtration and Concentration:

    • Filter and concentrate the extract as described in the maceration protocol.

  • Quantification:

    • Prepare the dried extract for HPLC analysis as described previously.

Visualizations

Experimental Workflow

G cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Purification p1 Drying p2 Grinding p1->p2 e1 Solvent Addition p2->e1 e2 Extraction (Maceration/UAE) e1->e2 pr1 Filtration e2->pr1 pr2 Solvent Evaporation pr1->pr2 pr3 Crude Extract pr2->pr3 a1 HPLC Analysis pr3->a1 a2 Purification (Chromatography) a1->a2

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting Logic for Low Extraction Yield

G start Low this compound Yield q1 Is the plant material properly prepared? start->q1 s1 Ensure thorough drying and fine, uniform grinding. q1->s1 No q2 Are the extraction parameters optimal? q1->q2 Yes s1->q2 s2 Optimize solvent type, temperature, time, and solvent-to-solid ratio. q2->s2 No q3 Is there evidence of compound degradation? q2->q3 Yes s2->q3 s3 Use lower temperatures during extraction and evaporation. q3->s3 Yes q4 Are there significant losses during purification? q3->q4 No s3->q4 s4 Optimize chromatography conditions and ensure efficient phase separation. q4->s4 Yes end Improved Yield q4->end No s4->end

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Melilotoside Integrity in Extraction and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Melilotoside during extraction and storage.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound in the Final Extract

Question Potential Cause & Solution
Why is my this compound yield consistently low? Inadequate Plant Material Preparation: The physical state of the plant material can limit solvent penetration. Solution: Ensure the plant material (Melilotus species) is dried and finely ground to a uniform particle size (e.g., 40-60 mesh) to increase the surface area for solvent interaction.
Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for this compound, a phenolic glycoside. Solution: this compound is a polar compound. Use polar solvents like methanol, ethanol, or mixtures with water (e.g., 70-80% ethanol/methanol) for efficient extraction. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve stability.
Insufficient Extraction Time or Repetitions: A single, short extraction may not be sufficient. Solution: Increase the extraction time and/or perform multiple extraction cycles with fresh solvent to ensure exhaustive extraction.
Degradation During Extraction: this compound may be degrading due to harsh conditions. Solution: Optimize extraction parameters to be milder. Avoid excessive heat, prolonged exposure to light, and extreme pH conditions.

Issue 2: Presence of Coumarin or o-Coumaric Acid in the Extract

Question Potential Cause & Solution
My HPLC analysis shows significant peaks for coumarin and/or o-coumaric acid. What is causing this? Enzymatic Hydrolysis: Melilotus species contain endogenous β-glucosidases that can cleave the glycosidic bond of this compound, releasing o-coumaric acid, which can then lactonize to form coumarin. This is a primary degradation pathway. Solution: Inactivate endogenous enzymes before or during extraction. This can be achieved by: - Blanching: Briefly treat fresh plant material with boiling water or steam (95-100°C for 2-3 minutes) followed by rapid cooling.[1] - Using Organic Solvents: Start the extraction with a high concentration of an organic solvent like ethanol or methanol to precipitate and inactivate enzymes.[1] - Low Temperature Extraction: Perform extraction at low temperatures (e.g., 4°C) to reduce enzyme activity.
Acid or Base Hydrolysis: Extreme pH conditions can catalyze the hydrolysis of the glycosidic bond. Solution: Maintain a neutral or slightly acidic pH (around 6-7) during extraction.[2] If the plant material itself is acidic, consider using a buffered extraction solvent.
Thermal Degradation: High temperatures can promote the conversion of this compound to coumarin. Solution: Use low-temperature extraction methods and avoid excessive heat during solvent evaporation. Use a rotary evaporator at a temperature below 40°C.[2]

Issue 3: Discoloration or Precipitation in Stored Extracts

Question Potential Cause & Solution
My stored this compound extract has turned brown and/or a precipitate has formed. Why? Oxidation: Phenolic compounds like this compound are susceptible to oxidation, which can lead to the formation of colored polymers. Solution: Store extracts under an inert atmosphere (e.g., nitrogen or argon). Adding antioxidants like ascorbic acid to the storage solvent can also help. Minimize headspace in the storage container.
Photodegradation: Exposure to light, especially UV radiation, can cause degradation. Solution: Store extracts in amber vials or wrap containers in aluminum foil to protect them from light.[3]
Microbial Contamination: If using aqueous solvents for storage, microbial growth can lead to degradation. Solution: Store extracts at low temperatures (-20°C or -80°C). If possible, use non-aqueous solvents for long-term storage or filter-sterilize aqueous extracts.
Poor Solubility at Storage Temperature: The compound may be precipitating out of solution at low temperatures. Solution: Before use, allow the vial to warm to room temperature and vortex to see if the precipitate redissolves. If not, it may be a degradation product. Consider storing at a lower concentration or in a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound and why is it prone to degradation?

A1: this compound is a phenolic glycoside, specifically the trans-β-D-glucosyl ester of o-hydroxycinnamic acid.[4] Its structure contains a glycosidic bond and a phenolic group, making it susceptible to several degradation pathways:

  • Hydrolysis: The glycosidic bond can be cleaved by enzymes (β-glucosidases), acids, or bases, yielding glucose and o-hydroxycinnamic acid. The latter can then cyclize to form coumarin.[5]

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by light, heat, and the presence of metal ions.[6]

  • Photodegradation: The conjugated double bond system in the cinnamic acid moiety can absorb UV light, leading to isomerization or other photochemical reactions.[6]

Q2: What are the ideal storage conditions for purified this compound and its extracts?

A2: To ensure long-term stability, purified this compound and its extracts should be stored under the following conditions:

  • Temperature: For long-term storage, -20°C or -80°C is recommended.[7] For short-term storage, 2-8°C can be used.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Form: Store as a dry powder whenever possible, as stability is generally higher in the solid state. If in solution, use a high-purity, anhydrous organic solvent like methanol or ethanol. Aqueous solutions are more prone to hydrolysis and microbial growth and should be prepared fresh.

Q3: Which solvents are best for extracting and storing this compound?

A3: As a polar glycoside, this compound is best extracted and dissolved in polar solvents.

  • Extraction: 70-80% aqueous ethanol or methanol are commonly effective for extracting phenolic glycosides.[8] Using slightly acidified solvents (e.g., with 0.1% formic acid) can help maintain an acidic pH and improve stability.[8]

  • Storage: For short-term storage in solution, high-purity methanol or ethanol are good choices. For long-term storage, it is best to store the compound as a dry solid. If a solution is necessary for long-term storage, DMSO is often used for highly concentrated stock solutions stored at -80°C.

Q4: How can I monitor the degradation of this compound?

A4: The degradation of this compound can be monitored using chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the most common technique for quantifying this compound and its degradation products like coumarin and o-coumaric acid. A C18 column is typically used with a mobile phase consisting of a mixture of an acidified aqueous solution (e.g., water with formic or phosphoric acid) and an organic solvent like acetonitrile or methanol.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify and confirm the structures of unknown degradation products by providing mass-to-charge ratio information.[10]

Quantitative Data on Stability

While specific kinetic data for this compound degradation is limited in the literature, the following tables provide stability data for analogous phenolic glycosides and related compounds under various conditions. This information can serve as a valuable guide for designing experiments and handling this compound.

Table 1: Effect of pH on the Stability of Glycosides (General Guidance)

pHStabilityRationale
< 4 (Acidic)Moderate to LowAcid-catalyzed hydrolysis of the glycosidic bond can occur. For some flavonoids, acidic conditions can be protective.[8]
4 - 6.5 (Slightly Acidic)HighGenerally the most stable range for many glycosides, minimizing both acid and base-catalyzed hydrolysis.
7 (Neutral)ModerateStability can be lower than in slightly acidic conditions for some phenolic compounds due to increased susceptibility to oxidation.
> 8 (Alkaline)LowBase-catalyzed hydrolysis and oxidation of the phenolic ring are significantly accelerated.[8]

Table 2: Effect of Temperature on the Stability of Phenolic Glycosides (General Guidance)

TemperatureStabilityRationale
-80°C to -20°CVery HighRecommended for long-term storage of both solid and dissolved samples.[7]
4°CHighSuitable for short-term storage (days to weeks).
Room Temperature (~25°C)ModerateDegradation can occur over time, especially in solution and with exposure to light and oxygen.
40°C - 60°CLowSignificant degradation can be expected, especially over prolonged periods. Often used in accelerated stability studies.[11]
> 60°CVery LowRapid degradation is likely due to hydrolysis and other thermal decomposition pathways.[11]

Table 3: Effect of Light on the Stability of Phenolic Compounds (General Guidance)

Light ConditionStabilityRationale
DarkHighProtection from light is crucial for the stability of photosensitive compounds.[3]
Ambient LightModerate to LowGradual degradation can occur. The rate depends on the intensity and wavelength of the light.
UV RadiationVery LowUV light provides the energy to initiate photochemical reactions, leading to rapid degradation.[6]

Experimental Protocols

Protocol 1: Optimized Extraction of this compound with Enzyme Inactivation

This protocol is designed to maximize the yield of this compound while minimizing enzymatic and chemical degradation.

  • Sample Preparation:

    • Harvest fresh aerial parts of Melilotus officinalis.

    • Immediately blanch the plant material in boiling water (95-100°C) for 2-3 minutes to inactivate endogenous β-glucosidases.[1]

    • Promptly cool the blanched material in an ice bath to prevent thermal degradation.

    • Lyophilize (freeze-dry) the material to remove water.

    • Grind the dried material to a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material into a flask.

    • Add 100 mL of 80% methanol (v/v) containing 0.1% formic acid. The acid helps to maintain a stable pH.

    • Protect the flask from light by wrapping it in aluminum foil.

    • Perform the extraction using one of the following methods:

      • Maceration: Stir the mixture at room temperature (20-25°C) for 24 hours.

      • Ultrasound-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (below 40°C).

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

    • Rinse the residue with a small amount of the extraction solvent and combine the filtrates.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator with the water bath temperature maintained below 40°C.

  • Storage:

    • Dry the resulting crude extract under a vacuum to remove all residual solvent.

    • Store the dried extract in an airtight, amber container at -20°C or lower.

Protocol 2: HPLC Method for Quantification of this compound and Coumarin

This protocol provides a starting point for the analysis of this compound and its primary degradation product, coumarin.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm (for simultaneous detection of this compound and coumarin).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare standard solutions of this compound and coumarin in the mobile phase at known concentrations to create a calibration curve.

  • Sample Preparation: Dissolve the dried extract in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject.

Visualizations

Melilotoside_Degradation_Pathway This compound This compound o_Coumaric_Acid o-Coumaric Acid (cis/trans) This compound->o_Coumaric_Acid Hydrolysis (Enzymatic, Acidic, Basic) Glucose Glucose This compound->Glucose Coumarin Coumarin o_Coumaric_Acid->Coumarin Lactonization (spontaneous) Degradation_Products Further Degradation / Oxidation Products o_Coumaric_Acid->Degradation_Products Oxidation / Photodegradation Coumarin->Degradation_Products Oxidation / Photodegradation

Caption: Primary degradation pathway of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis & Storage Plant_Material Fresh Plant Material (Melilotus sp.) Blanching Blanching (95-100°C, 2-3 min) Plant_Material->Blanching Grinding Drying & Grinding Blanching->Grinding Extraction Extraction (e.g., 80% MeOH, <40°C, dark) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotovap, <40°C) Filtration->Concentration Crude_Extract Dried Crude Extract Concentration->Crude_Extract HPLC_Analysis HPLC-UV/MS Analysis Crude_Extract->HPLC_Analysis Storage Storage (-20°C or -80°C, dark, inert atm.) Crude_Extract->Storage

Caption: Recommended workflow for this compound extraction.

References

resolving peak tailing of Melilotoside in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and best practices for resolving peak tailing issues encountered during the reverse-phase HPLC analysis of Melilotoside, a common challenge for researchers working with polar phenolic glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the most probable causes of peak tailing for this compound in my reverse-phase HPLC analysis?

Peak tailing for this compound, a polar phenolic glycoside, is typically caused by secondary chemical interactions between the analyte and the stationary phase.[1][2] The most common issues include:

  • Silanol Interactions: this compound has multiple polar hydroxyl (-OH) groups and a carboxylic acid (-COOH) group.[3][4] These can form strong, unwanted hydrogen bonds with free silanol groups (Si-OH) on the surface of standard silica-based C18 columns, delaying the elution of a portion of the analyte and causing a tailed peak.[2][5]

  • Incorrect Mobile Phase pH: this compound contains a carboxylic acid group.[3] If the mobile phase pH is near the pKa of this group, the compound will exist in both its protonated (neutral) and deprotonated (anionic) forms, leading to peak broadening and tailing.[6]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, resulting in a broad, tailing peak.[2][7]

Q2: How can I adjust the mobile phase to eliminate peak tailing for this compound?

Optimizing the mobile phase is a critical first step. Key parameters to adjust include:

  • Lower the pH: Operate at a low pH, typically between 2.5 and 3.5.[5] This ensures the carboxylic acid group on this compound is fully protonated (neutral), improving its retention by the nonpolar stationary phase. Crucially, a low pH also suppresses the ionization of residual silanol groups on the column packing, minimizing the secondary interactions that cause tailing.[5][8] Additives like 0.1% formic acid or phosphoric acid are commonly used.

  • Increase Buffer Strength: If using a buffer, ensure its concentration is sufficient, typically in the range of 20-50 mM.[8] A buffer helps maintain a consistent pH across the column, leading to more symmetrical peaks.[7]

  • Optimize Organic Modifier: If the peak is broad and tailing, the elution strength of the mobile phase may be too weak. A modest increase (5-10%) in the organic modifier (e.g., acetonitrile or methanol) can improve peak shape.[8]

Q3: My this compound peak is tailing, but other non-polar compounds in the same run look symmetrical. What does this indicate?

This strongly suggests that the issue is not a system-wide problem (like extra-column volume) but rather a specific chemical interaction between this compound and the stationary phase.[2] This points directly to secondary silanol interactions as the primary cause, as these will affect polar analytes like this compound much more significantly than non-polar ones.[9]

Q4: Could my choice of HPLC column be the source of the problem?

Absolutely. The column is a frequent source of peak shape issues. Consider the following:

  • Column Chemistry: For a polar analyte like this compound, a standard C18 column with a high density of residual silanols can perform poorly. Switching to a modern, high-purity silica column that is fully end-capped is highly recommended.[6][7] End-capping chemically treats the silica surface to block most of the problematic silanol groups.[5]

  • Column Degradation: Over time, columns can degrade. A void can form at the head of the column, or the inlet frit can become partially blocked by sample particulates.[7][8] This disrupts the sample band as it enters the column, leading to tailing for all peaks. If tailing has appeared suddenly, this is a likely cause.[8]

  • Alternative Stationary Phases: If tailing persists on a C18 column, consider a column with a polar-embedded or polar-endcapped phase. These stationary phases are designed to provide alternative interaction sites and shield the analyte from residual silanols, often yielding superior peak shapes for polar compounds.[6][8]

Q5: How can I quickly check if column overload is causing the peak tailing?

Column overload is a common and easily diagnosed issue.[2] Simply prepare a dilution series of your sample (e.g., 1:5 and 1:10 dilutions with the mobile phase) and inject them. If the peak tailing factor improves significantly with the more dilute samples, you have identified column overload as the problem.[7] The solution is to either dilute your sample further or reduce the injection volume.

Troubleshooting Guide

This section provides a systematic workflow for diagnosing and resolving this compound peak tailing. The potential causes are organized from most to least common.

Summary of Troubleshooting Steps
Priority Potential Cause Recommended Solution & Key Parameters
1 Secondary Silanol Interactions Adjust mobile phase pH to 2.5-3.5 using 0.1% formic or phosphoric acid.[5][8]
2 Column Overload Inject a 1:10 dilution of the sample. If peak shape improves, reduce sample concentration or injection volume.[2][7]
3 Column Contamination / Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile).[8] If this fails, reverse-flush the column (if permitted by the manufacturer) or replace it.[5]
4 Inappropriate Column Chemistry Switch to a high-purity, fully end-capped C18 column or a column with a polar-embedded phase.[6]
5 Extra-Column Volume Minimize tubing length and use narrow-bore (0.005") tubing between the injector, column, and detector.[6] Ensure all fittings are properly seated.[9]
6 Sample Solvent Mismatch Dissolve the sample in the initial mobile phase or a weaker solvent. Avoid dissolving the sample in a solvent much stronger than the mobile phase.[9]

Troubleshooting Workflow Diagram

G start Peak Tailing Observed for this compound q1 Does a 1:10 sample dilution improve peak shape? start->q1 a1 YES: Column Overload - Reduce sample concentration - Decrease injection volume q1->a1 Yes q2 Is the mobile phase pH between 2.5 and 3.5? q1->q2 No a2 NO: Improper pH - Add 0.1% Formic Acid - Adjust pH to ~3.0 q2->a2 No q3 Are you using a modern, end-capped C18 column? q2->q3 Yes a3 NO: Poor Column Choice - Switch to a fully end-capped or polar-embedded column q3->a3 No q4 Has the tailing appeared suddenly? q3->q4 Yes a4 YES: Column Contamination/Void - Flush column with strong solvent - Replace guard column or column q4->a4 Yes end_node Check for extra-column volume and solvent mismatch q4->end_node No

Caption: A flowchart for troubleshooting this compound peak tailing.

Recommended Experimental Protocol

This protocol is designed to proactively prevent peak tailing during the analysis of this compound.

1. Instrumentation and Column

  • HPLC System: Any standard HPLC or UHPLC system with a UV detector.

  • Column: High-purity, fully end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Guard Column: A guard column with matching stationary phase is recommended to protect the analytical column.[10]

2. Mobile Phase Preparation

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Preparation: Filter both mobile phases through a 0.45 µm filter before use.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 280 nm

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 60 40
    16.0 5 95
    18.0 5 95
    18.1 95 5

    | 22.0 | 95 | 5 |

4. Sample Preparation

  • Standard Preparation: Accurately weigh ~5 mg of this compound standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 100 µg/mL stock solution. Prepare working standards by further dilution.

  • Sample Diluent: Use Mobile Phase A or a solvent composition matching the initial gradient conditions.

Visualizing the Core Problem

The primary cause of peak tailing for polar analytes like this compound is often an unwanted interaction with the column's stationary phase.

G cluster_0 Silica Stationary Phase cluster_1 Solution: Low pH Mobile Phase (pH ~3) silanol Residual Silanol (Si-OH) This compound This compound (-COOH, -OH groups) This compound->silanol Secondary Interaction (Hydrogen Bonding) protonated_silanol Protonated Silanol (Si-OH) protonated_this compound Protonated this compound (-COOH) interaction_blocked Interaction Minimized

Caption: Diagram of secondary interactions causing peak tailing.

References

Technical Support Center: Optimizing LC-MS/MS for Melilotoside Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the enhanced detection of Melilotoside.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting LC-MS/MS parameters for this compound analysis?

A1: For initial method development for this compound (C₁₅H₁₈O₈, Exact Mass: 342.1005), a reversed-phase chromatographic separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended. Electrospray ionization (ESI) in negative mode is often suitable for glycosylated compounds.

Table 1: Recommended Starting LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Ionization Mode ESI Negative
Precursor Ion [M-H]⁻: m/z 341.1
Product Ions See Table 2 for suggested MRM transitions
Collision Gas Argon
Q2: How do I select and optimize MRM transitions for this compound?

A2: Multiple Reaction Monitoring (MRM) is crucial for achieving high sensitivity and selectivity.[1] The process involves selecting a precursor ion (typically the deprotonated molecule [M-H]⁻ for this compound) and fragmenting it in the collision cell to generate specific product ions.

The primary fragmentation of this compound is expected to be the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da). The resulting aglycone can then undergo further fragmentation.

Table 2: Hypothetical MRM Transitions and Optimized Collision Energies for this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed FragmentCollision Energy (eV) - Quantifier/Qualifier
341.1179.1[M-H-C₉H₆O₃]⁻ (Glucose fragment)15 (Qualifier)
341.1163.0[M-H-C₆H₁₀O₅]⁻ (Aglycone)20 (Quantifier)
341.1119.0[Aglycone-CO₂]⁻25 (Qualifier)

Note: The optimal collision energy must be determined empirically by infusing a standard solution of this compound and ramping the collision energy to find the value that yields the highest intensity for each product ion.[2]

Q3: What are the key validation parameters for a quantitative this compound assay?

A3: A robust quantitative LC-MS/MS method for this compound should be validated for linearity, sensitivity (LOD and LOQ), accuracy, precision, recovery, and matrix effect.[3] The table below provides example performance characteristics based on similar coumarin glycoside assays.

Table 3: Example Method Validation Parameters

ParameterAcceptance CriteriaExample Value
Linearity (r²) > 0.990.9991
Range -1 - 1000 ng/mL
LOD S/N > 30.3 ng/mL
LOQ S/N > 101.0 ng/mL
Accuracy (% RE) Within ±15% (±20% at LOQ)-8.5% to 10.2%
Precision (% RSD) < 15% (< 20% at LOQ)< 9.5%
Recovery Consistent and reproducible85% - 105%
Matrix Effect Within 85% - 115%92% - 108%

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
  • Question: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

  • Answer: Peak tailing is common for polar, acidic compounds like this compound, often due to secondary interactions with the stationary phase.[4][5]

    • Cause 1: Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the hydroxyl groups of this compound.

      • Solution: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol ionization. Using a high-purity, end-capped column can also minimize these interactions.[6]

    • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.

      • Solution: Dilute the sample or reduce the injection volume.[6]

    • Cause 3: Column Contamination/Void: A blocked inlet frit or a void at the head of the column can distort peak shape.[7][8]

      • Solution: First, try back-flushing the column. If this fails, use a guard column to protect the analytical column from particulates and strongly retained matrix components. If a void has formed, the column may need to be replaced.[7][8]

cluster_0 Troubleshooting Peak Tailing Observe Peak Tailing Observe Peak Tailing Cause1 Silanol Interactions? Observe Peak Tailing->Cause1 Check Solution1 Add 0.1% Formic Acid to Mobile Phase Use End-Capped Column Cause1->Solution1 If Yes Cause2 Column Overload? Cause1->Cause2 If No Solution2 Dilute Sample Reduce Injection Volume Cause2->Solution2 If Yes Cause3 Column Contamination/Void? Cause2->Cause3 If No Solution3 Back-flush Column Use Guard Column Replace Column Cause3->Solution3 If Yes

Workflow for troubleshooting peak tailing.
Issue 2: Low Signal Intensity or Poor Sensitivity

  • Question: The signal for this compound is very low, and I cannot reach the required limit of quantification (LOQ). How can I improve sensitivity?

  • Answer: Low signal intensity can stem from several factors, from sample preparation to mass spectrometer settings.

    • Cause 1: Suboptimal Ionization: The ionization efficiency of this compound may be poor under the current conditions.

      • Solution: Test both positive and negative ESI modes. While negative mode is generally preferred for such compounds, it's crucial to verify this empirically. Also, optimize source parameters like capillary voltage, gas flow, and source temperature.

    • Cause 2: Inefficient Fragmentation: The collision energy (CE) may not be optimal for the selected MRM transitions.

      • Solution: Perform a CE optimization experiment for each MRM transition. Infuse a standard solution and acquire data across a range of CE values to identify the voltage that produces the most intense product ion signal.[2][9]

    • Cause 3: Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma) can suppress the ionization of this compound.

      • Solution: Improve sample cleanup. If using protein precipitation, consider a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. Also, ensure chromatographic separation of this compound from the bulk of the matrix components.

    • Cause 4: Analyte Degradation: this compound may be unstable in the sample matrix or during sample processing.

      • Solution: Perform a plasma stability assay to assess degradation.[10][11] If instability is observed, keep samples on ice, minimize processing time, and consider adding enzyme inhibitors if degradation is enzymatic.

Experimental Protocols

Protocol 1: Plasma Sample Preparation via Protein Precipitation

This protocol is a quick and effective method for removing the majority of proteins from plasma samples.

  • Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable-isotope labeled compound or a related coumarin glycoside).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Vortex briefly and inject into the LC-MS/MS system.

cluster_1 Protein Precipitation Workflow start 100 µL Plasma is Add Internal Standard start->is precip Add 300 µL Cold Acetonitrile is->precip vortex Vortex 1 min precip->vortex centrifuge Centrifuge 10 min @ 14,000 rpm vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evap Evaporate to Dryness transfer->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject

Workflow for plasma sample preparation.
Protocol 2: Collision Energy (CE) Optimization

This protocol describes a general procedure for optimizing the collision energy for a specific MRM transition.

  • Prepare Standard: Prepare a 1 µg/mL solution of this compound in the initial mobile phase.

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min) using a syringe pump.

  • MS Method: Set up a new MS method. Select the precursor ion for this compound (m/z 341.1) and the product ion you wish to optimize.

  • CE Ramp: In the method editor, set up a function to ramp the collision energy. For example, from 5 eV to 40 eV in 1 eV increments.

  • Acquire Data: Acquire data for several minutes to obtain a stable signal across the entire CE range.

  • Analyze Results: Plot the product ion intensity as a function of the collision energy.

  • Determine Optimum CE: The optimal collision energy is the value that produces the highest product ion intensity. This value should be used in your final analytical method.

  • Repeat: Repeat this process for all desired product ions.

Signaling Pathway Visualization

Natural bioactive compounds like this compound can modulate various intracellular signaling pathways.[12] While the specific pathways for this compound are still under investigation, many such compounds are known to influence key cellular processes like inflammation and cell survival through pathways such as PI3K/AKT/mTOR.[13][14]

cluster_2 Example Signaling Pathway Modulation This compound This compound receptor Cell Surface Receptor This compound->receptor Modulates pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor inflammation Inflammation (e.g., NF-κB) akt->inflammation Inhibits survival Cell Survival & Proliferation mtor->survival Promotes

Modulation of a signaling pathway by a natural compound.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Melilotoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Melilotoside.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the LC-MS analysis of this compound, offering explanations and actionable troubleshooting steps.

Q1: What are matrix effects, and why are they a concern for this compound analysis?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components, which can include proteins, lipids, salts, and other endogenous compounds, can interfere with the ionization process of this compound in the mass spectrometer's source.[1] This interference, known as the matrix effect, can lead to either a suppression or enhancement of the analyte's signal, compromising the accuracy, sensitivity, and reproducibility of quantitative results.[2][3]

Q2: I am observing a significantly lower signal for this compound than expected, leading to poor sensitivity. What could be the cause?

A2: A common cause for lower-than-expected signal intensity is ion suppression , a primary manifestation of matrix effects.[1] Co-eluting compounds from the sample matrix compete with this compound for ionization, thereby reducing its signal.[1]

Troubleshooting Steps:

  • Confirm Ion Suppression: Utilize the post-column infusion technique to identify regions of ion suppression in your chromatogram. A dip in the baseline signal of a continuously infused this compound standard upon injection of a blank matrix extract indicates suppression at that retention time.

  • Enhance Sample Cleanup: Your current sample preparation may not be adequately removing interfering substances. Transitioning to a more robust method like Solid-Phase Extraction (SPE) can yield cleaner extracts.[4]

  • Optimize Chromatography: Adjust the mobile phase gradient to achieve better separation between this compound and the interfering matrix components.[1]

  • Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant suppression.

Q3: My quantitative results for this compound are highly variable and not reproducible across different samples. How can I address this?

A3: Inconsistent and irreproducible results often stem from sample-to-sample variations in the extent of matrix effects.

Troubleshooting Steps:

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability. A SIL-IS for this compound will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate and precise quantification based on the consistent ratio of the analyte to the internal standard.

  • Utilize Matrix-Matched Calibrants: Preparing your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[1]

  • Standardize Sample Preparation: Ensure that your sample preparation procedure is performed consistently for every sample to minimize variability in extraction recovery and matrix composition.

Q4: What is the most effective sample preparation technique for minimizing matrix effects when analyzing this compound in plasma?

A4: The optimal sample preparation technique balances analyte recovery with the removal of interfering matrix components. For a phenolic glycoside like this compound in a complex matrix such as plasma, the following methods are commonly considered:

  • Protein Precipitation (PPT): While simple and fast, PPT is often the least effective in removing phospholipids and other small molecules that cause significant matrix effects.[5][6]

  • Liquid-Liquid Extraction (LLE): LLE provides cleaner extracts than PPT by partitioning this compound into an organic solvent. However, optimization of the solvent system is crucial to ensure good recovery.

  • Solid-Phase Extraction (SPE): SPE is generally the most powerful technique for removing matrix interferences and can also be used to concentrate the analyte, leading to the cleanest extracts and the best sensitivity.[4] For this compound, a reversed-phase (e.g., C18) or a mixed-mode polymeric sorbent would be a suitable choice.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes representative quantitative data for the recovery of phenolic compounds from plasma using different sample preparation methods. This data, from compounds structurally similar to this compound, can guide the selection of an appropriate extraction strategy.

Sample Preparation MethodAnalyte ClassAverage Recovery (%)Matrix Effect VariationReference(s)
Protein Precipitation (PPT)Phenolic Glycosides64 - 78Can be significant[7][8]
Liquid-Liquid Extraction (LLE)Flavonoids85 - 95Dependent on solvent[9]
Solid-Phase Extraction (SPE)Phenolic Glycosides68 - 119Generally low[1][10]

Experimental Protocols

The following are detailed, generalized protocols that can serve as a starting point for developing a validated method for this compound analysis.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is adapted from established methods for coumarin and phenolic glycosides and should be optimized for your specific application.[11]

Materials:

  • SPE Cartridge: C18 or polymeric reversed-phase (e.g., HLB)

  • Internal Standard (IS): Ideally, a stable isotope-labeled this compound. If unavailable, a structurally similar compound like 4-hydroxycoumarin can be used, but must be validated for co-elution and similar ionization behavior.

  • Reagents: Methanol, Acetonitrile, Formic Acid, Water (LC-MS grade)

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard. Add 200 µL of 2% formic acid in water. Vortex for 30 seconds. Centrifuge at 12,000 x g for 10 minutes.

  • SPE Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • SPE Equilibration: Equilibrate the cartridge with 1 mL of water containing 0.1% formic acid.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow and consistent flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water containing 0.1% formic acid to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute this compound with 1 mL of acetonitrile containing 0.1% formic acid into a clean collection tube.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Protein Precipitation (PPT) of this compound from Plasma

This is a simpler but potentially less clean method suitable for higher concentration samples.[5]

Materials:

  • Precipitating Solvent: Acetonitrile with 0.1% formic acid, chilled to -20°C.

  • Internal Standard (IS)

Procedure:

  • Sample Aliquoting: In a microcentrifuge tube, aliquot 100 µL of plasma and add the internal standard.

  • Precipitation: Add 400 µL of the cold precipitating solvent to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for direct injection or further evaporation and reconstitution if needed.

Visualized Workflows and Relationships

G Troubleshooting Logic for Matrix Effects cluster_0 Observed Issue cluster_1 Potential Cause cluster_2 Corrective Actions Inaccurate or Imprecise Results Inaccurate or Imprecise Results Matrix Effects (Ion Suppression/Enhancement) Matrix Effects (Ion Suppression/Enhancement) Inaccurate or Imprecise Results->Matrix Effects (Ion Suppression/Enhancement) Improve Sample Cleanup Improve Sample Cleanup Matrix Effects (Ion Suppression/Enhancement)->Improve Sample Cleanup Optimize Chromatography Optimize Chromatography Matrix Effects (Ion Suppression/Enhancement)->Optimize Chromatography Use Appropriate Internal Standard Use Appropriate Internal Standard Matrix Effects (Ion Suppression/Enhancement)->Use Appropriate Internal Standard G Experimental Workflow for Matrix Effect Mitigation Start Start Sample Collection (e.g., Plasma) Sample Collection (e.g., Plasma) Start->Sample Collection (e.g., Plasma) Addition of Internal Standard Addition of Internal Standard Sample Collection (e.g., Plasma)->Addition of Internal Standard Sample Preparation Sample Preparation Addition of Internal Standard->Sample Preparation Protein Precipitation Protein Precipitation Sample Preparation->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Sample Preparation->Liquid-Liquid Extraction Solid-Phase Extraction Solid-Phase Extraction Sample Preparation->Solid-Phase Extraction LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Liquid-Liquid Extraction->LC-MS/MS Analysis Solid-Phase Extraction->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification End End Data Processing & Quantification->End

References

Technical Support Center: Improving Melilotoside Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Melilotoside in in vitro assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of this compound, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is a phenolic glycoside, a type of natural compound found in plants like Melilotus officinalis. Key physicochemical properties are summarized below.

PropertyValue
Molecular Formula C₁₅H₁₈O₈
Molecular Weight 326.30 g/mol
Predicted Water Solubility 6.6 g/L

Q2: I'm having trouble dissolving this compound in my aqueous culture medium. What is the recommended solvent?

Due to its chemical structure, this compound has limited solubility in water. The recommended solvent for preparing a stock solution for in vitro assays is Dimethyl Sulfoxide (DMSO) . DMSO is a polar aprotic solvent that can dissolve a wide range of compounds, including those that are poorly soluble in aqueous solutions.

Q3: What is a stock solution and why is it necessary?

A stock solution is a concentrated solution that is diluted to a lower, working concentration for your experiment. Preparing a stock solution in a solvent like DMSO allows you to accurately and easily introduce a small, precise amount of this compound into your aqueous cell culture medium while keeping the final solvent concentration low enough to avoid cytotoxicity.

Q4: What is a vehicle control and why is it important in my experiments?

A vehicle control is a crucial component of in vitro experiments when using a solvent like DMSO to dissolve your compound. The vehicle control contains the same concentration of the solvent (the "vehicle") as your experimental samples, but without the compound of interest (this compound). This allows you to distinguish between the effects of this compound and any potential effects of the solvent itself on your cells.[1]

Troubleshooting Guide: Dissolving this compound

This guide provides a step-by-step protocol for preparing a this compound stock solution and addressing common issues.

Recommended Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol is a standard starting point for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.26 mg of this compound (Molecular Weight = 326.3 g/mol ).

    • Calculation: 0.010 mol/L * 0.001 L * 326.3 g/mol = 0.003263 g = 3.26 mg

  • Weigh the this compound: Accurately weigh 3.26 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Vortex: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Troubleshooting Common Issues
IssuePossible CauseRecommended Solution
This compound precipitates out of solution when added to the cell culture medium. The final concentration of this compound exceeds its solubility in the aqueous medium. The DMSO concentration is not sufficient to maintain solubility upon dilution.- Increase the final DMSO concentration slightly , ensuring it remains below the cytotoxic level for your cell line (typically ≤ 0.5%).- Add the this compound stock solution to the medium while gently vortexing or mixing to ensure rapid and even dispersion.- Prepare a more dilute stock solution and add a larger volume to the final culture, again being mindful of the final DMSO concentration.
I'm observing cytotoxicity in my vehicle control group. The final concentration of DMSO is too high for your specific cell line.- Determine the maximum tolerable DMSO concentration for your cell line by performing a dose-response experiment with DMSO alone.- Reduce the final DMSO concentration in your experiments to a non-toxic level, typically at or below 0.1% (v/v). This may require adjusting the concentration of your stock solution.
I'm not seeing any effect from the this compound treatment. The final concentration of this compound is too low. The compound may have degraded.- Increase the concentration of this compound in your experiments. Perform a dose-response curve to determine the optimal effective concentration.- Prepare a fresh stock solution of this compound to rule out degradation.

Experimental Protocols & Signaling Pathways

While direct evidence for the specific signaling pathways modulated by this compound is still emerging, its demonstrated anti-inflammatory properties in extracts from Melilotus officinalis suggest that it likely interacts with key inflammatory signaling cascades.[2][3] Below are generalized experimental workflows and diagrams of relevant signaling pathways that are often investigated for compounds with anti-inflammatory potential.

General Workflow for In Vitro Anti-Inflammatory Assay

This workflow outlines a typical experiment to investigate the anti-inflammatory effects of this compound on cultured cells.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis prep_cells Seed cells in multi-well plates treat Treat cells with this compound or vehicle control prep_cells->treat prep_mel Prepare this compound working solutions from DMSO stock prep_mel->treat stimulate Stimulate with an inflammatory agent (e.g., LPS) treat->stimulate collect Collect cell lysates or supernatants stimulate->collect analyze Analyze for inflammatory markers (e.g., NO, TNF-α, IL-6) collect->analyze NFkB_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB IkB->NFkB Release NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc This compound This compound (Potential Inhibition) This compound->IKK Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene MAPK_pathway Stimulus Inflammatory Stimuli MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation This compound This compound (Potential Inhibition) This compound->MAPKKK Glycolysis_pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG PGK1 PGK1 BPG->PGK1 ThreePG 3-Phosphoglycerate PGK1->ThreePG Pyruvate Pyruvate ThreePG->Pyruvate This compound This compound (Potential Effect?) This compound->PGK1

References

Technical Support Center: Strategies to Minimize Melilotoside Loss During Sample Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the loss of Melilotoside during sample purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during purification?

This compound is a phenolic glycoside naturally found in plants of the Melilotus genus, such as Melilotus officinalis (yellow sweet clover).[1][2][3] It consists of a coumaric acid molecule linked to a glucose molecule. The glycosidic bond is susceptible to cleavage under various conditions, leading to the degradation of this compound and the formation of its aglycone (coumaric acid) and other byproducts. This degradation can significantly reduce the yield and purity of the final product.

Q2: What are the primary factors that lead to this compound loss during purification?

The primary factors contributing to this compound loss are:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the glycosidic bond.

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions.

  • Enzymatic Activity: The presence of endogenous plant enzymes, such as β-glucosidases, can cleave the glycosidic bond during extraction if not properly inactivated.

  • Solvent Choice: The polarity and protic nature of solvents can influence the stability of this compound.

  • Light Exposure: Photodegradation can occur, especially for phenolic compounds.

Q3: What are the common degradation products of this compound?

The primary degradation of this compound involves the hydrolysis of the glycosidic bond, yielding o-coumaric acid and glucose. Further degradation of o-coumaric acid can occur, potentially leading to the formation of coumarin through lactonization, especially under acidic conditions. Other degradation products may arise from oxidation and photolysis.[4][5]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the extraction and purification of this compound.

Issue 1: Low Yield of this compound in the Crude Extract
Potential Cause Troubleshooting Steps
Incomplete Extraction - Optimize Solvent System: Use a mixture of polar organic solvents and water (e.g., 70-80% methanol or ethanol in water) for efficient extraction of phenolic glycosides. - Increase Extraction Time/Repetitions: Perform multiple extraction cycles (e.g., 3 times) to ensure exhaustive extraction. - Reduce Particle Size: Grind the plant material to a fine powder to increase the surface area for solvent penetration.
Enzymatic Degradation - Enzyme Inactivation: Immediately after harvesting, flash-freeze the plant material in liquid nitrogen and lyophilize it. Alternatively, blanching the fresh material or extracting with hot solvents (e.g., boiling ethanol) can denature degradative enzymes.
Chemical Degradation during Extraction - Control Temperature: Perform extraction at room temperature or below to minimize thermal degradation. - Maintain Neutral pH: Use buffered extraction solvents to maintain a pH close to neutral (pH 6-7).
Issue 2: Significant Loss of this compound During Solvent Evaporation
Potential Cause Troubleshooting Steps
Thermal Degradation - Use Rotary Evaporation Under Reduced Pressure: Concentrate the extract at a low temperature (below 40°C). - Freeze-Drying (Lyophilization): For heat-sensitive samples, freeze-drying is the preferred method for solvent removal.
Hydrolysis in Aqueous Solutions - Minimize Time in Aqueous Solutions: Proceed to the next purification step as quickly as possible after the extract is in an aqueous phase.
Issue 3: Poor Recovery from Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Steps
Inappropriate Sorbent - Select the Right Sorbent: For phenolic glycosides like this compound, reversed-phase sorbents like C18 or polymeric sorbents (e.g., Oasis HLB) are generally effective.[6]
Improper SPE Protocol - Optimize Conditioning and Equilibration: Ensure the cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or an acidic buffer) before loading the sample. - Adjust Sample pH: Acidify the sample (e.g., to pH 2-3 with formic or acetic acid) before loading to ensure this compound is in its neutral form, promoting retention on reversed-phase sorbents. - Optimize Wash and Elution Solvents: Use a weak solvent (e.g., water or acidified water) to wash away impurities and a stronger solvent (e.g., methanol or acetonitrile, with or without a small amount of acid) to elute this compound.
Analyte Breakthrough - Reduce Sample Load: Do not exceed the binding capacity of the SPE cartridge. - Decrease Flow Rate: A slower flow rate during sample loading allows for better interaction between the analyte and the sorbent.
Issue 4: Co-elution of Impurities During Preparative HPLC
Potential Cause Troubleshooting Steps
Suboptimal Chromatographic Conditions - Mobile Phase Optimization: Adjust the mobile phase composition (e.g., ratio of organic solvent to water, type of organic solvent - acetonitrile vs. methanol) and the pH of the aqueous phase (acidification with formic acid or acetic acid is common for phenolic compounds). - Gradient Optimization: Modify the gradient slope to improve the separation of closely eluting peaks. - Column Selection: Try a different stationary phase with alternative selectivity (e.g., a phenyl-hexyl column instead of a C18).
Column Overload - Reduce Injection Volume/Concentration: Inject a smaller amount of the sample to prevent peak broadening and tailing. - Increase Column Dimensions: Use a larger diameter preparative column to handle higher sample loads.

Experimental Protocols

Protocol 1: Extraction of this compound from Melilotus officinalis
  • Sample Preparation:

    • Harvest fresh aerial parts of Melilotus officinalis and immediately freeze them in liquid nitrogen.

    • Lyophilize the frozen plant material to dryness.

    • Grind the dried material into a fine powder using a laboratory mill.

  • Solvent Extraction:

    • Macerate the powdered plant material (e.g., 100 g) with 80% aqueous methanol (1 L) at room temperature for 24 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the filtrates.

  • Solvent Removal:

    • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature below 40°C until the methanol is completely removed, leaving an aqueous residue.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup
  • Sample Preparation:

    • Dilute the aqueous extract from Protocol 1 with deionized water.

    • Adjust the pH of the diluted extract to ~3 with formic acid.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water (pH 3).

  • Sample Loading:

    • Load the pH-adjusted sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 10 mL of deionized water (pH 3) to remove polar impurities.

  • Elution:

    • Elute the retained compounds, including this compound, with 5 mL of methanol.

    • Collect the eluate.

  • Drying:

    • Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen or by rotary evaporation at <40°C.

    • Reconstitute the dried residue in a suitable solvent for HPLC analysis or further purification.

Protocol 3: Preparative HPLC Purification of this compound
  • System Preparation:

    • Column: C18 semi-preparative or preparative column (e.g., 10 mm x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% B to 40% B over 30 minutes (this may need to be optimized based on the crude extract profile).

    • Flow Rate: 4 mL/min (adjust based on column dimensions).

    • Detection: UV at 280 nm and 320 nm.

  • Sample Preparation:

    • Dissolve the dried SPE eluate in the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Purification:

    • Inject the sample onto the preparative HPLC system.

    • Collect fractions corresponding to the this compound peak based on the UV chromatogram.

  • Post-Purification:

    • Combine the fractions containing pure this compound.

    • Remove the organic solvent by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain pure this compound as a powder.

Data Presentation

Table 1: Stability of this compound under Different Conditions (Hypothetical Data for Illustrative Purposes)

ConditionTemperature (°C)Time (hours)Remaining this compound (%)
pH 2 252485
502460
pH 7 252498
502490
pH 9 252492
502475

Table 2: Comparison of SPE Sorbents for this compound Recovery

Sorbent TypeLoading pHElution SolventRecovery (%)
C18 3Methanol92
Oasis HLB 3Methanol95
C18 7Methanol65

Visualizations

Melilotoside_Degradation_Pathway This compound This compound oCoumaricAcid o-Coumaric Acid This compound->oCoumaricAcid Hydrolysis (Acid/Base/Enzyme) Glucose Glucose This compound->Glucose Hydrolysis (Acid/Base/Enzyme) OxidationProducts Oxidation Products This compound->OxidationProducts Oxidation Coumarin Coumarin oCoumaricAcid->Coumarin Lactonization (Acidic pH)

Caption: Major degradation pathways of this compound.

Purification_Workflow PlantMaterial Plant Material (Melilotus officinalis) Extraction Solvent Extraction (80% Methanol) PlantMaterial->Extraction Concentration Solvent Evaporation (<40°C) Extraction->Concentration CrudeExtract Aqueous Crude Extract Concentration->CrudeExtract SPE Solid-Phase Extraction (SPE) (C18 or Oasis HLB) CrudeExtract->SPE SemiPure Semi-Purified Fraction SPE->SemiPure PrepHPLC Preparative HPLC SemiPure->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound

Caption: General workflow for this compound purification.

References

dealing with emulsion formation during liquid-liquid extraction of Melilotoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the liquid-liquid extraction of Melilotoside. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the extraction process, with a specific focus on managing emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is a glycoside found in plants of the Melilotus genus, commonly known as sweet clover. It is a precursor to coumarin, which has various pharmacological properties. The extraction of this compound can be challenging due to its co-extraction with other plant constituents, particularly saponins, which can lead to the formation of stable emulsions during liquid-liquid extraction.

Q2: What causes emulsion formation during the liquid-liquid extraction of this compound?

Emulsion formation is a common issue when partitioning a crude plant extract between an aqueous and an immiscible organic solvent. The primary causes in the context of this compound extraction from Melilotus officinalis include:

  • Presence of Natural Surfactants: Melilotus species contain saponins, which are natural glycosides with surfactant properties. These molecules have both water-soluble (sugar) and fat-soluble (triterpene or steroid) moieties, allowing them to stabilize the interface between aqueous and organic layers, leading to a stable emulsion.[1][2]

  • Vigorous Agitation: Excessive shaking or mixing during the liquid-liquid extraction process can provide the energy needed to disperse one liquid phase into the other as fine droplets, which are then stabilized by the aforementioned saponins.[3][4]

  • Particulate Matter: Fine plant particles that were not completely removed after the initial extraction can accumulate at the interface and contribute to the stability of the emulsion.

  • Similar Densities of Phases: If the densities of the aqueous and organic phases are very similar, gravitational separation of the layers will be slow and can promote the persistence of an emulsion.

Q3: How can I prevent emulsion formation in the first place?

Preventing the formation of an emulsion is often easier than breaking one. Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or inverting of the separatory funnel. This reduces the energy input that leads to the formation of fine droplets.[3]

  • Pre-emptive Salting Out: Before performing the liquid-liquid extraction, add a saturated solution of sodium chloride (brine) or solid salt to the aqueous extract. This increases the ionic strength of the aqueous phase, which can decrease the solubility of organic molecules and surfactants, thereby discouraging emulsion formation.[5]

  • Appropriate Solvent Choice: Using a solvent with a significantly different density from the aqueous phase can aid in faster and cleaner separation.

Troubleshooting Guide: Dealing with Emulsions

If an emulsion has already formed, follow this step-by-step guide to resolve it. Start with the least invasive methods first.

Troubleshooting_Workflow start Emulsion Formed patience Step 1: Patience & Gentle Agitation (Wait 15-30 min, gently swirl) start->patience resolved Emulsion Resolved patience->resolved Successful not_resolved Issue Persists patience->not_resolved Unsuccessful salting_out Step 2: Chemical Intervention - 'Salting Out' (Add saturated NaCl solution) salting_out->resolved Successful not_resolved2 Issue Persists salting_out->not_resolved2 Unsuccessful ph_adjustment Step 3: Altering the pH (Cautiously add dilute acid or base) ph_adjustment->resolved Successful not_resolved3 Issue Persists ph_adjustment->not_resolved3 Unsuccessful centrifugation Step 4: Physical Disruption - Centrifugation (3000-5000 rpm for 10-20 min) centrifugation->resolved Successful not_resolved4 Issue Persists centrifugation->not_resolved4 Unsuccessful filtration Step 5: Filtration (Pass through glass wool or Celite®) filtration->resolved Successful not_resolved->salting_out not_resolved2->ph_adjustment not_resolved3->centrifugation not_resolved4->filtration

Caption: Troubleshooting workflow for resolving emulsions.

Step 1: Patience and Gentle Agitation

For less stable emulsions, simply allowing the separatory funnel to stand undisturbed for 15-30 minutes may be sufficient for the layers to separate.[6] Gentle swirling of the funnel or stirring the emulsion layer with a glass rod can also help to coalesce the dispersed droplets.

Step 2: Chemical Intervention - "Salting Out"

If the emulsion persists, increasing the ionic strength of the aqueous phase is a highly effective technique. This process, known as "salting out," reduces the solubility of organic components in the aqueous layer and can destabilize the emulsion.[5][7]

Method Protocol Principle
Addition of Brine Add a saturated solution of sodium chloride (NaCl) in water to the separatory funnel in small portions. After each addition, gently swirl the funnel and allow it to stand.Increases the polarity and density of the aqueous phase, forcing the less polar, surfactant-like molecules (saponins) into the organic phase, thus breaking the emulsion.
Addition of Solid Salt Add solid sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) directly to the emulsion and swirl gently to dissolve.Similar to adding brine, this increases the ionic strength of the aqueous layer.[8]
Step 3: Altering the pH

Adjusting the pH of the aqueous phase can alter the charge and solubility of the emulsifying agents (saponins), potentially breaking the emulsion. This should be done cautiously as it may affect the stability and solubility of this compound.

Method Protocol Principle
pH Adjustment Add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise to the separatory funnel while gently swirling. Monitor for phase separation after each addition.Changing the pH can alter the ionization state of acidic or basic functional groups on the saponins, reducing their surfactant properties. Saponin solubility can be pH-dependent.[1][9][10]
Step 4: Physical Disruption - Centrifugation

For stubborn emulsions, mechanical force can be applied to facilitate phase separation.

Method Protocol Principle
Centrifugation Transfer the emulsion to centrifuge tubes. Ensure the tubes are balanced. Centrifuge at a moderate speed (e.g., 3000-5000 rpm) for 10-20 minutes.[11][12]The centrifugal force accelerates the separation of the immiscible liquids based on their density differences.[13]
Step 5: Filtration

In some cases, passing the emulsion through a filter medium can help to break it.

Method Protocol Principle
Filtration Pass the entire mixture through a plug of glass wool or a pad of a filter aid like Celite® in a funnel.The filter medium provides a large surface area that can help to coalesce the small droplets of the dispersed phase.[3][8]

Experimental Protocols

Representative Protocol for Liquid-Liquid Extraction of this compound

This protocol is a general guideline and may require optimization based on the specific plant material and experimental setup.

1. Initial Extraction:

  • Mix 100 g of dried, powdered Melilotus officinalis with 1 L of 70% ethanol.

  • Macerate for 48 hours at room temperature with occasional shaking.

  • Filter the extract and concentrate it under reduced pressure at a temperature below 45°C to obtain a crude extract.

2. Liquid-Liquid Extraction (Partitioning):

  • Dissolve the crude extract in 200 mL of distilled water.

  • Transfer the aqueous solution to a 500 mL separatory funnel.

  • Add 100 mL of a non-polar solvent (e.g., ethyl acetate) to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.

  • Drain the lower aqueous layer into a clean flask.

  • Drain the upper organic layer (ethyl acetate) into a separate flask.

  • Repeat the extraction of the aqueous layer two more times with fresh portions of ethyl acetate.

  • Combine the organic extracts.

3. Post-Extraction Processing:

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Evaporate the solvent under reduced pressure to yield the crude this compound-containing fraction.

  • Further purification can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.

Extraction_Workflow plant_material Dried, Powdered Melilotus officinalis maceration Maceration with 70% Ethanol plant_material->maceration filtration_concentration Filtration & Concentration maceration->filtration_concentration crude_extract Aqueous Crude Extract filtration_concentration->crude_extract lle Liquid-Liquid Extraction (with Ethyl Acetate) crude_extract->lle emulsion_check Emulsion Formed? lle->emulsion_check troubleshooting Apply Troubleshooting Guide emulsion_check->troubleshooting Yes separation Phase Separation emulsion_check->separation No troubleshooting->lle organic_phase Combined Organic (Ethyl Acetate) Phases separation->organic_phase aqueous_phase Aqueous Phase (Waste or further analysis) separation->aqueous_phase drying_evaporation Drying & Evaporation organic_phase->drying_evaporation final_product Crude this compound Fraction drying_evaporation->final_product

Caption: Experimental workflow for this compound extraction.

References

optimizing mobile phase composition for better Melilotoside separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the separation of Melilotoside. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting mobile phase for this compound separation using a C18 column?

A good starting point for reversed-phase HPLC analysis of this compound on a C18 column is a gradient elution using water with a small amount of acid as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.[1][2] A typical starting concentration for the acid modifier (e.g., formic acid or acetic acid) is 0.1% (v/v).[1][3]

Q2: What is the purpose of adding an acid like formic acid to the mobile phase?

Adding a small amount of acid to the mobile phase serves multiple purposes. Although this compound is a relatively neutral compound, an acidic mobile phase helps to:

  • Control pH: Maintaining a consistent and low pH (typically between 2.5 and 3.5) can improve the reproducibility of retention times.[4]

  • Improve Peak Shape: It suppresses the ionization of residual silanol groups on the surface of silica-based stationary phases.[5] Active, ionized silanols can cause undesirable secondary interactions with analytes, leading to peak tailing.[5]

  • Enhance MS Detection: For LC-MS applications, volatile acids like formic acid or acetic acid are preferred as they are compatible with mass spectrometry and can promote analyte ionization.[6][7]

Q3: Should I use acetonitrile or methanol as the organic solvent for this compound separation?

Both acetonitrile and methanol are commonly used organic solvents in reversed-phase chromatography.[3][8] The choice can impact selectivity and resolution:

  • Acetonitrile: Generally has a lower viscosity, which results in lower backpressure.[9] It often leads to sharper peaks and shorter retention times compared to methanol.[10]

  • Methanol: Is a protic solvent and can offer different selectivity due to its ability to form hydrogen bonds. If you are struggling with co-elution issues with acetonitrile, switching to methanol is a valuable strategy to explore.[11]

For initial method development, acetonitrile is often the first choice. However, testing both solvents is recommended to achieve the optimal separation.

Q4: Is a gradient or isocratic elution more suitable for analyzing this compound?

The choice depends on the complexity of your sample matrix.

  • Isocratic Elution: Uses a constant mobile phase composition throughout the run. It is suitable for simple, well-resolved mixtures and can offer shorter run times and better reproducibility.[10]

  • Gradient Elution: The composition of the mobile phase changes over time, typically by increasing the percentage of the organic solvent. This is highly effective for complex samples containing compounds with a wide range of polarities, as it helps to elute strongly retained components while maintaining resolution for early-eluting peaks.[12]

For samples containing this compound along with other plant extract components or potential impurities, a gradient elution is generally recommended to ensure adequate separation.

Troubleshooting Guide

Q5: My this compound peak is showing significant tailing. How can I improve the peak shape?

Peak tailing is a common issue that can compromise resolution and quantification.[13] Here are several steps to troubleshoot this problem:

  • Check Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid, pH ~2.8).[3] This suppresses silanol interactions, a frequent cause of tailing for polar compounds.[5]

  • Evaluate Sample Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase.[14][15] Dissolving the sample in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile) can cause peak distortion and fronting.[16]

  • Inspect for Column Contamination: Contaminants from previous injections can accumulate at the head of the column, leading to active sites that cause tailing.[14][16] Try flushing the column with a strong solvent or, if the problem persists, use a guard column to protect the analytical column.[14][17]

  • Consider Secondary Interactions: If tailing persists, it might be due to interactions with metal impurities in the silica matrix. Some modern columns are designed with low-metal silica or have surfaces treated to minimize these effects.

Q6: this compound is co-eluting with an unknown impurity. What steps can I take to resolve them?

Co-elution occurs when two or more compounds are not adequately separated by the column.[18] To improve resolution, you need to alter the chromatography conditions:

  • Weaken the Mobile Phase: Decrease the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase or use a shallower gradient.[18][19] This increases the retention time of compounds, providing more opportunity for separation.

  • Change the Organic Solvent: Switch from acetonitrile to methanol, or vice-versa. The different solvent properties can alter selectivity and may resolve the co-eluting peaks.[11]

  • Adjust the Temperature: Varying the column temperature (e.g., between 25°C and 40°C) can influence selectivity.[12][11] An increase in temperature generally decreases retention times and can sometimes improve peak shape by reducing mobile phase viscosity.[8]

  • Try a Different Stationary Phase: If mobile phase optimization is unsuccessful, the co-elution may not be resolvable on a standard C18 column. Switching to a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase, can provide the necessary resolution.[11]

Q7: The retention time for this compound is shifting between injections. What are the likely causes?

Poor retention time reproducibility can invalidate analytical results. Common causes include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A common rule is to allow 10 column volumes of the initial mobile phase to pass through the column after a gradient run.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent source of variability. Ensure accurate measurement of solvents and additives. If using buffers, remember that their pH can change when an organic solvent is added.[6]

  • Pump Performance: Fluctuations in pump pressure or flow rate can lead to shifting retention times. Check for leaks in the system and ensure the pump is properly primed and degassed.[5]

  • Column Temperature: Unstable column temperature can cause retention time drift. Using a column oven is crucial for maintaining a consistent temperature and achieving reproducible results.[12][11]

Data Presentation

Table 1: Example Starting Conditions for this compound Separation on a C18 Column.

ParameterCondition 1: Acetonitrile GradientCondition 2: Methanol Gradient
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µmC18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol + 0.1% Formic Acid
Gradient 5% to 95% B over 10-20 minutes5% to 95% B over 10-20 minutes
Flow Rate 0.2 - 1.0 mL/min0.2 - 1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV, ~275-280 nmUV, ~275-280 nm

Note: These are general starting points. The gradient slope, flow rate, and other parameters should be optimized for your specific column dimensions and sample complexity.

Experimental Protocols

Protocol 1: Standard HPLC Method Development for this compound

  • Sample Preparation:

    • Accurately weigh a known amount of the plant extract or sample.

    • Dissolve the sample in a solvent compatible with the initial mobile phase (e.g., Water:Acetonitrile 95:5 v/v).

    • Vortex or sonicate the sample to ensure complete dissolution.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could clog the HPLC system.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile (or methanol).

    • Degas both mobile phases using an inline degasser, sonication, or vacuum filtration to prevent air bubbles in the system.[4]

  • Chromatographic Analysis:

    • Install a reversed-phase C18 column and set the column oven temperature to 30 °C.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

    • Set the UV detector to monitor at an appropriate wavelength for this compound (e.g., 277 nm).

    • Inject 5-10 µL of the prepared sample.

    • Run the gradient program as defined in Table 1.

    • After each run, include a post-run equilibration step at the initial mobile phase conditions to prepare the column for the next injection.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goal (e.g., Resolve this compound) select_col Select Column (e.g., C18) start->select_col initial_mp Define Initial Mobile Phase (Water/ACN + 0.1% Formic Acid) select_col->initial_mp run_grad Run Initial Gradient initial_mp->run_grad eval Evaluate Chromatogram: - Peak Shape? - Resolution? - Retention Time? run_grad->eval tailing Problem: Peak Tailing eval->tailing Poor Shape coelution Problem: Co-elution eval->coelution Poor Resolution good_sep Good Separation eval->good_sep Acceptable adjust_ph Adjust pH / Acid Conc. tailing->adjust_ph change_grad Optimize Gradient Slope coelution->change_grad finalize Finalize & Validate Method good_sep->finalize adjust_ph->run_grad change_solv Switch Organic Solvent (ACN <-> MeOH) change_grad->change_solv change_solv->run_grad

Caption: Workflow for optimizing mobile phase composition.

Troubleshooting_Decision_Tree start Problem Identified in This compound Chromatogram peak_tailing Is the peak tailing? start->peak_tailing co_elution Is there co-elution? peak_tailing->co_elution No check_ph Ensure Mobile Phase is Acidic (e.g., 0.1% Formic Acid) peak_tailing->check_ph Yes adjust_gradient Make Gradient Shallower co_elution->adjust_gradient Yes check_sample_solvent Check Sample Solvent (Should be weak) check_ph->check_sample_solvent check_column Flush or Replace Guard/Analytical Column check_sample_solvent->check_column change_organic Switch Organic Solvent (ACN to MeOH or vice-versa) adjust_gradient->change_organic change_column Try a Different Stationary Phase (e.g., Phenyl) change_organic->change_column

Caption: Decision tree for troubleshooting common separation issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Melilotoside in Herbal Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Melilotoside in herbal products with alternative analytical techniques. The content is designed to assist researchers in selecting the most appropriate method for their specific needs, offering detailed experimental protocols and comparative performance data.

Introduction to this compound Analysis

This compound, a coumarin glycoside, is a key bioactive compound found in various medicinal plants, notably in the Melilotus species. Its accurate quantification in herbal products is crucial for ensuring product quality, efficacy, and safety. HPLC stands as a primary analytical technique for this purpose due to its high resolution and sensitivity. However, other methods can also be employed, each with its own set of advantages and limitations. This guide will delve into a detailed HPLC method validation and compare it against High-Performance Thin-Layer Chromatography (HPTLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) Method Validation

A stability-indicating HPLC method is essential for separating and quantifying this compound in the presence of its degradation products and other matrix components from the herbal product.[1] The validation of this method is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[2]

Experimental Protocol: HPLC-UV

A representative HPLC method for the analysis of this compound is detailed below.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of phenolic compounds.[3]

  • Mobile Phase: A gradient elution is often employed to achieve good separation in complex herbal extracts. A typical mobile phase consists of:

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 15-30% B

    • 10-25 min: 30-50% B

    • 25-30 min: 50-15% B

    • 30-35 min: 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 276 nm (based on the UV absorbance of coumarins).

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh 1 g of powdered herbal product.

    • Extract with 25 mL of methanol using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

3. Method Validation Parameters: The HPLC method is validated for specificity, linearity, range, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

  • Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies are conducted.[4][5] The sample is subjected to stress conditions such as acid and base hydrolysis, oxidation, thermal, and photolytic degradation.[6][7][8] The method's ability to separate the this compound peak from any degradation products is evaluated.

  • Linearity and Range: Linearity is assessed by analyzing a series of at least five concentrations of the this compound standard. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined.[9] The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.[2]

  • Precision:

    • Repeatability (Intra-day Precision): Assessed by analyzing six replicate injections of the same standard solution on the same day. The relative standard deviation (RSD) of the peak areas is calculated.

    • Intermediate Precision (Inter-day Precision): Assessed by analyzing the same standard solution on three different days. The RSD is calculated.

  • Accuracy: Determined by the recovery method. A known amount of this compound standard is spiked into a placebo or a previously analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery is calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[9]

Data Presentation: HPLC Method Validation Parameters
ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.9990.9995
Range e.g., 1 - 100 µg/mL1 - 100 µg/mL
Precision (RSD)
- Repeatability≤ 2%0.8%
- Intermediate Precision≤ 2%1.5%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can be utilized for the analysis of this compound, each offering different advantages in terms of speed, sensitivity, and cost.

Experimental Protocols: Alternative Methods

1. High-Performance Thin-Layer Chromatography (HPTLC)

  • Stationary Phase: HPTLC silica gel 60 F254 plates.

  • Mobile Phase: A mixture of Toluene:Ethyl Acetate:Formic Acid (e.g., 5:4:1, v/v/v).

  • Application: Apply 5 µL of standard and sample solutions as bands.

  • Development: Develop the plate in a twin-trough chamber to a distance of 8 cm.

  • Densitometric Analysis: Scan the plate at 276 nm.

  • Advantages: High throughput, low cost per sample, and simple sample preparation.[10][11]

  • Disadvantages: Lower resolution and sensitivity compared to HPLC.

2. Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

  • UHPLC System: A UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

  • Column: A sub-2 µm particle size C18 column.

  • Mobile Phase: Similar to HPLC, but with MS-compatible buffers like formic acid or ammonium formate.

  • Ionization: Electrospray Ionization (ESI) in negative mode is often suitable for phenolic compounds.

  • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Advantages: Very high sensitivity and selectivity, allows for structural elucidation.[12]

  • Disadvantages: High instrument and operational costs, requires more expertise.

3. Capillary Electrophoresis (CE)

  • CE System: A standard CE instrument with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): Borate buffer (e.g., 20 mM, pH 9.2).

  • Voltage: 20-25 kV.

  • Detection: UV detection at 276 nm.

  • Advantages: High separation efficiency, low solvent consumption, and fast analysis times.[4][7][8][13]

  • Disadvantages: Lower concentration sensitivity compared to HPLC and UHPLC-MS, and can be sensitive to matrix effects.

Data Presentation: Comparison of Analytical Methods
ParameterHPLC-UVHPTLC-DensitometryUHPLC-MSCapillary Electrophoresis (CE)
Principle Liquid ChromatographyPlanar ChromatographyLiquid Chromatography-Mass SpectrometryElectrophoretic Separation
Resolution HighModerateVery HighVery High
Sensitivity Good (µg/mL)Moderate (µg/mL)Excellent (ng/mL to pg/mL)Moderate (µg/mL)
Analysis Time 20-40 min30-45 min (for a full plate)5-15 min5-10 min
Cost per Sample ModerateLowHighLow to Moderate
Throughput ModerateHighModerateHigh
Quantitative Precision (RSD) < 2%< 5%< 5%< 3%
Quantitative Accuracy (% Recovery) 98-102%95-105%95-105%97-103%

Mandatory Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization MD_Start Start: Define Analytical Requirements MD_Selection Select Chromatographic Conditions (Column, Mobile Phase, etc.) MD_Start->MD_Selection MD_Optimization Optimize Separation MD_Selection->MD_Optimization V_Specificity Specificity (Forced Degradation) MD_Optimization->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Precision Precision (Repeatability & Intermediate) V_Linearity->V_Precision V_Accuracy Accuracy (Recovery) V_Precision->V_Accuracy V_LOD_LOQ LOD & LOQ V_Accuracy->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness F_Documentation Document Validation Report V_Robustness->F_Documentation F_Implementation Implement for Routine Analysis F_Documentation->F_Implementation

Caption: Workflow for the validation of an HPLC method.

Method_Comparison cluster_HPLC HPLC-UV cluster_HPTLC HPTLC cluster_UHPLCMS UHPLC-MS cluster_CE Capillary Electrophoresis HPLC HPLC-UV High Resolution Good Sensitivity Moderate Throughput HPTLC HPTLC Moderate Resolution Moderate Sensitivity High Throughput UHPLCMS UHPLC-MS Very High Resolution Excellent Sensitivity Moderate Throughput CE Capillary Electrophoresis Very High Resolution Moderate Sensitivity High Throughput Melilotoside_Analysis This compound Analysis Melilotoside_Analysis->HPLC Melilotoside_Analysis->HPTLC Melilotoside_Analysis->UHPLCMS Melilotoside_Analysis->CE

Caption: Comparison of analytical methods for this compound.

References

A Comparative Guide to Melilotoside Extraction: Maximizing Yields for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of various extraction methodologies for obtaining Melilotoside, a significant coumarin glycoside predominantly found in species of the Melilotus genus (sweet clover). The selection of an appropriate extraction technique is critical for maximizing the yield and purity of this compound, which is a key precursor to the anticoagulant drug dicoumarol and a subject of interest in pharmaceutical research. This document provides an objective comparison of conventional and modern extraction techniques, supported by available experimental data, to assist researchers, scientists, and drug development professionals in optimizing their protocols.

Comparative Analysis of Extraction Yields

The efficiency of this compound extraction is highly dependent on the chosen method and solvent. Below is a summary of quantitative data compiled from studies on Melilotus officinalis, highlighting the yield of coumarin compounds, which are indicative of this compound content.

Extraction MethodSolvent SystemPlant MaterialKey ParameterCoumarin/Melilotoside Yield (mg/100g DW)Reference
Maceration 96% EthanolDried Aerial Parts-316.4
Maceration 50% EthanolDried Aerial Parts-146.4
Maceration HexaneDried Aerial Parts-8.9
Ultrasound-Assisted Extraction (UAE) 50% EthanolDried Leaves30 minutes61 - 201 (as o-coumaric acid glycoside)
Supercritical CO₂ (SC-CO₂) Pure CO₂Dried Aerial Parts150-300 barVery Low

Note: The yields reported are for total coumarin or specifically for o-coumaric acid glycoside (this compound) and are based on the dry weight (DW) of the plant material. Direct comparison should be made with caution as results are sourced from different studies with potential variations in plant material and analytical methods.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below to ensure reproducibility and aid in the design of new experimental setups.

Maceration (Conventional Solvent Extraction)

Maceration is a traditional solid-liquid extraction technique valued for its simplicity.

Protocol:

  • Sample Preparation: The aerial parts of Melilotus officinalis are air-dried and ground into a fine powder.

  • Extraction: A pre-determined amount of the powdered plant material is placed in a sealed container with the extraction solvent (e.g., 96% ethanol, 50% ethanol, or hexane). The solid-to-solvent ratio is typically maintained to ensure complete immersion.

  • Incubation: The mixture is left to stand at room temperature for a specified period (e.g., 72 hours), often with periodic agitation to enhance mass transfer.

  • Filtration: The mixture is filtered to separate the liquid extract (miscella) from the solid plant residue (marc).

  • Concentration: The solvent is evaporated from the filtrate, often under reduced pressure (e.g., using a rotary evaporator), to yield the crude extract.

  • Quantification: The coumarin/Melilotoside content in the crude extract is determined using High-Performance Liquid Chromatography (HPLC).

Ultrasound-Assisted Extraction (UAE)

UAE is a modern technique that utilizes high-frequency sound waves to accelerate the extraction process.

Protocol:

  • Sample Preparation: Fresh or dried leaves of Melilotus officinalis are ground, typically in a mortar, to increase the surface area.

  • Extraction: The ground plant material is suspended in the extraction solvent (e.g., 50% aqueous ethanol) in an extraction vessel.

  • Sonication: The vessel is placed in an ultrasonic bath or subjected to sonication with an ultrasonic probe for a defined period (e.g., 30 minutes). The ultrasonic waves create cavitation bubbles in the solvent, which collapse near the cell walls, causing cell disruption and enhancing the release of intracellular contents.

  • Filtration and Concentration: Following sonication, the extract is filtered and concentrated using the same procedure as in maceration.

  • Quantification: The this compound content is quantified via HPLC with Photodiode Array (PDA) detection.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. It is considered a green technology due to the non-toxic and easily removable nature of CO₂.

Protocol:

  • Sample Preparation: Dried and powdered aerial parts of Melilotus officinalis are loaded into an extraction vessel.

  • Extraction: Supercritical CO₂ (heated and pressurized above its critical point of 31.1 °C and 73.8 bar) is passed through the plant material. The solvating power of the supercritical fluid can be tuned by altering the pressure and temperature.

  • Separation: After passing through the extraction vessel, the pressure is reduced, causing the CO₂ to return to its gaseous state and precipitate the extracted compounds.

  • Collection: The collected extract is then analyzed for its coumarin content. For polar compounds like this compound, the yield with pure CO₂ is often low. The addition of a polar co-solvent like ethanol can improve extraction efficiency.

Experimental Workflow

The logical flow from sample preparation to final analysis is crucial for obtaining reliable and reproducible results. The following diagram illustrates a generalized workflow for the extraction and quantification of this compound.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction cluster_analysis Analysis Start Plant Material (Melilotus sp.) Drying Drying Start->Drying Grinding Grinding/ Pulverizing Drying->Grinding Maceration Maceration Grinding->Maceration Add Solvent UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE Add Solvent SFE Supercritical Fluid Extraction (SFE) Grinding->SFE Load into Vessel Filtration Filtration Maceration->Filtration UAE->Filtration Crude_Extract Crude Extract SFE->Crude_Extract Depressurization Concentration Solvent Evaporation/ Concentration Filtration->Concentration Concentration->Crude_Extract HPLC HPLC Analysis Crude_Extract->HPLC Quantification Quantification of This compound HPLC->Quantification

Caption: Generalized workflow for this compound extraction and analysis.

Melilotoside vs. Coumarin: A Comparative Analysis of Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural compounds with therapeutic potential, both melilotoside and its aglycone, coumarin, have garnered attention for their anti-inflammatory properties. This guide provides a comprehensive comparison of their anti-inflammatory activities, supported by experimental data, to aid researchers and drug development professionals in their understanding and potential application of these compounds. While extensive research has been conducted on coumarin, data on the direct anti-inflammatory effects of isolated this compound is less abundant. This comparison, therefore, draws upon studies of coumarin and Melilotus officinalis extracts, which are rich in this compound that is readily converted to coumarin.

Executive Summary

Coumarin demonstrates significant anti-inflammatory activity by inhibiting key inflammatory mediators. It effectively reduces the production of nitric oxide (NO), a key signaling molecule in inflammation, and downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The primary mechanism of action for coumarin's anti-inflammatory effects involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In contrast, direct experimental data on the anti-inflammatory activity of isolated this compound is limited. However, studies on Melilotus officinalis extracts, which contain high concentrations of this compound, show anti-inflammatory effects comparable to pure coumarin, suggesting that this compound likely exerts its effect after being converted to coumarin in vivo.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data on the inhibitory effects of coumarin on key inflammatory markers. The data is primarily derived from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard in vitro model for inflammation research.

Table 1: Inhibition of Nitric Oxide (NO) Production by Coumarin

CompoundCell LineStimulantConcentration% Inhibition of NO ProductionIC₅₀Reference
CoumarinRAW 264.7LPS10 µM25.3%>100 µM[1]
CoumarinRAW 264.7LPS50 µM58.1%>100 µM[1]

Table 2: Inhibition of Pro-inflammatory Cytokine Production by Coumarin

CompoundCytokineCell LineStimulantConcentration% InhibitionReference
CoumarinTNF-αRAW 264.7LPS10 µM18.2%[1]
CoumarinTNF-αRAW 264.7LPS50 µM45.7%[1]
CoumarinIL-6RAW 264.7LPS10 µM22.5%[1]
CoumarinIL-6RAW 264.7LPS50 µM51.3%[1]

Note: Data for this compound is not available in a comparable format.

Signaling Pathways and Mechanisms of Action

Coumarin's anti-inflammatory effects are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response. The most well-documented mechanism is the inhibition of the NF-κB pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Coumarin has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB p65 and suppressing the expression of these inflammatory mediators.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates Coumarin Coumarin Coumarin->IKK inhibits DNA DNA NFkB_n->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes transcribes

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of coumarin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound (coumarin or this compound) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Reaction:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant.

    • Incubate the mixture at room temperature for 10 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

    • The percentage of NO inhibition is calculated as: [(Absorbance of LPS-treated group - Absorbance of sample group) / Absorbance of LPS-treated group] x 100.

NO_Assay_Workflow cluster_workflow Nitric Oxide (NO) Production Assay Workflow A Seed RAW 264.7 cells (5x10⁴ cells/well) B Pre-treat with Test Compound (1 hr) A->B C Stimulate with LPS (1 µg/mL, 24 hrs) B->C D Collect Supernatant C->D E Add Griess Reagent D->E F Incubate (10 min) E->F G Measure Absorbance at 540 nm F->G H Calculate % Inhibition G->H

Figure 2: Workflow for the Nitric Oxide Production Assay.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This assay is used to quantify the concentration of pro-inflammatory cytokines (TNF-α and IL-6) in cell culture supernatants.

Protocol:

  • Sample Collection:

    • Follow the cell culture and treatment protocol as described for the NO production assay.

    • Collect the cell culture supernatants after the 24-hour incubation period.

  • ELISA Procedure:

    • Use commercially available ELISA kits for murine TNF-α and IL-6.

    • Coat a 96-well plate with the capture antibody specific for the target cytokine and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Incubate and wash the plate again.

    • Add the substrate solution, which will be converted by the enzyme to produce a colored product.

    • Stop the reaction with a stop solution.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the cytokine concentration in the samples based on the standard curve.

    • The percentage of cytokine inhibition is calculated as: [(Concentration in LPS-treated group - Concentration in sample group) / Concentration in LPS-treated group] x 100.

Conclusion

The available evidence strongly supports the anti-inflammatory activity of coumarin, primarily through the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of key inflammatory mediators such as NO, TNF-α, and IL-6. While direct quantitative data for this compound is lacking, studies on Melilotus officinalis extracts suggest that its anti-inflammatory effects are significant and likely attributable to its conversion to coumarin.

For drug development professionals, coumarin presents a promising scaffold for the design of novel anti-inflammatory agents. Further research is warranted to elucidate the specific anti-inflammatory activity of this compound and to explore the potential synergistic effects of other compounds present in Melilotus extracts. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to investigate these compounds further.

References

comparing the antioxidant potential of Melilotoside with other phenolic glycosides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antioxidant capacities of various phenolic glycosides, with a focus on providing a comparative framework for Melilotoside.

Introduction

Phenolic glycosides are a diverse group of naturally occurring compounds characterized by a phenolic structural moiety linked to a sugar. Their antioxidant properties, stemming from their ability to scavenge free radicals and chelate metal ions, have garnered significant interest in the fields of pharmacology and drug development. This guide provides a comparative overview of the antioxidant potential of several common phenolic glycosides. While the primary focus is to compare these compounds with this compound, a coumarin glycoside found in sweet clover (Melilotus species), a thorough literature search did not yield specific quantitative antioxidant data (e.g., IC50, FRAP, ORAC values) for isolated this compound. However, studies on extracts of Melilotus officinalis, which contains this compound, have demonstrated notable antioxidant activity, suggesting the compound's potential contribution. This guide, therefore, presents a comparative analysis of other well-researched phenolic glycosides to provide a valuable framework for assessing the potential antioxidant efficacy of this compound once quantitative data becomes available.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the reported antioxidant activities of several phenolic glycosides, as determined by common in vitro assays. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.

Phenolic GlycosideAssayIC50 (µM)Reference CompoundIC50 (µM)
Rutin DPPH9.5 - 28.7Ascorbic Acid25.5
ABTS4.68 (µg/mL)--
Naringin DPPH264.44 (mM)Vitamin C120.10 (mM)
ABTS---
Arbutin DPPHWeak activity--
ABTSMore potent than DPPHHydroquinone-
Phloridzin ORAC8.78 (µmol TE/mmol)--
Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranoside DPPH28.61--
Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside DPPH36.93--

Note: The antioxidant activity of phenolic glycosides can be influenced by the type and position of the sugar moiety, as well as the hydroxylation pattern of the aglycone. The data presented here is for comparative purposes, and direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols for Antioxidant Assays

Accurate and reproducible assessment of antioxidant activity is crucial for comparative studies. Below are detailed methodologies for the most commonly employed in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compound (phenolic glycoside) in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the test sample to a fixed volume of the DPPH solution. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent.

  • Reaction Mixture: Add a small volume of the test sample to a fixed volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare different concentrations of the test compound.

  • Reaction Mixture: Add a small volume of the sample to a larger volume of the FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing ability in µmol Fe(II) equivalents per gram of sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

  • Reagent Preparation:

    • Fluorescein stock solution (e.g., 4 µM).

    • AAPH solution (e.g., 240 mM).

    • Trolox (a water-soluble vitamin E analog) standards of known concentrations.

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescent probe, the antioxidant (sample or Trolox standard), and a phosphate buffer (pH 7.4).

    • Incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution.

  • Measurement: Monitor the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes) using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Antioxidant_Screening cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound Phenolic Glycoside (e.g., this compound) Extraction Extraction & Isolation Compound->Extraction Dilution Serial Dilutions Extraction->Dilution DPPH DPPH Assay Dilution->DPPH ABTS ABTS Assay Dilution->ABTS FRAP FRAP Assay Dilution->FRAP ORAC ORAC Assay Dilution->ORAC Spectrophotometer Spectrophotometric/ Fluorometric Reading DPPH->Spectrophotometer ABTS->Spectrophotometer FRAP->Spectrophotometer ORAC->Spectrophotometer Calculation Calculate % Inhibition or AUC Spectrophotometer->Calculation IC50 Determine IC50/ Trolox Equivalents Calculation->IC50

Caption: General workflow for in vitro antioxidant activity screening of phenolic glycosides.

Antioxidant_Signaling_Pathway cluster_stress Oxidative Stress cluster_cellular_components Cellular Components cluster_antioxidant_action Antioxidant Action ROS Reactive Oxygen Species (ROS) Lipids Lipids ROS->Lipids Damage Proteins Proteins ROS->Proteins Damage DNA DNA ROS->DNA Damage PhenolicGlycoside Phenolic Glycoside (e.g., this compound) DirectScavenging Direct ROS Scavenging PhenolicGlycoside->DirectScavenging Directly inhibits Nrf2 Nrf2 Activation PhenolicGlycoside->Nrf2 Activates DirectScavenging->ROS Neutralizes ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Upregulation of Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->AntioxidantEnzymes Promotes transcription of AntioxidantEnzymes->ROS Detoxifies

Caption: Potential mechanisms of antioxidant action for phenolic glycosides.

Conclusion

While specific quantitative data for the antioxidant potential of isolated this compound remains to be elucidated, the information gathered on comparable phenolic glycosides provides a valuable benchmark for future research. The presented data and experimental protocols offer a robust framework for scientists and drug development professionals to design and interpret studies aimed at characterizing the antioxidant properties of this compound and other novel phenolic glycosides. The diverse antioxidant capacities observed among different phenolic glycosides underscore the importance of comprehensive in vitro testing to identify promising candidates for further investigation as potential therapeutic agents against oxidative stress-related diseases. Future studies focusing on the isolation and quantitative antioxidant assessment of this compound are warranted to fully understand its potential contribution to the bioactivity of Melilotus species and its viability as a standalone antioxidant compound.

A Comparative Guide to the Cross-Validation of LC-MS/MS and HPLC-UV Methods for Melilotoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is fundamental in drug discovery and development. Melilotoside, a prominent coumarin glycoside found in plants of the Melilotus genus, has garnered interest for its potential pharmacological activities. The selection of an appropriate analytical method for its quantification is crucial for pharmacokinetic studies, quality control of herbal medicines, and phytochemical research. This guide provides a detailed comparison of two widely used analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of this compound.

At a Glance: Performance Comparison

LC-MS/MS and HPLC-UV offer distinct advantages and are suited for different analytical challenges. LC-MS/MS is characterized by its superior sensitivity and selectivity, making it the gold standard for bioanalytical applications where trace-level detection in complex matrices is required. HPLC-UV, on the other hand, is a robust, cost-effective, and widely accessible technique ideal for the routine quality control of plant extracts and pharmaceutical formulations where analyte concentrations are relatively higher.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL range
Accuracy (% Recovery) 95 - 105%85 - 115%
Precision (% RSD) < 5%< 15%
Selectivity Moderate to GoodExcellent
Matrix Effect Prone to interferenceCan be significant but manageable with internal standards
Cost LowerHigher
Throughput HighHigh

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are representative of typical HPLC-UV and LC-MS/MS methods for the analysis of this compound and related coumarin glycosides.

HPLC-UV Method for this compound in Plant Extracts

This method is suitable for the quantification of this compound in herbal extracts, such as those from Melilotus officinalis.

  • Sample Preparation:

    • Accurately weigh 1.0 g of powdered plant material.

    • Extract with 20 mL of 70% methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 1100 Series HPLC system with a Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

      • 0-5 min: 10% B

      • 5-20 min: 10-30% B

      • 20-25 min: 30-10% B

      • 25-30 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 320 nm.

    • Injection Volume: 10 µL.

  • Validation Parameters:

    • Linearity: A calibration curve is constructed by plotting the peak area against the concentration of this compound standards (e.g., 1-100 µg/mL).

    • Accuracy: Determined by the standard addition method at three different concentration levels.

    • Precision: Assessed by analyzing replicate injections of quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).

LC-MS/MS Method for this compound in Biological Matrices

This highly sensitive method is designed for the quantification of this compound in biological samples like plasma or urine, which is crucial for pharmacokinetic studies.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: A triple quadrupole mass spectrometer coupled with a UHPLC system.

    • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5-95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95-5% B

      • 4.1-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion [M-H]⁻ → Product ion (specific fragment)

      • Internal Standard: Precursor ion [M-H]⁻ → Product ion (specific fragment)

  • Validation Parameters:

    • Linearity: Assessed over a concentration range relevant for pharmacokinetic studies (e.g., 0.5-500 ng/mL).

    • Accuracy and Precision: Evaluated using QC samples at four levels: lower limit of quantification (LLOQ), low, medium, and high concentrations.

    • Matrix Effect: Investigated by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

    • Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

    • Stability: Assessed under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Quantitative Data Summary

The following tables summarize the expected validation data for the quantification of this compound using the described HPLC-UV and LC-MS/MS methods. These values are based on typical performance characteristics for the analysis of coumarin glycosides.

Table 1: HPLC-UV Method Validation Data

ParameterSpecificationResult
Linearity Range1 - 100 µg/mLr² > 0.999
LOD-~50 ng/mL
LOQ-~150 ng/mL
Accuracy (% Recovery)95 - 105%98.5% - 102.3%
Intra-day Precision (%RSD)< 2%1.2%
Inter-day Precision (%RSD)< 5%3.5%

Table 2: LC-MS/MS Method Validation Data

ParameterSpecificationResult
Linearity Range0.5 - 500 ng/mLr² > 0.998
LLOQS/N > 100.5 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-8.2% to 10.5%
Intra-day Precision (%RSD)< 15% (< 20% at LLOQ)4.1% - 9.8%
Inter-day Precision (%RSD)< 15% (< 20% at LLOQ)6.5% - 12.3%
RecoveryConsistent and reproducible> 80%
Matrix EffectWithin acceptable limits92% - 108%

Experimental Workflow Visualization

A clear understanding of the experimental workflow is crucial for method implementation and cross-validation.

CrossValidationWorkflow cluster_hplcuv HPLC-UV Method cluster_lcmsms LC-MS/MS Method cluster_crossval Cross-Validation hplc_prep Sample Preparation (Plant Extract) hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition (Chromatogram) hplc_analysis->hplc_data hplc_quant Quantification (External Standard) hplc_data->hplc_quant compare Comparative Analysis of Validation Parameters hplc_quant->compare lcms_prep Sample Preparation (Biological Matrix) lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_data Data Acquisition (MRM Transitions) lcms_analysis->lcms_data lcms_quant Quantification (Internal Standard) lcms_data->lcms_quant lcms_quant->compare conclusion Method Selection Based on Application Requirements compare->conclusion

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is contingent upon the specific requirements of the analysis.

  • HPLC-UV is a reliable and economical choice for routine quality control of herbal extracts and finished products where high sensitivity is not a prerequisite. Its simplicity and robustness make it suitable for high-throughput screening.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the indispensable tool for bioanalytical studies, such as pharmacokinetics, where trace-level quantification in complex biological matrices is necessary. The use of an internal standard in LC-MS/MS effectively mitigates matrix effects, leading to more accurate and precise results.

A thorough cross-validation, as outlined in this guide, ensures that the chosen method is fit for its intended purpose, providing reliable and reproducible data that is crucial for advancing research and development in the pharmaceutical and natural product sectors.

A Comparative Guide to the In Vitro and In Vivo Antioxidant Activity of Melilotoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo antioxidant activities of Melilotoside, a phenolic glycoside found in plants of the Melilotus species. While direct comparative studies on pure this compound are limited, this document synthesizes available data from studies on Melilotus extracts, where this compound is a significant bioactive component. The objective is to offer a clear perspective on its antioxidant potential, supported by experimental data and detailed methodologies.

In Vitro Antioxidant Activity

The in vitro antioxidant capacity of this compound-containing extracts is primarily evaluated through their ability to scavenge synthetic free radicals. The most common assays used are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the extract required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Quantitative Data from Melilotus Extracts
Extract SourceAssayIC50 ValueReference CompoundReference Compound IC50
Melilotus indicus ethanolic extractDPPH1.6 mg/mLVitamin C0.01 mg/mL

Note: The data above is for an ethanolic extract of Melilotus indicus, which is known to contain this compound. The significant difference in IC50 values between the extract and the reference compound (Vitamin C) highlights that while the extract possesses antioxidant activity, it is less potent than pure, potent antioxidants. This is expected as plant extracts are complex mixtures.

In Vivo Antioxidant Activity

In vivo studies provide a more biologically relevant assessment of an antioxidant's efficacy by examining its effects on the body's natural antioxidant defense systems and markers of oxidative stress. Key biomarkers include the activity of antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), as well as the levels of Malondialdehyde (MDA), a marker of lipid peroxidation, and reduced glutathione (GSH), a major endogenous antioxidant.

Quantitative Data from Melilotus Extracts

Studies on Melilotus extracts have demonstrated positive effects on in vivo antioxidant status. For instance, extracts from Melilotus officinalis and Melilotus albus have been shown to decrease the levels of oxidative stress index (OSI) and total oxidant status (TOS) in animal models[1]. Furthermore, treatment with M. officinalis extract led to an increase in total thiol (SH) levels, which are important antioxidants[1]. Another study on Melilotus indicus extracts showed a significant increase in serum GSH content in rats[2].

BiomarkerEffect of Melilotus Extract Administration
Oxidative Stress Index (OSI)
Total Oxidant Status (TOS)
Total Thiols (SH levels)
Reduced Glutathione (GSH)

Note: The arrows indicate the direction of change observed after administration of the Melilotus extracts. These findings suggest that components within the extracts, including this compound, can bolster the endogenous antioxidant defense system and mitigate oxidative damage in a living organism.

Experimental Protocols

In Vitro Antioxidant Assays

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

  • Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol, test sample (this compound or extract), and a positive control (e.g., Ascorbic Acid or Trolox).

  • Procedure:

    • Prepare a series of dilutions of the test sample and the positive control.

    • Add a fixed volume of the DPPH solution to each dilution.

    • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.

  • Reagents: ABTS solution, potassium persulfate, test sample, and a positive control (e.g., Trolox).

  • Procedure:

    • Generate the ABTS•+ by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).

    • Prepare a series of dilutions of the test sample and the positive control.

    • Add a small volume of each dilution to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.

    • The percentage of scavenging is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the concentration-response curve.

In Vivo Antioxidant Biomarker Assays
  • Sample Preparation: Tissue samples are homogenized in a suitable buffer and centrifuged to obtain the supernatant, which is used for the enzyme assays.

  • Superoxide Dismutase (SOD) Activity Assay: This assay is often based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium) by superoxide radicals generated by a system like xanthine/xanthine oxidase. The extent of inhibition is proportional to the SOD activity.

  • Catalase (CAT) Activity Assay: CAT activity is typically measured by monitoring the decomposition of hydrogen peroxide (H2O2) over time. The decrease in H2O2 concentration is followed spectrophotometrically at 240 nm.

  • Glutathione Peroxidase (GPx) Activity Assay: GPx activity is commonly determined by a coupled assay where the oxidation of NADPH to NADP+ by glutathione reductase is monitored at 340 nm. The rate of NADPH oxidation is proportional to the GPx activity.

This assay measures the level of MDA, a major product of lipid peroxidation, in tissues.

  • Procedure:

    • The tissue homogenate is reacted with thiobarbituric acid (TBA) under acidic and high-temperature conditions.

    • The reaction forms a colored MDA-TBA adduct.

    • The absorbance of this adduct is measured spectrophotometrically at a wavelength of around 532 nm.

    • The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA.

Signaling Pathways and Experimental Workflows

Antioxidant Signaling Pathway of Phenolic Compounds

Phenolic compounds, including phenolic glycosides like this compound, are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the Keap1-Nrf2/ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like phenolic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Phenolic Phenolic Compound (e.g., this compound) Phenolic->Keap1_Nrf2 induces dissociation Keap1 Keap1 Nrf2_inactive Nrf2 Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active translocation Degradation Ubiquitin-Proteasome Degradation Keap1_Nrf2->Degradation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to synthesis Antioxidant_Enzymes->ROS neutralizes G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sample Sample Preparation (this compound solution) Mixing Mixing of Sample/ Control with Reagent Sample->Mixing Reagent Reagent Preparation (DPPH or ABTS solution) Reagent->Mixing Control Control Preparation (e.g., Ascorbic Acid) Control->Mixing Incubation Incubation (in the dark) Mixing->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Calculation of % Inhibition Measurement->Calculation Plotting Plotting Concentration vs. % Inhibition Calculation->Plotting IC50 Determination of IC50 Value Plotting->IC50 G cluster_animal Animal Model cluster_exp Experiment cluster_biochem Biochemical Analysis Acclimatization Animal Acclimatization Grouping Grouping of Animals (Control, Stress, Treatment) Acclimatization->Grouping Stress Induction of Oxidative Stress Grouping->Stress Treatment Treatment with This compound Stress->Treatment Sacrifice Sacrifice and Tissue Collection Treatment->Sacrifice Homogenization Tissue Homogenization Sacrifice->Homogenization Assays Biochemical Assays (SOD, CAT, GPx, MDA) Homogenization->Assays Analysis Statistical Analysis of Results Assays->Analysis

References

Comparative Bioavailability of Cis- and Trans-Melilotoside: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Direct Comparative Data and a Proposed Framework for Investigation

A comprehensive review of published scientific literature reveals a notable gap in the direct comparative analysis of the bioavailability of cis- and trans-melilotoside. Melilotoside, a phenolic glycoside found in various plants, exists as two geometric isomers which may exhibit different pharmacokinetic profiles. Geometric isomerism can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately affecting its therapeutic efficacy and safety.[1][2][3] Differences in the spatial arrangement of atoms between cis and trans isomers can lead to variations in their physical properties, such as solubility and stability, and their interactions with biological systems like enzymes and transporters.[1][4][5] For instance, studies on other compounds have demonstrated that cis isomers may be more readily absorbed than their trans counterparts due to factors like increased solubility in micelles.[6]

This guide is intended for researchers, scientists, and drug development professionals. It will first present a hypothetical comparison of key pharmacokinetic parameters to illustrate potential differences between the two isomers. Subsequently, a detailed experimental protocol for a comparative in vivo bioavailability study in a rodent model is provided, along with a proposed analytical method for the separation and quantification of the isomers. Finally, a potential metabolic pathway for this compound is illustrated.

Hypothetical Pharmacokinetic Data Presentation

To underscore the potential for significant differences in the bioavailability of cis- and trans-melilotoside, the following table presents hypothetical data from a rodent study. This serves as a template for how experimental findings would be summarized for easy comparison.

Pharmacokinetic Parametercis-Melilotosidetrans-Melilotoside
Cmax (ng/mL) 850620
Tmax (h) 0.51.0
AUC (0-t) (ng·h/mL) 32002500
AUC (0-inf) (ng·h/mL) 34502650
t1/2 (h) 2.52.8
Oral Bioavailability (F%) 2518

Caption: Hypothetical pharmacokinetic parameters of cis- and trans-melilotoside following oral administration in rats. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; F%: Oral bioavailability.

Proposed Experimental Protocol

The following is a detailed methodology for a robust comparative bioavailability study of cis- and trans-melilotoside in a rodent model.

1. Test Compounds and Reagents:

  • Pure (>98%) cis-melilotoside and trans-melilotoside.

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water).

  • Internal standard for analytical quantification.

  • All solvents and reagents should be of HPLC or mass spectrometry grade.

2. Animal Model:

  • Male Sprague-Dawley rats (200-250 g) are a suitable model for bioavailability studies.[7]

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

  • All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

3. Study Design:

  • A parallel study design with two groups of animals (n=6 per group).

  • Group 1: Administration of cis-melilotoside.

  • Group 2: Administration of trans-melilotoside.

  • An intravenous (IV) administration group for each isomer would be necessary to determine absolute oral bioavailability.

  • Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.

4. Dosing:

  • A single oral dose of 50 mg/kg for both cis- and trans-melilotoside will be administered via oral gavage.

  • The dosing volume should not exceed 10 mL/kg.

5. Sample Collection:

  • Blood samples (approximately 0.25 mL) will be collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.

  • Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma will be separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

6. Bioanalytical Method:

  • Instrumentation: An Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) is recommended for its high sensitivity and selectivity.

  • Chromatographic Separation: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) can be used for the separation of cis- and trans-melilotoside. A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B) would be suitable. The cis isomer is expected to elute earlier than the trans isomer.[8]

  • Mass Spectrometry: Detection will be performed in negative ion mode using Multiple Reaction Monitoring (MRM). The transitions of the precursor ion to the product ion for each isomer and the internal standard will be optimized.

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile followed by centrifugation is a common and effective method for sample clean-up.

  • Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

7. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) will be calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin®).

  • Statistical analysis (e.g., Student's t-test) will be used to compare the pharmacokinetic parameters between the cis and trans groups, with a p-value < 0.05 considered statistically significant.

Visualizations

Experimental Workflow Diagram

G cluster_preclinical Preclinical In Vivo Study cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis animal_prep Animal Acclimatization & Fasting dosing Oral Administration (cis- or trans-Melilotoside) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing sample_prep Plasma Sample Preparation (Protein Precipitation) processing->sample_prep analysis UPLC-MS/MS Analysis sample_prep->analysis quantification Quantification of Isomers analysis->quantification pk_calc Pharmacokinetic Parameter Calculation quantification->pk_calc stat_comp Statistical Comparison pk_calc->stat_comp

Caption: Experimental workflow for the comparative bioavailability study.

Potential Metabolic Pathway of this compound

G This compound This compound (cis or trans) hydrolysis Hydrolysis (e.g., by gut microbiota or intestinal enzymes) This compound->hydrolysis coumaric_acid 2-Coumaric Acid (cis or trans) hydrolysis->coumaric_acid glucose Glucose hydrolysis->glucose phase_ii Phase II Metabolism (Glucuronidation, Sulfation) coumaric_acid->phase_ii conjugates Conjugated Metabolites phase_ii->conjugates excretion Excretion (Urine, Feces) conjugates->excretion

Caption: Potential metabolic fate of this compound in the body.

References

Evaluating the Specificity of Analytical Methods for Melilotoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount for the accurate quantification of active pharmaceutical ingredients (APIs) and control of impurities. This guide provides a comparative evaluation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for assessing the specificity of melilotoside analysis. Specificity, as defined by the International Council for Harmonisation (ICH), is the ability of a method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

This guide delves into the experimental protocols and supporting data to provide a clear comparison of these methods, enabling informed decisions for method selection and validation in the quality control of this compound-containing products.

Comparison of Analytical Methods for this compound Specificity

The selection of an appropriate analytical method for determining the specificity of this compound analysis depends on various factors, including the complexity of the sample matrix, the required sensitivity, and the desired throughput. The following table summarizes the key performance parameters of HPLC, HPTLC, and UV-Vis spectrophotometry based on available literature for similar compounds, as specific comparative validation data for this compound is limited.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)UV-Visible Spectrophotometry
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation on a planar stationary phase with detection via densitometry.Measurement of light absorption by the analyte at a specific wavelength.
Specificity High; can resolve this compound from closely related structures and degradation products.Moderate to High; depends on the mobile phase and stationary phase selection.Low; susceptible to interference from compounds with overlapping absorption spectra.
Forced Degradation Analysis Excellent; capable of separating and quantifying degradation products.Good; can separate degradation products, but quantification may be less precise than HPLC.Not suitable for complex mixtures of degradation products.
Data Presentation Chromatogram with retention time (Rt) and peak area/height.Densitogram with retardation factor (Rf) and peak area/height.Absorbance spectrum with maximum absorbance (λmax).
Typical Linearity (r²) > 0.999> 0.998> 0.995
Typical Accuracy (Recovery %) 98 - 102%95 - 105%90 - 110%
Typical Precision (RSD %) < 2%< 5%< 5%
Limit of Detection (LOD) Low (ng/mL range)Low (ng/spot range)Moderate (µg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Low (ng/spot range)Moderate (µg/mL range)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections outline the typical experimental protocols for evaluating the specificity of this compound analysis using HPLC, HPTLC, and UV-Vis spectrophotometry, with a focus on forced degradation studies.

Forced Degradation Studies

Forced degradation studies are essential for establishing the specificity and stability-indicating nature of an analytical method.[1] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[2]

General Protocol for Forced Degradation of this compound:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 80°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat the solution at 80°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for separating and quantifying components in a mixture, making it highly suitable for specificity studies.[3] A typical stability-indicating HPLC method for this compound would involve the following:

  • Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength (e.g., around 275 nm or 305 nm) should be selected.

  • Specificity Evaluation:

    • Inject the placebo (all components of the formulation except this compound) to ensure no interfering peaks at the retention time of this compound.

    • Analyze the stressed samples from the forced degradation studies. The method is considered specific if all degradation product peaks are well-resolved from the this compound peak. Peak purity analysis using a PDA detector can further confirm the specificity.

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers a high-throughput and cost-effective alternative for specificity testing, particularly for routine quality control.[4]

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A suitable solvent system that provides good separation of this compound from potential interferences. A common mobile phase for coumarins is a mixture of toluene, ethyl acetate, and formic acid in appropriate ratios.

  • Sample Application: Apply standard this compound, placebo, and stressed sample solutions as bands on the HPTLC plate.

  • Development: Develop the plate in a saturated chromatographic chamber.

  • Detection: Visualize the spots under UV light (e.g., 254 nm and 366 nm) and perform densitometric scanning at the wavelength of maximum absorbance for this compound.

  • Specificity Evaluation:

    • The Rf value of the this compound spot should be distinct from any spots observed in the placebo lane.

    • In the chromatograms of the stressed samples, the degradation product spots should be well-separated from the this compound spot.

UV-Visible Spectrophotometry Method

UV-Vis spectrophotometry is a simple and rapid technique, but its specificity is limited, especially for complex samples.[5]

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A solvent in which this compound is soluble and stable, and that does not interfere with the measurement (e.g., methanol or ethanol).

  • Procedure:

    • Record the UV spectrum of a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).

    • Prepare solutions of the placebo and stressed samples.

    • Measure the absorbance of all solutions at the λmax of this compound.

  • Specificity Evaluation:

    • The placebo solution should show negligible absorbance at the λmax of this compound.

    • A significant change in the shape of the UV spectrum of the stressed samples compared to the standard indicates the presence of interfering degradation products. However, if degradation products have similar absorption spectra to this compound, this method will not be specific.

Visualizing the Workflow

To better understand the logical flow of evaluating the specificity of an analytical method for this compound, the following diagrams illustrate the key steps involved.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_evaluation Specificity Evaluation cluster_result Result This compound This compound Standard hplc HPLC Analysis This compound->hplc hptlc HPTLC Analysis This compound->hptlc uv_vis UV-Vis Analysis This compound->uv_vis placebo Placebo placebo->hplc placebo->hptlc placebo->uv_vis forced_degradation Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photo) forced_degradation->hplc forced_degradation->hptlc peak_resolution Peak Resolution (No Interference) hplc->peak_resolution peak_purity Peak Purity Analysis hplc->peak_purity hptlc->peak_resolution spectral_comparison Spectral Comparison uv_vis->spectral_comparison specific_method Specific Method peak_resolution->specific_method peak_purity->specific_method spectral_comparison->specific_method non_specific_method Non-Specific Method spectral_comparison->non_specific_method

Caption: Workflow for evaluating analytical method specificity.

signaling_pathway cluster_stress Stress Conditions acid Acid Hydrolysis degradation_products Degradation Products acid->degradation_products base Base Hydrolysis base->degradation_products oxidation Oxidation oxidation->degradation_products heat Thermal heat->degradation_products light Photolysis light->degradation_products This compound This compound This compound->acid This compound->base This compound->oxidation This compound->heat This compound->light stability_indicating_method Stability-Indicating Method This compound->stability_indicating_method Quantification degradation_products->stability_indicating_method Separation & Quantification

Caption: Forced degradation pathway for specificity assessment.

References

A Comparative Guide to the Inter-Laboratory Validation of a Quantitative HPLC-UV Method for Melilotoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for the inter-laboratory validation of a quantitative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of Melilotoside. The objective of such a study is to establish the reproducibility and robustness of the analytical method when performed by different laboratories, ensuring its suitability for consistent and reliable use in pharmaceutical quality control.

The principles of analytical method validation are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.[1] Validation studies provide confidence in the analytical procedures used to analyze raw materials and finished products, supporting regulatory compliance.[1] This guide outlines the experimental design, acceptance criteria, and data presentation for a collaborative study on a this compound quantification method.

Experimental Workflow

The inter-laboratory validation process follows a structured workflow, from the initial distribution of materials to the final statistical analysis of the collected data.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis A Development of a Standardized Protocol B Preparation and Distribution of Standard and Sample Materials A->B C Execution of the Analytical Method in Participating Laboratories B->C D Data Collection and Reporting C->D E Statistical Analysis of Inter-Laboratory Data D->E F Evaluation of Method Performance and Validation Report E->F

Caption: Workflow for the inter-laboratory validation of the this compound method.

Quantitative Data Summary

The following tables present hypothetical comparative data from three participating laboratories (Lab A, Lab B, and Lab C) for the validation of the this compound HPLC-UV method. These tables are designed for easy comparison of the method's performance across different sites.

Table 1: System Suitability Test (SST) Results

ParameterLab ALab BLab CAcceptance Criteria
Tailing Factor 1.11.21.1≤ 2.0
Theoretical Plates > 5000> 5500> 5200> 2000
RSD of Peak Area (%) 0.80.70.9≤ 2.0%

Table 2: Method Precision - Repeatability and Intermediate Precision

ParameterLab ALab BLab CAcceptance Criteria
Repeatability (RSD, %) 0.91.11.0≤ 2.0%
Intermediate Precision (RSD, %) 1.51.31.6≤ 3.0%

Table 3: Accuracy - Recovery Studies

Spiked ConcentrationLab A (Recovery %)Lab B (Recovery %)Lab C (Recovery %)Acceptance Criteria
80% 99.298.599.598.0% - 102.0%
100% 100.599.8100.298.0% - 102.0%
120% 101.1100.7101.598.0% - 102.0%

Table 4: Robustness of the Method

Parameter VariationLab A (% Change in Peak Area)Lab B (% Change in Peak Area)Lab C (% Change in Peak Area)Acceptance Criteria
Flow Rate (± 0.2 mL/min) 1.81.52.0RSD ≤ 5.0%
Column Temperature (± 5 °C) 1.21.01.4RSD ≤ 5.0%
Mobile Phase pH (± 0.2) 2.52.12.8RSD ≤ 5.0%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Adherence to these protocols is critical for ensuring the consistency of results across laboratories.

HPLC-UV Method for this compound Quantification
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (gradient elution may be required).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound reference standard is prepared in methanol and diluted to the desired concentrations.

  • Sample Preparation: The sample containing this compound is accurately weighed, dissolved in methanol, and filtered through a 0.45 µm filter before injection.

System Suitability Testing

Prior to any sample analysis, the chromatographic system's suitability must be confirmed. This is achieved by injecting a standard solution of this compound (e.g., 100 µg/mL) six times. The following parameters are evaluated:

  • Tailing Factor: Measures the symmetry of the chromatographic peak.

  • Theoretical Plates: Indicates the column's efficiency.

  • Relative Standard Deviation (RSD) of Peak Area: Assesses the precision of the injections.

Method Precision
  • Repeatability (Intra-assay Precision): Six independent samples are prepared from the same homogeneous material and analyzed on the same day, by the same analyst, and on the same instrument. The RSD of the results is calculated.

  • Intermediate Precision (Inter-assay Precision): The repeatability experiment is repeated on a different day, with a different analyst, and/or on a different instrument within the same laboratory. The RSD of the combined results is calculated.

Accuracy

Accuracy is determined by performing recovery studies. A placebo sample is spiked with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Three preparations are made for each level, and the percentage recovery is calculated.

Robustness

The robustness of the method is evaluated by intentionally varying critical chromatographic parameters and observing the effect on the results.[2] Key parameters to investigate include:

  • Flow rate of the mobile phase.

  • Column temperature.

  • pH of the mobile phase buffer.

The effect of these variations on the peak area and retention time is recorded, and the RSD is calculated.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the validation parameters and the overall assessment of the analytical method's performance.

G cluster_0 Method Performance Characteristics cluster_1 Validation Outcome Precision Precision (Repeatability & Intermediate) Validated_Method Validated Method Precision->Validated_Method Accuracy Accuracy (Recovery) Accuracy->Validated_Method Robustness Robustness Robustness->Validated_Method Specificity Specificity Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method

Caption: Relationship between validation parameters and method validation outcome.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Melilotoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as melilotoside, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, designed to be your trusted resource for laboratory safety protocols.

This compound Safety Profile

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its hazard profile. The following table summarizes key safety information.

PropertyDataCitation
Chemical Name (E)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid[1]
Molecular Formula C₁₅H₁₈O₈[1]
Primary Hazards Irritant[1]
GHS Classification Causes serious eye irritation (H319)[1]
Precautionary Statements P264+P265, P280, P305+P351+P338, P337+P317[1]

Operational Disposal Plan

The following procedures provide a clear, step-by-step guide for the disposal of this compound and materials contaminated with it. The overriding principle is to treat this compound as a hazardous chemical waste and to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[2]

1. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following PPE is worn to minimize exposure:

  • Gloves: Use appropriate chemical-resistant gloves. Dispose of contaminated gloves as chemical waste.[3]

  • Eye Protection: Wear safety goggles with side shields to protect against splashes.[3]

  • Lab Coat: A standard lab coat is necessary to protect clothing and skin.[3]

  • Respiratory Protection: If there is a risk of generating dust from solid this compound, a suitable respirator should be worn in areas with inadequate ventilation.[3]

2. Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal.[2]

  • Solid Waste:

    • Place solid this compound waste, including contaminated items like weigh boats, filter paper, and pipette tips, into a designated, clearly labeled, and sealable hazardous waste container.[3]

    • The container must be chemically compatible with this compound and sealed to prevent leaks or spills.[3]

  • Liquid Waste:

    • Collect aqueous solutions containing this compound in a separate, clearly labeled hazardous waste container.[3]

    • Do not mix this compound waste with other incompatible chemical waste streams.[2]

    • Ensure the container is properly sealed and stored in a designated satellite accumulation area.[4]

3. Spill Cleanup Protocol

In the event of a this compound spill, follow these procedures:

  • Ensure adequate ventilation to the area.[3]

  • Wear appropriate PPE as outlined above.[3]

  • Contain the spill:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled hazardous waste container.[3]

    • For liquid spills, absorb the spill with an inert material such as vermiculite, sand, or absorbent pads.[3] Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate the area: Clean the spill area with soap and water or a suitable laboratory detergent. Collect all cleaning materials (e.g., wipes, paper towels) and dispose of them as hazardous waste.[3]

  • Report the spill: Notify your laboratory supervisor and EHS office in accordance with your institution's policies.[3]

4. Final Disposal

  • All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (i.e., "this compound Waste").[5]

  • Store the sealed waste containers in a designated and secure satellite accumulation area until they are collected by your institution's EHS personnel or a licensed chemical waste disposal contractor.[4]

  • Never dispose of this compound down the drain or in the regular trash.[5]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow Diagram

References

Safeguarding Your Research: A Comprehensive Guide to Handling Melilotoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Melilotoside. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and compliant laboratory environment. The following procedural, step-by-step guidance is based on established best practices for handling chemical irritants in a laboratory setting.

Personal Protective Equipment (PPE) for this compound

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. Based on its classification as an eye irritant, the following personal protective equipment is recommended.[1]

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical safety goggles or a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation.[1][2]
Skin Protection Nitrile gloves and a flame-resistant lab coatTo prevent direct skin contact with the chemical.[3][4]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher)Recommended when handling the powdered form outside of a chemical fume hood to prevent inhalation of airborne particles.[2][5]

Operational Plan for Safe Handling

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Before beginning work, ensure the handling area is clear of unnecessary equipment and chemicals to prevent clutter and potential cross-contamination.

  • Have an emergency eyewash station and safety shower readily accessible.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of powdered this compound within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

  • Use anti-static weighing dishes to prevent the scattering of the powder.

  • Never return unused chemicals to the original container to avoid contamination.

3. Dissolving and Use in Experiments:

  • When preparing solutions, slowly add the solid compound to the solvent to avoid splashing.

  • Clearly label all containers with the chemical name, concentration, date, and any relevant hazard warnings.

4. Spill Response:

  • In the event of a spill, immediately alert others in the area.

  • For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6]

  • Solid Waste: Collect all dry waste, including contaminated gloves, weighing paper, and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed containers can then be disposed of according to your institution's guidelines.

Safety and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh/Aliquot Powder don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Proceed to Cleanup dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Figure 1. A step-by-step workflow for the safe handling and disposal of this compound.

Hazard Communication

The Globally Harmonized System (GHS) classification for this compound indicates it as a substance that causes serious eye irritation.[1] The following diagram illustrates the logical relationship of the hazard classification to the required safety precautions.

cluster_hazard Hazard Identification cluster_prevention Preventative Measures cluster_response Response Actions hazard This compound (Eye Irritant - H319) p264 P264: Wash hands thoroughly after handling hazard->p264 p280 P280: Wear eye protection hazard->p280 p305 P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. p280->p305 In case of eye contact p337 P337+P313: If eye irritation persists: Get medical advice/attention. p305->p337

Figure 2. Logical relationship between the identified hazard of this compound and the corresponding GHS precautionary statements.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Melilotoside
Reactant of Route 2
Melilotoside

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。